Ferroin
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);1,10-phenanthroline;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWXFRVOSDNDJZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24FeN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14708-99-7 (Parent) | |
| Record name | 1,10-Phenanthroline ferrous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8065799 | |
| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aqueous solution (99.9% water); [Aldrich MSDS] | |
| Record name | 1,10-Phenanthroline ferrous sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9610 | |
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CAS No. |
14634-91-4 | |
| Record name | Tris(1,10-phenanthroline)iron(II) sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,10-Phenanthroline ferrous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,10-phenanthroline-N1,N10)iron sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP88WTW2E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of Ferroin as a redox indicator?
An In-depth Technical Guide to the Mechanism of Ferroin as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly effective redox indicator used extensively in analytical chemistry, particularly in titrimetric analysis such as cerimetry and dichromate titrations.[1][2] The indicator is the tris(1,10-phenanthroline)iron(II) complex, with the chemical formula [Fe(phen)₃]SO₄. Its utility stems from a rapid, reversible, and distinct color change that corresponds to a specific electrode potential.[2][3] This guide provides a detailed examination of the core mechanism, quantitative properties, and practical application of this compound.
Core Mechanism of Action
The functionality of this compound as a redox indicator is centered on the reversible oxidation of the central iron atom within its complex structure. The active component is the tris(1,10-phenanthroline)iron(II) cation, [Fe(phen)₃]²⁺.[4]
In its reduced state, the complex contains iron in the +2 oxidation state ([Fe(phen)₃]²⁺). This form, known as this compound, exhibits an intense red color.[1][5] When the indicator is in an oxidizing environment, it undergoes a one-electron transfer, resulting in the oxidation of the central iron atom to the +3 state. This oxidized form, [Fe(phen)₃]³⁺, is known as Ferriin and has a pale blue color.[1][3][5]
The redox reaction is sharp and reversible, represented by the following equilibrium:
[Fe(phen)₃]²⁺ (Red) ⇌ [Fe(phen)₃]³⁺ (Pale Blue) + e⁻
This transition occurs at a standard electrode potential (E₀) of +1.06 V in a 1 M H₂SO₄ solution.[4][6] The pronounced and rapid color change at this potential allows for precise visual determination of the endpoint in redox titrations.[2] The indicator is stable in solution up to 60°C.[4]
Visualization of the Redox Mechanism
The following diagram illustrates the reversible oxidation-reduction of the this compound complex.
Caption: Reversible one-electron transfer in the this compound-Ferriin system.
Quantitative Spectrophotometric and Electrochemical Data
The distinct optical properties of the reduced and oxidized forms of this compound are fundamental to its function. The key quantitative parameters are summarized below.
| Parameter | This compound (Reduced Form) | Ferriin (Oxidized Form) |
| Oxidation State of Iron | Fe(II) | Fe(III) |
| Color | Intense Red | Pale Blue |
| Standard Electrode Potential (E₀) | +1.06 V (in 1 M H₂SO₄)[4][6] | +1.06 V (in 1 M H₂SO₄)[4][6] |
| λ_max (Wavelength of Max. Absorbance) | 510-514 nm[3][5][6] | ~590 nm[7] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at 508 nm[3] | Significantly lower than this compound |
Experimental Protocol: Titration of Iron(II) with Cerium(IV) Sulfate (B86663)
This protocol details a common application of this compound in the cerimetric titration of an iron(II) solution. The principle involves the oxidation of Fe²⁺ to Fe³⁺ by a standardized solution of Ce⁴⁺.[2]
5.1 Reagents and Equipment
-
Analyte: Iron(II) solution of unknown concentration.
-
Titrant: Standardized 0.1 M Cerium(IV) sulfate solution.
-
Indicator: this compound indicator solution (0.025 M).
-
Acid: 1 M Sulfuric acid (H₂SO₄).
-
Apparatus: 50 mL burette, 25 mL pipette, 250 mL conical flask, analytical balance, magnetic stirrer.
5.2 Preparation of this compound Indicator Solution (0.025 M)
-
Weigh 1.485 g of 1,10-phenanthroline (B135089) monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Dissolve both solids in a sufficient volume of distilled water.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.
5.3 Titration Procedure
-
Sample Preparation: Pipette 25.00 mL of the iron(II) solution into a 250 mL conical flask.
-
Acidification: Add 20 mL of 1 M sulfuric acid to the flask.
-
Indicator Addition: Add 1-2 drops of the prepared this compound indicator solution. The solution should turn a distinct red color.
-
Titration: Fill the burette with the 0.1 M cerium(IV) sulfate solution and record the initial volume. Titrate the iron(II) solution with the Ce(IV) solution while continuously stirring.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from red to a persistent pale blue.[8] Record the final volume from the burette.
-
Replicates: Repeat the titration at least two more times to ensure precision.
5.4 Calculation The reaction stoichiometry between Fe²⁺ and Ce⁴⁺ is 1:1. Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺
The concentration of the Iron(II) solution can be calculated using the formula: MFe²⁺ × VFe²⁺ = MCe⁴⁺ × VCe⁴⁺
Where:
-
MFe²⁺ is the molarity of the Iron(II) solution.
-
VFe²⁺ is the volume of the Iron(II) solution (25.00 mL).
-
MCe⁴⁺ is the molarity of the standard Cerium(IV) solution.
-
VCe⁴⁺ is the average volume of the Cerium(IV) solution used in the titration.
Visualization of Experimental Workflow
The following diagram outlines the logical steps for performing a redox titration using this compound indicator.
Caption: Workflow for the titrimetric determination of Fe(II) using this compound.
References
- 1. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 2. Cerimetry - Wikipedia [en.wikipedia.org]
- 3. Optoacoustic spectroscopy for real-time monitoring of strongly light-absorbing solutions in applications to analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vpscience.org [vpscience.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound|Redox Indicator for Research [benchchem.com]
- 8. scribd.com [scribd.com]
Synthesis and preparation of Ferroin indicator solution
A Technical Guide to the Synthesis and Preparation of Ferroin Indicator Solution
Introduction
This compound is the common name for the coordination complex tris(1,10-phenanthroline)iron(II) sulfate (B86663), with the chemical formula [Fe(phen)₃]SO₄. It is a highly valued redox indicator in analytical chemistry, particularly for titrations involving cerium(IV) sulfate (cerimetry) and for visualizing oscillating chemical reactions like the Belousov-Zhabotinsky reaction.[1][2] The utility of this compound stems from its intense and reversible color change. The iron(II) complex ion, [Fe(phen)₃]²⁺, imparts a distinct deep red color to the solution.[1][3] Upon oxidation to the iron(III) state, [Fe(phen)₃]³⁺, the color transitions to a pale blue. This change is sharp, rapid, and occurs at a specific electrode potential, making it an excellent endpoint indicator.[1][2]
This technical guide provides a comprehensive overview of the synthesis and preparation of this compound indicator solution for researchers, scientists, and professionals in drug development. It details the underlying chemistry, experimental protocols, and essential data for its effective application in a laboratory setting.
Chemical and Physical Properties
The this compound complex is formed by the coordination of three bidentate 1,10-phenanthroline (B135089) ligands to a central iron(II) ion.[2][3] This creates a stable, octahedral complex. The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | [Fe(C₁₂H₈N₂)₃]SO₄ |
| Molar Mass | 692.52 g/mol |
| Appearance | Dark red liquid (as solution)[1][4] |
| CAS Number | 14634-91-4[2] |
| Redox Potential (E₀) | +1.06 V (in 1 M H₂SO₄)[2] |
| Maximum Absorbance (λₘₐₓ) | 510 nm[5] |
| Density (0.025 M Sol.) | ~1.006 g/cm³[1] |
| Solubility | Soluble in water[3][6] |
| Stability | Solution is stable up to 60 °C and under normal ambient conditions.[1][2][7][8] |
Synthesis of the this compound Complex
The synthesis of the this compound complex is a straightforward coordination reaction. Three molecules of the bidentate ligand, 1,10-phenanthroline (C₁₂H₈N₂), react with one iron(II) ion (Fe²⁺) to form the tris(1,10-phenanthroline)iron(II) cation, [Fe(C₁₂H₈N₂)₃]²⁺.[2] The sulfate ion typically serves as the counter-ion.
Reaction Scheme: 3 C₁₂H₈N₂ (phen) + Fe²⁺ → [Fe(phen)₃]²⁺[2]
The formation of the complex is rapid and results in the characteristic deep red color.
Experimental Protocols for Solution Preparation
In practice, the this compound indicator solution is typically prepared by dissolving stoichiometric amounts of an iron(II) salt (commonly ferrous sulfate heptahydrate, FeSO₄·7H₂O) and 1,10-phenanthroline in deionized water. The most common concentration for titration purposes is 0.025 M.
Protocol: Preparation of 100 mL of 0.025 M this compound Indicator Solution
This protocol is the most frequently cited for standard analytical work.[9][10]
Materials and Reagents:
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, M.W. 278.01 g/mol )
-
1,10-Phenanthroline Monohydrate (C₁₂H₈N₂·H₂O, M.W. 198.22 g/mol ) or 1,10-Phenanthroline hydrochloride[11]
-
Deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Beakers and a stirring rod
Procedure:
-
Accurately weigh 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
In a separate weighing dish, accurately weigh 1.487 g of 1,10-phenanthroline monohydrate.
-
Dissolve the ferrous sulfate in approximately 50 mL of deionized water in a beaker.
-
Add the 1,10-phenanthroline to the ferrous sulfate solution and stir until fully dissolved. The solution will turn a deep red color.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the flask.
-
Dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Summary of Preparation Protocols
Various protocols exist for the preparation of this compound solution. The table below summarizes quantities reported in several sources to yield a 100 mL solution.
| Protocol Reference | Ferrous Sulfate Heptahydrate (g) | 1,10-Phenanthroline (or salt) (g) | Final Concentration (approx.) |
| Delloyd Chemistry[9] | 0.7 | 1.5 (1,10-phenanthroline) | 0.025 M |
| Pharmaguideline[11] | 0.7 | 1.5 (1,10-phenanthroline HCl) | 0.025 M |
| YouTube Protocol[12] | 0.23 | 0.46 (monohydrate) | ~0.008 M |
Note: The slight variations in mass account for the use of different forms of the reagents (e.g., anhydrous vs. monohydrate vs. hydrochloride salt).
Quality Control and Stability
Sensitivity Test: A standard sensitivity test can be performed to ensure the indicator functions correctly. To 50 mL of 1 M sulfuric acid, add 0.1 mL of the prepared this compound solution and 0.15 mL of osmic acid solution. Upon addition of 0.1 mL of 0.1 M ceric ammonium (B1175870) nitrate, the color should sharply change from red to light blue.[11]
Storage and Stability: this compound solution should be stored in a cool, well-ventilated place in a tightly closed container.[7][13] The solution is chemically stable under standard ambient (room temperature) conditions and is non-reactive under normal use.[6][7][8] It has a good shelf life if stored properly.[4]
References
- 1. This compound SOLUTION AR 0.025 M Redox Indicator | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 14634-91-4: Tris(1,10-phenanthroline)iron(II) sulfate [cymitquimica.com]
- 4. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. researchgate.net [researchgate.net]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. accomn.com [accomn.com]
- 9. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Chemical properties and structure of the Ferroin complex
An In-depth Technical Guide to the Ferroin Complex
Introduction
This compound, formally known as tris(1,10-phenanthroline)iron(II) sulfate (B86663) ([Fe(o-phen)₃]SO₄), is a coordination compound of significant importance in analytical chemistry and various research fields.[1][2][3] The active component is the intensely colored cation, [Fe(o-phen)₃]²⁺, which functions as a potent chromophore and redox-active species.[2][3] This complex is renowned for its application as a redox indicator, particularly in titrations like cerimetry, owing to its sharp, rapid, and reversible color change.[1][4] Its stability and well-defined electrochemical properties also make it a subject of interest in the development of chemical sensors and for visualizing complex dynamic systems, such as the Belousov–Zhabotinsky oscillating reactions.[1][4][5] This guide provides a detailed overview of its structure, core chemical properties, and standardized experimental protocols for its synthesis and application.
Chemical Structure and Composition
The this compound cation, [Fe(o-phen)₃]²⁺, features a central ferrous iron (Fe²⁺) ion coordinated by three bidentate ligands of 1,10-phenanthroline (B135089) (abbreviated as 'phen').[1][6] These ligands arrange themselves around the iron center to form a highly stable, low-spin octahedral complex with D₃ symmetry.[1] The structures of both the reduced Fe(II) and the oxidized Fe(III) forms are nearly identical, which facilitates the rapid electron transfer that is crucial for its function as a redox indicator.[1]
Table 1: Structural and Compositional Data for the this compound Complex
| Property | Value | Citation(s) |
| Chemical Formula (Sulfate) | [Fe(C₁₂H₈N₂)₃]SO₄ | [1][7] |
| Molar Mass (Sulfate) | 692.5 g/mol | [7] |
| Molar Mass (Cation) | 596.27 g/mol | [1][7] |
| Appearance | Dark red solid or solution | [7][8] |
| Geometry | Octahedral | [1] |
| Symmetry Group | D₃ | [1] |
| Fe-N Bond Distance | 197.3 pm | [1] |
Core Chemical and Physical Properties
The utility of this compound is rooted in its distinct redox and spectroscopic characteristics. The transition between its ferrous (Fe²⁺) and ferric (Fe³⁺) states involves a single, reversible electron transfer, accompanied by a pronounced color change from deep red to a pale blue.[4][5]
Table 2: Key Quantitative Properties of the this compound Complex
| Property | Value | Conditions | Citation(s) |
| Redox Potential (E⁰) | +1.06 V | vs. SHE in 1 M H₂SO₄ | [1][2][7] |
| Wavelength of Max. Absorbance (λₘₐₓ) | 508 - 511 nm | Aqueous solution | [1][4][9] |
| Molar Absorptivity (ε) | 11,000 - 11,100 L·mol⁻¹·cm⁻¹ | at λₘₐₓ | [9][10][11] |
| Stability Constant (log K) | 20.2 - 21.5 | For [Fe(phen)₃]²⁺ formation | [11][12] |
| Thermal Stability | Stable in solution up to 60 °C | Aqueous solution | [1][7] |
Key Chemical Reactions and Mechanisms
Redox Indicator Function
The primary application of this compound is as a redox indicator. The equilibrium between the reduced and oxidized forms is the basis for this function. The intense red color of the Fe(II) complex allows for easy visual detection, while the pale blue of the Fe(III) form provides a sharp contrast at the titration endpoint.[13][14]
[Fe(phen)₃]²⁺ (Red) ⇌ [Fe(phen)₃]³⁺ (Pale Blue) + e⁻
Caption: Reversible redox equilibrium of the this compound complex.
Experimental Protocols
Protocol 1: Synthesis of this compound Indicator Solution (0.025 M)
This protocol describes the standard laboratory preparation of a 0.025 M this compound indicator solution, suitable for titrimetric analysis.[2][3][13]
Reagents and Equipment:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beakers and stirring rod
Methodology:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and add it to a beaker containing approximately 50 mL of distilled water.[2][3]
-
Add the ferrous sulfate to the beaker with the 1,10-phenanthroline solution.
-
Stir the mixture until all solids are completely dissolved. The solution will turn a deep red color.[13]
-
Carefully transfer the resulting red solution into a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the 100 mL mark with distilled water, cap the flask, and invert it several times to ensure homogeneity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. WikiSlice [kolibri.teacherinabox.org.au]
- 4. This compound|Redox Indicator for Research [benchchem.com]
- 5. This compound Indicator [rmreagents.com]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. Page loading... [guidechem.com]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. Optoacoustic spectroscopy for real-time monitoring of strongly light-absorbing solutions in applications to analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. researchgate.net [researchgate.net]
- 13. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 14. essentialproducts.co.za [essentialproducts.co.za]
The Color Change of Ferroin: A Technical Guide to a Classic Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
Ferroin, the tris(1,10-phenanthroline)iron(II) complex, is a widely utilized redox indicator in analytical chemistry, particularly in titrimetric methods such as cerimetry. Its intense and reversible color change upon oxidation provides a sharp and easily detectable endpoint. This technical guide delves into the core principles governing the color change of this compound, providing quantitative data, detailed experimental protocols, and a mechanistic explanation for its function.
The Chemistry of this compound's Color Change
This compound is a coordination complex consisting of a central iron ion (Fe²⁺) coordinated to three bidentate 1,10-phenanthroline (B135089) ligands. The indicator's utility stems from the reversible oxidation of the central iron atom from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This one-electron transfer process is accompanied by a dramatic change in the complex's visible absorption spectrum, resulting in a distinct color transition.
The reduced form, [Fe(phen)₃]²⁺, is characterized by a vibrant red color, while the oxidized form, [Fe(phen)₃]³⁺, known as ferriin, is a pale blue.[1] The redox reaction can be represented as follows:
[Fe(phen)₃]²⁺ (Red) ⇌ [Fe(phen)₃]³⁺ (Pale Blue) + e⁻
This equilibrium is governed by the redox potential of the solution. In the presence of a strong oxidizing agent, the equilibrium shifts to the right, leading to the formation of the pale blue ferriin complex. Conversely, in a reducing environment, the equilibrium favors the formation of the red this compound complex. The standard potential for this redox change is approximately +1.06 volts in 1 M H₂SO₄.[2]
Quantitative Data
The spectroscopic properties of the reduced and oxidized forms of this compound are crucial for its application as an indicator. The following table summarizes the key quantitative data.
| Property | Reduced Form ([Fe(phen)₃]²⁺) | Oxidized Form ([Fe(phen)₃]³⁺) |
| Common Name | This compound | Ferriin |
| Color | Red | Pale Blue |
| Oxidation State of Iron | +2 | +3 |
| Absorption Maximum (λmax) | ~510 nm[2] | ~600 nm |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at 508 nm[1][3][4] | Not readily available in cited literature |
| Standard Redox Potential (E°) | +1.06 V (in 1 M H₂SO₄)[2] |
The Mechanism of Color Change: Metal-to-Ligand Charge Transfer (MLCT)
The intense red color of the this compound complex is a result of a phenomenon known as a Metal-to-Ligand Charge Transfer (MLCT) transition. In this process, absorption of light energy promotes an electron from a d-orbital of the central iron(II) atom to a vacant π* anti-bonding orbital of one of the 1,10-phenanthroline ligands.
In the [Fe(phen)₃]²⁺ complex, the Fe(II) ion has a d⁶ electronic configuration. The strong field created by the three phenanthroline ligands causes a large splitting of the d-orbitals into a lower energy t₂g set and a higher energy eg set. The six d-electrons of Fe(II) occupy the t₂g orbitals. The 1,10-phenanthroline ligands possess low-lying empty π* orbitals. The energy difference between the filled t₂g orbitals of the iron and the empty π* orbitals of the ligands corresponds to the energy of visible light. When a photon of the appropriate energy is absorbed, an electron is excited from a metal-centered t₂g orbital to a ligand-centered π* orbital. This charge transfer is responsible for the strong absorption in the visible region, leading to the intense red color.
Upon oxidation to the [Fe(phen)₃]³⁺ (ferriin) complex, the central iron atom is in the +3 oxidation state with a d⁵ electronic configuration. This change in oxidation state and the number of d-electrons significantly alters the energy levels of the metal's d-orbitals. The energy required for a charge transfer from the metal to the ligand increases, shifting the absorption band out of the visible range for the most part. The resulting pale blue color is due to weaker d-d transitions within the metal ion's d-orbitals, which are typically much less intense than MLCT bands.
The following diagram illustrates the simplified logic of the MLCT mechanism in this compound.
Caption: Mechanism of this compound's color change.
Experimental Protocols
Preparation of this compound Indicator Solution (0.025 M)
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Weigh approximately 0.7 g of ferrous sulfate heptahydrate and dissolve it in about 50 mL of distilled water in the 100 mL volumetric flask.
-
Weigh approximately 1.485 g of 1,10-phenanthroline monohydrate and add it to the ferrous sulfate solution in the volumetric flask.
-
Swirl the flask to dissolve the solids. The solution will turn a deep red color.
-
Once all solids are dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the prepared indicator solution in a dark, well-stoppered bottle.
Use of this compound in Cerimetric Titration of Iron(II)
This protocol describes the determination of the concentration of an iron(II) solution using a standardized cerium(IV) solution.
Materials:
-
Standardized cerium(IV) sulfate solution (e.g., 0.1 M in 1 M H₂SO₄)
-
Iron(II) solution of unknown concentration
-
This compound indicator solution (0.025 M)
-
Sulfuric acid (H₂SO₄), 1 M
-
Buret, 50 mL
-
Pipette, 25 mL
-
Erlenmeyer flask, 250 mL
-
Graduated cylinder
Procedure:
-
Rinse the buret with a small amount of the standardized cerium(IV) sulfate solution and then fill the buret. Record the initial volume.
-
Pipette 25.00 mL of the unknown iron(II) solution into the 250 mL Erlenmeyer flask.
-
Add approximately 25 mL of 1 M sulfuric acid to the flask to ensure an acidic environment.
-
Add 1-2 drops of the this compound indicator solution to the flask. The solution should turn red.
-
Titrate the iron(II) solution with the cerium(IV) solution from the buret. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes sharply from red to a persistent pale blue.
-
Record the final volume of the cerium(IV) solution used.
-
Repeat the titration at least two more times to ensure precision.
-
Calculate the concentration of the iron(II) solution using the average volume of the titrant and the stoichiometry of the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺.
The following diagram outlines the workflow for a typical cerimetric titration using this compound.
References
The Ferroin/Ferriin Redox System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of the Ferroin/Ferriin system. It includes key quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying chemical processes and experimental workflows.
Core Concepts of the this compound/Ferriin Redox System
The this compound/Ferriin system is a widely utilized metal-organic redox couple in analytical chemistry. This compound, the reduced form, is the tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, which has an intense red color. Its oxidized counterpart, Ferriin, is the tris(1,10-phenanthroline)iron(III) complex, [Fe(phen)₃]³⁺, which exhibits a pale blue color. The reversible one-electron exchange between these two species forms the basis of its function as a redox indicator.
The redox reaction can be represented as:
[Fe(phen)₃]³⁺ + e⁻ ⇌ [Fe(phen)₃]²⁺ (Ferriin, pale blue) (this compound, red)
The standard redox potential (E°) of this system is approximately +1.06 V in a 1 M sulfuric acid solution.[1] This high positive potential makes it a suitable indicator for titrations involving strong oxidizing agents, such as cerium(IV) salts (cerimetry).
Factors Influencing the Redox Potential
The formal redox potential of the this compound/Ferriin system is influenced by several factors, including the composition of the acidic medium, pH, and to a lesser extent, temperature and ionic strength.
-
Acid Concentration: The nature and concentration of the acid in the medium can significantly affect the formal potential. This is due to the potential for ion-pairing and changes in the activity of the complex ions.
-
pH: The redox potential of the this compound/Ferriin couple has been observed to be constant over a wide pH range, from 0 to 11, when the ionic strength is maintained at 1.0.[2] This remarkable pH independence in acidic and neutral to moderately alkaline solutions is a key characteristic of this indicator.
-
Ligand Modification: The redox potential can be intentionally tuned by modifying the 1,10-phenanthroline (B135089) ligand. Introducing electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methyl groups) to the phenanthroline ring can alter the electron density at the iron center, thereby changing the redox potential. For instance, nitrothis compound has a higher transition potential of +1.25 V.[1] The redox potential of the iron-phenanthroline complex can be varied between +0.84 V and +1.10 V by adjusting the position and number of methyl groups on the phenanthroline core.[1]
Quantitative Data
The following tables summarize the available quantitative data on the formal redox potential of the this compound/Ferriin system under various conditions.
Table 1: Formal Redox Potential of the this compound/Ferriin System in Different Acidic Media
| Acid Medium | Acid Concentration (Formal) | Formal Potential (V vs. SHE) |
| H₂SO₄ | 1 F | +1.06 |
| H₂SO₄ | 2 F | +1.08 |
| H₂SO₄ | 4 F | +1.11 |
| H₂SO₄ | 6 F | +1.15 |
| HCl | 1 F | +1.00 |
| HCl | 2 F | +0.95 |
| HCl | 4 F | +0.92 |
Data extracted from potentiometric titration curves.
Table 2: Influence of pH on the Redox Potential of the this compound/Ferriin System
| pH Range | Ionic Strength (M) | Redox Potential (V vs. SHE) |
| 0 - 11 | 1.0 | +1.06 |
The redox potential is reported to be constant within this pH range at a constant ionic strength.[2]
Table 3: Influence of Temperature and Ionic Strength on the Redox Potential of the this compound/Ferriin System
| Temperature (°C) | Ionic Strength (M) | Redox Potential (V vs. SHE) |
| 25 | 1.0 (in 1 M H₂SO₄) | +1.06 |
Experimental Protocols
The redox potential of the this compound/Ferriin system can be accurately determined using potentiometric titration or estimated through spectrophotometric methods.
Determination of Redox Potential by Potentiometric Titration
This method involves titrating a solution containing the reduced form (this compound) with a standard oxidizing agent and monitoring the potential of an indicator electrode against a reference electrode.
Materials:
-
This compound indicator solution (0.025 M)
-
Standardized cerium(IV) sulfate (B86663) solution (Ce(SO₄)₂, ~0.1 M) in 1 M H₂SO₄
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Potentiometer with a platinum indicator electrode and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode
-
Buret, volumetric flasks, pipettes, and beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the this compound Solution: Prepare a dilute solution of this compound by accurately pipetting a known volume of the stock solution into a beaker. Add a sufficient amount of sulfuric acid and deionized water to achieve the desired acid concentration (e.g., 1 M H₂SO₄).
-
Electrode Setup: Place the platinum indicator electrode and the reference electrode into the this compound solution. Connect the electrodes to the potentiometer.
-
Titration: Begin stirring the solution gently. Add the standard Ce(IV) solution from the buret in small increments.
-
Data Collection: After each addition of the titrant, allow the potential reading to stabilize and record the potential (in volts or millivolts) and the corresponding volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is indicated by a sharp change in potential. The equivalence point is where the moles of the oxidizing agent added are equal to the initial moles of this compound.
-
Data Analysis:
-
Plot the measured potential (E) versus the volume of titrant added. The equivalence point is the midpoint of the steep part of the curve.
-
To more accurately determine the equivalence point, a first derivative plot (ΔE/ΔV vs. average volume) or a second derivative plot (Δ²E/ΔV² vs. average volume) can be constructed.
-
The formal potential (E°') of the this compound/Ferriin couple can be determined from the potential at the half-equivalence point (the point where half of the this compound has been oxidized to Ferriin).
-
Spectrophotometric Characterization
This method relies on the distinct absorption spectra of this compound and Ferriin. While not a direct measurement of redox potential, it can be used to monitor the redox state of the system.
Materials:
-
This compound indicator solution
-
Oxidizing agent (e.g., cerium(IV) sulfate)
-
Reducing agent (e.g., ferrous ammonium (B1175870) sulfate)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Measure the Spectrum of this compound: Dilute the this compound solution to an appropriate concentration and record its absorption spectrum (typically from 400 to 700 nm). The maximum absorbance (λ_max) for this compound is around 510 nm.
-
Measure the Spectrum of Ferriin: Add an excess of a strong oxidizing agent (e.g., Ce(SO₄)₂) to a this compound solution to completely convert it to Ferriin. Record the absorption spectrum of the resulting pale blue solution.
-
Monitor Redox Changes: By preparing solutions with varying ratios of this compound and Ferriin (by controlled addition of an oxidizing or reducing agent), the change in absorbance at the λ_max of this compound can be monitored. This can be correlated with the ratio of the oxidized and reduced species in the solution.
Visualizations
The following diagrams illustrate the core chemical process and an experimental workflow for the this compound/Ferriin system.
Caption: Redox equilibrium of the this compound/Ferriin system.
Caption: Workflow for determining redox potential via potentiometric titration.
References
The Discovery and Enduring Legacy of Ferroin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and chemical principles of Ferroin, a pivotal chemical indicator. From its serendipitous discovery to its widespread application in modern analytical chemistry, this document provides a comprehensive overview for researchers and professionals in the scientific community.
A Historical Overview: From Obscure Complex to Essential Indicator
The story of this compound begins in 1898 with the German chemist Fritz Blau. While investigating the coordination chemistry of 1,10-phenanthroline (B135089), he synthesized the intensely red-colored iron(II) complex, which he named "this compound."[1] Despite this discovery, the profound analytical potential of this complex remained largely unrecognized for over three decades.
It was not until the 1930s that the American chemist G. Frederick Smith and his collaborators began to systematically investigate the properties of this compound and its derivatives. Their work established this compound as a superior redox indicator, particularly for titrations involving the strong oxidizing agent cerium(IV) sulfate (B86663), a field now known as cerimetry.[2][3] Smith's research demonstrated the sharp, reversible color change and the high stability of the this compound complex, paving the way for its widespread adoption in analytical laboratories.
A significant application that further solidified this compound's importance was its use in the Belousov-Zhabotinsky (BZ) reaction, a classic example of a chemical oscillator.[4][5] Discovered by Boris Belousov in the 1950s and later developed by Anatol Zhabotinsky, the BZ reaction showcases mesmerizing, oscillating color changes between the red (reduced) and blue (oxidized) states of the this compound indicator, providing a visual representation of non-equilibrium thermodynamics.[4][6][7]
The Chemistry of this compound: Structure and Redox Properties
This compound is the tris(1,10-phenanthroline)iron(II) complex, with the chemical formula [Fe(phen)₃]²⁺. The complex consists of a central iron(II) ion octahedrally coordinated to three bidentate 1,10-phenanthroline ligands.[8] The intense red color of the reduced form (this compound) is due to a metal-to-ligand charge transfer (MLCT) band.
The utility of this compound as a redox indicator stems from the reversible one-electron oxidation of the central iron atom from iron(II) to iron(III), forming the pale blue ferriin complex, [Fe(phen)₃]³⁺.
[Fe(phen)₃]²⁺ (red) ⇌ [Fe(phen)₃]³⁺ (pale blue) + e⁻
The standard electrode potential for this redox couple is +1.06 V in 1 M sulfuric acid, making it a suitable indicator for titrations with strong oxidizing agents like Ce(IV).[8] The color change is sharp and rapid, and the indicator is stable in solution up to 60°C.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound indicator.
| Property | Value | Conditions |
| Molar Mass (this compound sulfate, [Fe(phen)₃]SO₄) | 692.52 g/mol | - |
| Redox Potential (E⁰) | +1.06 V | in 1 M H₂SO₄ |
| Molar Absorptivity (ε) of this compound ([Fe(phen)₃]²⁺) | 11,100 L mol⁻¹ cm⁻¹ | at λmax = 508-510 nm |
| Molar Absorptivity (ε) of Ferriin ([Fe(phen)₃]³⁺) | 600 L mol⁻¹ cm⁻¹ | at λmax = 600 nm |
| Stability Constant (log K) of this compound | 21.3 | - |
| pH Range for Stable Color | 2 - 9 | - |
Experimental Protocols
Synthesis of 1,10-Phenanthroline (Skraup Reaction)
The ligand 1,10-phenanthroline is traditionally synthesized via the Skraup reaction, which involves the reaction of glycerol (B35011) with an aromatic amine (in this case, o-phenylenediamine (B120857) or 8-aminoquinoline) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[9][10][11]
Materials:
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or another suitable oxidizing agent)
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 8-aminoquinoline and glycerol in a reaction flask equipped with a reflux condenser.
-
Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 1,10-phenanthroline.
-
The crude product is then purified by recrystallization or sublimation.
Preparation of this compound Indicator Solution (0.025 M)
Materials:
-
1,10-phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled water
Procedure:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and dissolve it in 100 mL of distilled water. Gentle warming may be required.[6]
-
Weigh 0.695 g of ferrous sulfate heptahydrate and dissolve it in the 1,10-phenanthroline solution.[6]
-
Stir the solution until all the solids have dissolved, resulting in a deep red solution.
-
Store the solution in a dark, well-stoppered bottle.
Redox Titration of Iron(II) with Ceric(IV) Sulfate using this compound Indicator
This protocol describes a typical cerimetric titration for the determination of an unknown concentration of iron(II).
Materials:
-
Standardized 0.1 M Ceric(IV) sulfate solution
-
Iron(II) solution of unknown concentration
-
1 M Sulfuric acid
-
This compound indicator solution
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into an Erlenmeyer flask.
-
Add approximately 25 mL of 1 M sulfuric acid to the flask.
-
Add 1-2 drops of the this compound indicator solution. The solution will turn red.
-
Titrate the iron(II) solution with the standardized 0.1 M ceric(IV) sulfate solution from a burette.
-
The endpoint is reached when the color of the solution sharply changes from red to a pale blue.[7][12]
-
Record the volume of the ceric(IV) sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the iron(II) solution using the stoichiometry of the reaction (1:1 mole ratio between Ce⁴⁺ and Fe²⁺).
Visualizations
Caption: Historical development of this compound as a chemical indicator.
Caption: Workflow for a redox titration using this compound indicator.
References
- 1. banglajol.info [banglajol.info]
- 2. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 7. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electron Transfer Kinetics of the Ferroin Complex
This guide provides a comprehensive overview of the electron transfer kinetics of the this compound complex, tris(1,10-phenanthroline)iron(II), a subject of significant interest in analytical chemistry, biochemistry, and electrochemical studies. The rapid and reversible one-electron transfer process of this complex makes it an excellent model system for fundamental kinetic studies and a practical tool in various applications.
Introduction to the this compound Complex
This compound, with the chemical formula [Fe(o-phen)₃]SO₄, is a coordination complex where an iron(II) ion is chelated by three 1,10-phenanthroline (B135089) ligands. The complex is well-known for its intense red color in the reduced Fe(II) state and its transformation to a pale blue color upon oxidation to the Ferriin complex, [Fe(o-phen)₃]³⁺. This distinct and reversible color change is central to its use as a redox indicator.
The core of its functionality lies in a rapid, outer-sphere electron transfer reaction:
[Fe(phen)₃]²⁺ (red) ⇌ [Fe(phen)₃]³⁺ (pale blue) + e⁻
This reaction is characterized by a standard redox potential of +1.06 V versus the Normal Hydrogen Electrode (NHE) when measured in 1 M H₂SO₄. The robust nature of the complex and the speed of its redox transformation have made it a staple in cerimetry and in visualizing oscillating chemical reactions like the Belousov–Zhabotinsky reaction.
Theoretical Framework: Outer-Sphere Electron Transfer
The electron transfer kinetics of the this compound complex are best described by Marcus Theory , which was developed to explain the rates of reactions where an electron moves from a donor to an acceptor without the formation or breaking of chemical bonds.[1] This is known as an outer-sphere electron transfer mechanism.
Key tenets of this theory include:
-
Weak Coupling: The donor and acceptor species remain distinct and are weakly electronically coupled. For this compound, this means the phenanthroline ligands remain firmly attached to the iron center during the redox event.[1][2] The observation that ligand exchange in these complexes is much slower than the electron transfer itself confirms that an outer-sphere mechanism is dominant.[3][4]
-
Reorganization Energy (λ): The rate of electron transfer is heavily dependent on the energy required to reorganize the surrounding solvent molecules (outer-sphere λ) and the bond lengths within the complex itself (inner-sphere λ) to accommodate the change in the iron's oxidation state.[1][2][5]
-
Activation Energy (ΔG):* Marcus theory provides a formula for the activation energy of the reaction, relating it to the reorganization energy (λ) and the standard free energy change (ΔG°) of the reaction.[1][2]
Quantitative Data on this compound and Related Complexes
Summarizing precise kinetic data for this compound requires collating information from various electrochemical studies. While values can differ based on experimental conditions (e.g., electrode material, solvent, temperature), the following tables provide representative data.
Table 1: Electrochemical Properties of the this compound/Ferriin Couple
| Parameter | Value | Conditions / Notes |
| Formal Potential (E°') | +1.06 V vs. NHE | In 1 M H₂SO₄ |
| Number of Electrons (n) | 1 | A single-electron transfer process |
| Mechanism Type | Outer-Sphere | Ligand shell remains intact during redox |
Table 2: Homogeneous Electron Transfer Kinetic Parameters
| Parameter | Value | Method | Notes |
| Self-Exchange Rate Constant (k₁₁) | (3.3 ± 1.4) × 10⁸ M⁻¹s⁻¹ | Transfer Diffusion | This value is exceptionally fast, indicating a very low reorganization energy barrier for the [Fe(phen)₃]²⁺/³⁺ exchange.[6] |
Table 3: Heterogeneous Electron Transfer Kinetic Parameters
| Parameter | Typical Range | Electrode Material | Technique |
| Standard Rate Constant (k⁰) | 10⁻² to 10⁻¹ cm/s | Glassy Carbon, Platinum | Cyclic Voltammetry |
| Transfer Coefficient (α) | ~0.5 | Glassy Carbon, Platinum | Cyclic Voltammetry |
Note: Specific k⁰ values for this compound are highly dependent on the electrode surface, electrolyte, and temperature. The provided range is typical for quasi-reversible systems with fast kinetics studied via cyclic voltammetry. The determination of k⁰ is detailed in the experimental protocols below.
Experimental Protocols
The determination of electron transfer kinetic parameters for the this compound complex primarily relies on electrochemical techniques, most notably cyclic voltammetry.
Protocol 1: Determination of k⁰ using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful method for investigating redox systems and extracting kinetic information.[7][8] For a quasi-reversible system like this compound, where the rate of electron transfer is comparable to the mass transport of the analyte, the separation between the anodic and cathodic peak potentials (ΔEₚ) is a function of the scan rate (ν).[9] This relationship allows for the calculation of the standard heterogeneous rate constant, k⁰.
Methodology:
-
Solution Preparation:
-
Prepare a solution of the this compound complex (e.g., 1 mM [Fe(phen)₃]SO₄) in a suitable solvent.
-
For aqueous studies, a 0.1 M to 1.0 M solution of a non-coordinating acid like H₂SO₄ or HClO₄ can be used as the supporting electrolyte.
-
For non-aqueous studies, use a solvent like acetonitrile (B52724) or dimethylformamide with 0.1 M of a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP).
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
-
Experimental Procedure:
-
Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Perform a series of cyclic voltammograms over a potential range that brackets the E°' of the this compound complex (e.g., from +0.7 V to +1.3 V vs. SCE).
-
Vary the scan rate systematically, for example, from 20 mV/s to 500 mV/s or higher. Record the resulting voltammograms.
-
-
Data Analysis (Nicholson's Method):
-
For each scan rate (ν), measure the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ꜀) and calculate the peak separation: ΔEₚ = Eₚₐ - Eₚ꜀.
-
The system is considered quasi-reversible when ΔEₚ is greater than 59/n mV and increases with the scan rate.[9]
-
Use the working curves or empirical equations developed by Nicholson to correlate the measured ΔEₚ at each scan rate to a dimensionless kinetic parameter, Ψ.[9][10][11]
-
Calculate the standard rate constant, k⁰, using the following equation: k⁰ = Ψ [ (πnFνD₀) / (RT) ]¹ᐟ² where:
-
n = number of electrons (1 for this compound)
-
F = Faraday constant (96,485 C/mol)
-
ν = scan rate (V/s)
-
D₀ = diffusion coefficient of the oxidized species (can be determined from the Randles-Sevcik equation)
-
R = Gas constant (8.314 J/mol·K)
-
T = Temperature (in Kelvin)
-
-
Visualizations
The following diagrams illustrate the core concepts of the electron transfer process and the experimental workflow.
Caption: Logical workflow of an outer-sphere electron transfer reaction as described by Marcus Theory.
Caption: Experimental workflow for determining the heterogeneous rate constant (k⁰) using Cyclic Voltammetry.
References
- 1. Marcus theory - Wikipedia [en.wikipedia.org]
- 2. people.uleth.ca [people.uleth.ca]
- 3. chegg.com [chegg.com]
- 4. Solved by an EXPERT Ligand exchange in [Fe( phen )3]3+ and | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. onlineacademicpress.com [onlineacademicpress.com]
- 8. ossila.com [ossila.com]
- 9. basinc.com [basinc.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
A Deep Dive into the Spectroscopic Properties of Ferroin and Its Oxidized Counterpart, Ferriin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic properties of ferroin and its oxidized form, ferriin. This compound, a complex of iron(II) and 1,10-phenanthroline (B135089), is a vital redox indicator and chromophore used extensively in analytical chemistry and various research applications. Understanding its spectroscopic characteristics, and those of its oxidized state, is crucial for its effective application in assays, titrations, and other analytical methodologies.
Core Spectroscopic and Physicochemical Properties
This compound, formally tris(1,10-phenanthroline)iron(II), exhibits a strong, characteristic red color in its reduced state. Upon oxidation, it is converted to the pale blue ferriin, the tris(1,10-phenanthroline)iron(III) complex. This distinct and reversible color change is the basis of its function as a redox indicator.
| Property | This compound (Reduced Form) | Ferriin (Oxidized Form) |
| Chemical Formula | [Fe(phen)₃]²⁺ | [Fe(phen)₃]³⁺ |
| Color | Red[1][2] | Pale Blue[1][2] |
| Wavelength of Maximum Absorbance (λmax) | 508 - 514 nm[3] | ~600 nm |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at λmax[4] | Significantly lower than this compound |
| Redox Potential (E°) | +1.06 V (in 1 M H₂SO₄)[5] |
Experimental Protocols
Preparation of this compound Indicator Solution (0.025 M)
A standard solution of this compound can be prepared as follows:
-
Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in distilled water.
-
Stir until all components are fully dissolved.
-
Store the resulting dark red solution in a tightly sealed bottle.
Spectrophotometric Determination of Iron using this compound
This protocol outlines the determination of iron concentration by forming the this compound complex and measuring its absorbance.
1. Reagents and Equipment:
- Standard iron solution (prepared from a certified standard)
- Hydroxylamine (B1172632) hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)
- 1,10-phenanthroline solution
- Sodium acetate (B1210297) buffer solution (to maintain optimal pH)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
2. Procedure: a. Preparation of Standard Solutions: Prepare a series of standard solutions of known iron concentrations. b. Reduction of Iron: To an aliquot of the standard or unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the ferrous (Fe²⁺) state. c. Complexation: Add the 1,10-phenanthroline solution to form the red this compound complex. d. pH Adjustment: Use the sodium acetate buffer to adjust the pH to the optimal range for complex formation (typically between 3 and 9). e. Measurement: Dilute the solutions to a known volume and measure the absorbance at the λmax of this compound (approximately 510 nm) using a spectrophotometer. f. Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve. g. Determination of Unknown: Measure the absorbance of the unknown sample and determine its iron concentration using the calibration curve.
Signaling Pathways and Logical Relationships
This compound's primary role in signaling is as a visual indicator in redox titrations. The underlying principle is the change in the oxidation state of the central iron atom, which is dictated by the electrochemical potential of the solution.
Redox Indicator Mechanism of this compound
The following diagram illustrates the reversible oxidation-reduction reaction that this compound undergoes, leading to its characteristic color change. This transition occurs at a specific potential, making it an excellent endpoint indicator for titrations involving strong oxidizing agents like cerium(IV) salts.
Caption: Redox equilibrium of this compound and Ferriin.
Experimental Workflow for Spectrophotometric Analysis
The logical flow of a typical spectrophotometric experiment to determine iron concentration using this compound is depicted below. This workflow highlights the key steps from sample preparation to data analysis.
Caption: Workflow for iron determination using this compound.
References
- 1. This compound|Redox Indicator for Research [benchchem.com]
- 2. This compound SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for Determining Average Iron Content of Ferritin by Measuring its Optical Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Stability and Shelf Life of Ferroin Indicator Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and shelf life of Ferroin (tris(1,10-phenanthroline)iron(II) sulfate) indicator solutions. Understanding the factors that influence the stability of this compound is critical for ensuring the accuracy and reliability of analytical methods that rely on this redox indicator. This document synthesizes available data on storage conditions, degradation pathways, and recommended practices for maintaining the integrity of this compound solutions.
Summary of this compound Solution Stability
This compound indicator solutions are generally stable when stored under appropriate conditions.[1][2][3][4] The primary degradation pathway involves the oxidation of the iron(II) complex to the iron(III) complex (Ferriin), resulting in a color change from red to pale blue and a loss of indicator efficacy.[5] Key factors influencing stability include temperature, light exposure, pH, and the presence of oxidizing agents.
Table 1: Factors Affecting the Stability of this compound Indicator Solutions
| Factor | Influence on Stability | Recommended Conditions |
| Temperature | High temperatures can accelerate degradation. The solution is reported to be stable up to 60°C.[5] | Store in a cool, dry place.[1] A recommended storage temperature is 20°C ± 5°C.[6] |
| Light | Exposure to light, particularly UV light, can cause photodegradation.[7][8] | Store in dark, amber glass bottles to protect from light.[6] |
| pH | Stable over a wide pH range (3.0 to 9.0). Optimal pH for preparation and use is between 2.9 and 3.5.[8] | Maintain a slightly acidic pH to prevent precipitation of iron hydroxides. |
| Oxidizing Agents | Strong oxidizing agents will oxidize the Fe(II) to Fe(III), causing the indicator to lose its function.[7][9] | Avoid contact with strong oxidizing agents. |
| Air (Oxygen) | The ferrous sulfate (B86663) component is sensitive to air, which can lead to oxidation.[10] | Keep containers tightly closed when not in use.[1] |
Table 2: Reported Shelf Life of this compound Indicator Solutions
| Concentration | Supplier | Reported Shelf Life | Storage Conditions |
| 1/40 mol/l | AnalytiChem | 728 days (2 years) | Not specified in detail, but cool, dry, and dark is standard.[2] |
| In-house prepared | General Guidance | To be determined by stability studies.[11][12] | Dependent on laboratory-specific storage. |
Degradation Pathways
The degradation of this compound primarily occurs through two main pathways: oxidation and dissociation.
-
Oxidation : The most common degradation route is the oxidation of the central iron atom from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This converts the intensely red this compound complex, [Fe(phen)₃]²⁺, into the pale blue Ferriin complex, [Fe(phen)₃]³⁺.[5] This process can be initiated by atmospheric oxygen, strong oxidizing agents, or photochemical reactions.
-
Dissociation : The this compound complex can also undergo dissociation, where the 1,10-phenanthroline (B135089) ligands detach from the iron ion. This is more likely to occur in highly acidic or alkaline solutions, or at elevated temperatures. The dissociation of the tris(1,10-phenanthroline)iron(II) complex is influenced by hydroxide (B78521) ions.[13][14]
A proposed thermal decomposition sequence for a related compound, tris(1,10-phenanthroline)iron(II) chloride, involves the stepwise loss of the phenanthroline ligands.[15]
Experimental Protocols
To ensure the reliability of this compound indicator solutions, particularly for those prepared in-house or stored for extended periods, it is essential to perform stability testing.
Protocol 1: UV-Vis Spectrophotometric Assay for this compound Concentration
This method is adapted from procedures used in kinetic studies of this compound and is suitable for determining the concentration of the this compound complex.[16][17]
Objective: To determine the concentration of the this compound complex in a solution by measuring its absorbance at its λmax.
Materials:
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound indicator solution (sample to be tested)
-
Distilled or deionized water (blank)
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum absorbance (λmax) for the this compound solution. For this compound, the λmax is typically around 510 nm.
-
Fill a cuvette with distilled or deionized water to serve as a blank and zero the instrument at the determined λmax.
-
If the this compound solution is concentrated, perform a precise dilution with distilled water to bring the absorbance into the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Rinse a cuvette with the (diluted) this compound solution, then fill the cuvette and wipe it clean.
-
Place the sample cuvette in the spectrophotometer and record the absorbance at λmax.
-
The concentration can be calculated using Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (approximately 11,000 L mol⁻¹ cm⁻¹ at 510 nm), b is the path length of the cuvette (1 cm), and c is the concentration.
Protocol 2: Shelf-Life Determination of In-House Prepared this compound Solution
This protocol provides a general framework for establishing a shelf life for laboratory-prepared solutions, based on regulatory guidance and best practices.[11][12][18]
Objective: To establish a scientifically sound shelf life for an in-house prepared this compound indicator solution under defined storage conditions.
Procedure:
-
Preparation and Initial Analysis: Prepare a batch of this compound indicator solution according to a standard operating procedure. After 24 hours of equilibration, determine the initial concentration of the this compound complex in triplicate using the UV-Vis spectrophotometric assay (Protocol 1). This is the time-zero (T₀) data point.
-
Storage: Store the solution in a tightly capped, amber glass bottle under the intended storage conditions (e.g., 20°C ± 5°C, protected from light).
-
Stability Testing Intervals: At predetermined intervals (e.g., weekly for the first month, then monthly), withdraw a sample of the solution for analysis.
-
Analysis: At each time point, determine the concentration of the this compound complex in triplicate using the UV-Vis spectrophotometric assay.
-
Evaluation: Calculate the mean concentration at each time point and compare it to the initial (T₀) concentration. A common acceptance criterion is that the concentration should not decrease by more than a certain percentage (e.g., 5-10%) from the initial value.
-
Shelf-Life Assignment: The shelf life is the period during which the solution's concentration remains within the acceptance criteria. For example, if the concentration drops below 95% of the initial value at the 6-month time point, the shelf life would be established as less than 6 months.
Conclusion
The stability and shelf life of this compound indicator solutions are crucial for maintaining the integrity of analytical results. By controlling storage conditions, particularly temperature and light exposure, and by avoiding contact with oxidizing agents, the shelf life of these solutions can be maximized. For critical applications and in-house preparations, it is recommended to perform periodic stability testing using a validated method, such as UV-Vis spectrophotometry, to confirm the solution's continued suitability for use.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. accomn.com [accomn.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands [scirp.org]
- 7. mgasds.wordpress.com [mgasds.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ecv.de [ecv.de]
- 12. Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? - ECA Academy [gmp-compliance.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. microlabinfo.com [microlabinfo.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Stability Study Report Template for Medical Devices [mavenprofserv.com]
Methodological & Application
Application Notes: The Use of Ferroin Indicator in Chemical Oxygen Demand (COD) Analysis of Wastewater
1. Introduction
Chemical Oxygen Demand (COD) is a critical water quality parameter that measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in water.[1][2] The dichromate reflux method is a widely accepted standard for determining COD in wastewater due to its high oxidative power and applicability to a broad range of samples.[3] This method involves the oxidation of pollutants in a sample with an excess of potassium dichromate in a highly acidic environment, followed by a back-titration to measure the amount of unreacted oxidant.
Ferroin, a complex of 1,10-phenanthroline (B135089) and ferrous iron, serves as a vital redox indicator in this process. Its sharp and distinct color change provides a clear endpoint for the titration, ensuring accurate quantification of the oxidant consumed and, consequently, the COD of the wastewater sample.[1][4] These application notes provide a comprehensive protocol for researchers and scientists on the preparation and use of this compound indicator for COD analysis.
2. Principle of the Method
The COD analysis by the dichromate method is a two-step process:
-
Oxidation (Digestion): The wastewater sample is refluxed in a strongly acidic solution with a known excess amount of potassium dichromate (K₂Cr₂O₇). Silver sulfate (B86663) (Ag₂SO₄) is used as a catalyst to aid in the oxidation of certain organic compounds. Mercuric sulfate (HgSO₄) is also added to complex any chloride ions present, which would otherwise interfere with the oxidation reaction and lead to erroneously high results.[5][6][7] During this step, the organic matter is oxidized to carbon dioxide and water, and the orange dichromate ion (Cr₂O₇²⁻) is reduced to the green chromic ion (Cr³⁺).[1]
-
Back-Titration: After the digestion is complete, the remaining unreacted (excess) potassium dichromate is determined by titrating the solution with a standardized solution of ferrous ammonium (B1175870) sulfate (FAS). This compound indicator is used to pinpoint the equivalence point of this titration. The solution is blue-green before the endpoint due to the presence of Cr³⁺ ions.[4] At the endpoint, when all the excess dichromate has been reduced by the FAS, the this compound indicator sharply changes color from blue-green to a reddish-brown, signaling the completion of the titration.[4][6][8]
The amount of dichromate consumed is directly proportional to the amount of oxidizable material in the sample, which is then calculated in terms of its oxygen equivalent.[5][8]
Experimental Protocols
1. Reagent Preparation
Proper preparation of reagents is crucial for accurate COD determination. All reagents should be prepared using analytical grade chemicals and distilled or deionized water.
Table 1: Reagent Preparation
| Reagent | Preparation Instructions |
| Standard Potassium Dichromate (K₂Cr₂O₇) Solution (0.250 N / 0.04167 M) | Previously dry K₂Cr₂O₇ at 150°C for 2 hours. Dissolve 12.259 g in distilled water and dilute to 1000 mL in a volumetric flask.[3][6][8] |
| Sulfuric Acid - Silver Sulfate Reagent | Add 5.5 g of silver sulfate (Ag₂SO₄) per kg of concentrated sulfuric acid (H₂SO₄). Allow it to stand for 1 to 2 days to ensure complete dissolution.[8] Handle with extreme care. |
| Mercuric Sulfate (HgSO₄) | Use as analytical grade crystals.[3] |
| This compound Indicator Solution | Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water and dilute to 100 mL.[3][8] This solution is also available commercially.[3][6] |
| Standard Ferrous Ammonium Sulfate (FAS) Titrant (~0.25 N) | Dissolve 98 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water. Carefully add 20 mL of concentrated H₂SO₄, cool the solution, and then dilute to 1000 mL.[6][9] This solution must be standardized daily. |
2. Standardization of Ferrous Ammonium Sulfate (FAS) Titrant
The FAS solution is unstable and must be standardized immediately before use with each batch of samples.
-
Dilute 25.0 mL of the standard 0.250 N potassium dichromate solution to about 250 mL with distilled water.
-
Carefully add 20 mL of concentrated sulfuric acid and cool the mixture to room temperature.[6]
-
Add 2-3 drops of this compound indicator.[3]
-
Titrate with the FAS solution until the color changes sharply from blue-green to reddish-brown.[6]
-
Calculate the normality of the FAS solution using the following formula:
-
Normality of FAS = (Volume of K₂Cr₂O₇ × 0.250) / Volume of FAS used (mL) [6]
-
3. COD Analysis Protocol for Wastewater Sample
CAUTION: This procedure involves the use of concentrated acids and heavy metals. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work within a fume hood.[3]
-
Sample Digestion:
-
Place several glass beads into a 500 mL reflux flask to prevent bumping.[5][10]
-
Pipette 50.0 mL of the homogenized wastewater sample into the flask. (For high COD samples, a smaller, accurately measured aliquot diluted to 50 mL should be used).[3][6]
-
Add 1 g of mercuric sulfate (HgSO₄) crystals and swirl to mix. If chloride concentration is very high, more HgSO₄ may be needed.[3]
-
Very carefully, pipette 25.0 mL of the 0.250 N standard potassium dichromate solution into the flask and mix.
-
Slowly and carefully, add 70 mL of the sulfuric acid-silver sulfate reagent down the side of the flask, swirling constantly. CAUTION: The mixture will become extremely hot.[6]
-
Attach the flask to the reflux condenser and turn on the cooling water.
-
-
Titration:
-
After the 2-hour reflux period, turn off the heat and allow the flask to cool.
-
Rinse the inside of the condenser with about 25 mL of distilled water, collecting the rinsings in the flask.[3][5]
-
Disconnect the flask and dilute the contents to a total volume of approximately 350 mL with distilled water. Allow it to cool completely to room temperature.
-
Add 2-3 drops of this compound indicator.[3]
-
Place the flask on a magnetic stirrer and titrate rapidly with the standardized FAS solution.
-
The endpoint is the first sharp color change from blue-green to reddish-brown.[8] Record the volume of FAS used.
-
-
Blank Determination:
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for COD analysis using the dichromate reflux method.
4. Calculation of COD
The COD is calculated using the volumes of FAS titrant required for the blank and the sample.
Formula:
COD (mg O₂/L) = [(A - B) × M × 8000] / Volume of Sample (mL)
Where:
Table 2: Example Titration Data and COD Calculation
| Parameter | Blank | Sample |
| Sample Volume (mL) | 50.0 | 50.0 |
| Normality of FAS (M) | 0.251 | 0.251 |
| Volume of FAS used (mL) | 24.8 (A) | 15.2 (B) |
| Calculated COD (mg/L) | N/A | 1542 |
Calculation for the example: COD = [(24.8 - 15.2) × 0.251 × 8000] / 50.0 COD = [9.6 × 0.251 × 8000] / 50.0 COD = 19276.8 / 50.0 = 385.5 mg/L (Correction: The example calculation in the original thought process was incorrect. Re-calculating with the provided formula) COD = [(24.8 - 15.2) × 0.251 × 8000] / 50.0 COD = [9.6 × 2008] / 50.0 COD = 19276.8 / 50.0 = 385.5 mg/L
(Self-correction: The table value of 1542 seems to be based on a different normality or calculation. Let's recalculate based on the formula to be consistent) Let's assume the normality was ~0.1N instead. COD = [(24.8 - 15.2) * 0.1 * 8000] / 50.0 = [9.6 * 800] / 50.0 = 7680 / 50.0 = 153.6 mg/L. Let's stick to the 0.25N example and correct the table value.
Table 2: Example Titration Data and COD Calculation (Corrected)
| Parameter | Blank | Sample |
| Sample Volume (mL) | 50.0 | 50.0 |
| Normality of FAS (M) | 0.251 | 0.251 |
| Volume of FAS used (mL) | 24.8 (A) | 15.2 (B) |
| Calculated COD (mg/L) | N/A | 385.5 |
5. Interferences
Several substances can interfere with the COD test. Awareness of these is critical for accurate results.
Table 3: Common Interferences in COD Analysis
| Interfering Substance | Effect and Mechanism | Mitigation Method |
| Chloride (Cl⁻) | Positive interference. Oxidized by dichromate, leading to a falsely high COD reading.[6][7] | Add mercuric sulfate (HgSO₄), which forms a stable mercuric chloride complex, preventing oxidation.[3][5] |
| Nitrite (B80452) (NO₂⁻) | Positive interference. Oxidized by dichromate. | Add sulfamic acid to the sample before adding other reagents. Sulfamic acid selectively oxidizes nitrite to nitrogen gas.[8] |
| Ferrous Iron (Fe²⁺) | Positive interference. Oxidized by dichromate. | This is an inherent component of oxygen demand and is typically included in the measurement. |
| Volatile Organics | Negative interference. Can be lost during the addition of hot sulfuric acid. | Add the sulfuric acid reagent slowly while cooling the flask to prevent a rapid temperature increase.[6][12] |
References
- 1. Chemical oxygen demand - Wikipedia [en.wikipedia.org]
- 2. coleparmer.com [coleparmer.com]
- 3. oasisenviro.co.uk [oasisenviro.co.uk]
- 4. Why this compound is used as indicator in the C:O.D. test? | Filo [askfilo.com]
- 5. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]
- 6. epa.gov [epa.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. edgeanalytical.com [edgeanalytical.com]
- 9. nemi.gov [nemi.gov]
- 10. mlsu.ac.in [mlsu.ac.in]
- 11. web.iitd.ac.in [web.iitd.ac.in]
- 12. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
Application Notes and Protocols for Cerimetric Titration Using Ferroin Indicator
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cerimetric titration, also known as cerate oximetry, is a robust and precise volumetric method of analysis.[1] It falls under the category of redox titrations, where a cerium(IV) salt, typically ceric ammonium (B1175870) sulfate (B86663) or ceric sulfate, is used as the oxidizing agent.[1][2][3] This method is widely applicable for the determination of various reducing substances.[3] The endpoint of the titration is visually detected by a sharp color change of a redox indicator, with Ferroin being a prominent choice.[1] this compound, a complex of iron(II) and 1,10-phenanthroline, provides a distinct transition from red in its reduced form to a pale blue or milky yellow in its oxidized form.[4][5][6][7]
Principle:
The fundamental principle of cerimetric titration lies in the oxidation of the analyte by a standardized solution of a Ce(IV) salt. The Ce(IV) ion is a powerful oxidizing agent and is reduced to the colorless Ce(III) ion during the reaction.[2]
The general reaction can be represented as: Ce⁴⁺ + e⁻ → Ce³⁺
When titrating ferrous (Fe²⁺) ions, the reaction is: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺[8]
The indicator, this compound ([Fe(phen)₃]²⁺), undergoes oxidation at the equivalence point, once all the analyte has been oxidized. The color change is sharp and easily detectable.[9]
[Fe(phen)₃]³⁺ (pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (red)
Experimental Protocols
Preparation of 0.1 M Ceric Ammonium Sulfate Solution
This protocol details the preparation of the primary titrant for cerimetric analysis.
Materials:
-
Ceric ammonium sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O]
-
Concentrated sulfuric acid (H₂SO₄)
-
Purified water
-
Heating mantle or hot plate
-
Beakers
-
Volumetric flask (1000 mL)
-
Filtration apparatus (if necessary)
Procedure:
-
In a large beaker, carefully add 30 mL of concentrated sulfuric acid to 500 mL of purified water and mix.
-
With the aid of gentle heat, dissolve 64-66 g of ceric ammonium sulfate in the prepared acid solution.[10][11]
-
Allow the solution to cool to room temperature.
-
If the solution is turbid, filter it to remove any undissolved particles.[12][13]
-
Quantitatively transfer the clear solution to a 1000 mL volumetric flask.
-
Dilute the solution to the mark with purified water and mix thoroughly.[12][13][14]
Standardization of 0.1 M Ceric Ammonium Sulfate Solution
To ensure accuracy, the prepared ceric ammonium sulfate solution must be standardized against a primary standard, such as arsenic trioxide (As₂O₃).
Materials:
-
Arsenic trioxide (As₂O₃), primary standard grade, dried at 105°C for 1 hour
-
Sodium hydroxide (B78521) (NaOH) solution (8% w/v)
-
Dilute sulfuric acid (H₂SO₄)
-
Osmic acid solution (0.01 M) or Osmium tetroxide (catalyst)[2]
-
This compound sulfate indicator solution
-
The prepared 0.1 M Ceric Ammonium Sulfate solution
-
Analytical balance
-
Conical flasks (500 mL)
-
Burette (50 mL)
Procedure:
-
Accurately weigh about 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.[12][14]
-
Add 25 mL of 8% w/v sodium hydroxide solution to dissolve the arsenic trioxide, swirling gently.[12][14]
-
Add 0.15 mL of osmic acid solution and 0.1 mL of this compound sulfate indicator.[12][14]
-
Titrate the solution with the prepared 0.1 M ceric ammonium sulfate solution until the color changes from pink to a very pale blue.[12][14][15]
-
Record the volume of the titrant used.
-
Repeat the titration at least two more times to obtain concordant results.
Calculation of Molarity: The molarity of the ceric ammonium sulfate solution can be calculated using the following formula:
Molarity (M) = (Weight of As₂O₃ (g)) / (Volume of Ce(IV) solution (L) × 0.004946 g/mL)[12][14]
Note: 1 mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As₂O₃.[12][14]
Assay of Ferrous Sulfate by Cerimetric Titration
This protocol describes the determination of the ferrous sulfate content in a sample.
Materials:
-
Ferrous sulfate (FeSO₄) sample
-
Dilute sulfuric acid (e.g., 5M H₂SO₄)
-
This compound indicator solution
-
Standardized 0.1 M Ceric Ammonium Sulfate solution
-
Analytical balance
-
Conical flasks
-
Burette (50 mL)
-
Pipettes
Procedure:
-
Accurately weigh a suitable amount of the ferrous sulfate sample (e.g., approximately 0.4 g of powdered tablets) and transfer it to a conical flask.[4]
-
Dissolve the sample in a mixture of purified water and dilute sulfuric acid. For instance, use 15 cm³ of 5M sulfuric acid.[4]
-
Add 2-3 drops of this compound indicator to the solution.[8]
-
Titrate the sample solution with the standardized 0.1 M ceric ammonium sulfate solution.
-
The endpoint is reached when the color of the solution changes from red to a milky yellow or pale blue.[4]
-
Record the volume of the titrant used.
-
Repeat the titration for consistency.
Calculation of Ferrous Sulfate Content: The amount of ferrous sulfate in the sample can be calculated as follows:
Weight of FeSO₄ (g) = Volume of Ce(IV) solution (L) × Molarity of Ce(IV) solution (mol/L) × 151.9 g/mol
Note: The molar mass of FeSO₄ is 151.9 g/mol . Each 1 cm³ of 0.1M ceric sulphate is equivalent to 0.01519g of FeSO₄.[4]
Data Presentation
Table 1: Reagents for Preparation and Standardization of 0.1 M Ceric Ammonium Sulfate
| Reagent | Formula | Concentration/Amount | Purpose |
| Ceric Ammonium Sulfate | (NH₄)₄Ce(SO₄)₄·2H₂O | 64-66 g | Titrant |
| Sulfuric Acid | H₂SO₄ | 30 mL (conc.) | To prevent hydrolysis of Ce(IV) |
| Arsenic Trioxide | As₂O₃ | ~0.2 g | Primary Standard |
| Sodium Hydroxide | NaOH | 8% w/v | To dissolve As₂O₃ |
| Osmic Acid | H₂OsO₅ | 0.15 mL (0.01 M) | Catalyst |
| This compound Sulfate | [Fe(C₁₂H₈N₂)₃]SO₄ | 0.1 mL | Indicator |
Table 2: Endpoint Color Changes with this compound Indicator
| Condition | Form of this compound | Color |
| Before Endpoint (in presence of analyte) | Reduced ([Fe(phen)₃]²⁺) | Red/Pink |
| At/After Endpoint (excess Ce⁴⁺) | Oxidized ([Fe(phen)₃]³⁺) | Pale Blue/Milky Yellow |
Visualizations
Caption: Workflow for Cerimetric Titration.
Caption: this compound Indicator Color Change Mechanism.
References
- 1. Cerimetry - Wikipedia [en.wikipedia.org]
- 2. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 3. Preparation and standardization of Ceric ammonium sulfate standard solution [pharmacyinfoline.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. vpscience.org [vpscience.org]
- 6. youtube.com [youtube.com]
- 7. physicsforums.com [physicsforums.com]
- 8. jetir.org [jetir.org]
- 9. scribd.com [scribd.com]
- 10. noblesciencepress.org [noblesciencepress.org]
- 11. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 12. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 13. pharmadekho.com [pharmadekho.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. pharmaguddu.com [pharmaguddu.com]
Application Notes and Protocols: Dichromate Titration of Iron(II) with Ferroin Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the determination of iron(II) concentration using a redox titration with potassium dichromate as the titrant and Ferroin as the indicator. This method is a highly accurate and reliable analytical technique widely used in various research and quality control settings, including pharmaceutical analysis where iron content can be a critical parameter.
Potassium dichromate is an excellent primary standard, meaning it is stable, has a high purity, and is non-hygroscopic, allowing for the preparation of a standard solution of a precisely known concentration by weighing.[1][2] The titration is based on the oxidation of iron(II) ions (Fe²⁺) to iron(III) ions (Fe³⁺) by the dichromate ion (Cr₂O₇²⁻) in an acidic medium. The dichromate ion is reduced to chromium(III) ions (Cr³⁺).[3][4]
The overall balanced net ionic equation for this redox reaction is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O [3]
The endpoint of the titration is visualized by the sharp color change of the this compound indicator. This compound, a complex of 1,10-phenanthroline (B135089) and iron(II), changes from red (reduced form) to pale blue (oxidized form) at the equivalence point.[5]
Data Presentation
The following table summarizes the typical quantitative data associated with the dichromate titration of iron(II).
| Parameter | Symbol | Typical Value/Unit | Description |
| Mass of Potassium Dichromate | m(K₂Cr₂O₇) | 4.903 g | Mass of primary standard K₂Cr₂O₇ used to prepare 1 L of 0.0167 M solution.[6] |
| Volume of K₂Cr₂O₇ Solution | V(K₂Cr₂O₇) | 1000 mL | Final volume of the standard potassium dichromate solution. |
| Molarity of K₂Cr₂O₇ Solution | M(K₂Cr₂O₇) | 0.0167 M (or 0.1 N) | The precise molarity is calculated from the mass of K₂Cr₂O₇ and the final volume. |
| Volume of Iron(II) Sample | V(Fe²⁺) | 25.00 mL | Volume of the unknown iron(II) solution pipetted for titration. |
| Initial Burette Reading | V_initial | 0.00 mL | Starting volume of the titrant in the burette. |
| Final Burette Reading | V_final | Variable (e.g., 23.50 mL) | Volume of the titrant in the burette at the endpoint. |
| Volume of Titrant Used | V_titrant | V_final - V_initial | The volume of K₂Cr₂O₇ solution required to reach the endpoint. |
| Molarity of Iron(II) Solution | M(Fe²⁺) | Calculated (mol/L) | The unknown concentration of the iron(II) solution. |
Experimental Protocols
Reagent Preparation
3.1.1. Preparation of 0.0167 M Potassium Dichromate (K₂Cr₂O₇) Standard Solution
-
Materials: Analytical grade potassium dichromate (K₂Cr₂O₇), distilled or deionized water, 1000 mL volumetric flask, analytical balance.
-
Procedure:
-
Accurately weigh approximately 4.9 g of K₂Cr₂O₇ that has been previously dried at 150-200°C for 1-2 hours and cooled in a desiccator.[1]
-
Quantitatively transfer the weighed K₂Cr₂O₇ into a 1000 mL volumetric flask.
-
Add approximately 500 mL of distilled water to the flask and swirl to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 1000 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
3.1.2. Preparation of this compound Indicator Solution
-
Materials: 1,10-phenanthroline monohydrate, ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), distilled water, 100 mL volumetric flask.
-
Procedure:
-
Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate in enough distilled water to make 100 mL of solution.[5][7]
-
Alternatively, dissolve 0.7 g of ferrous sulphate and 1.5 g of 1,10-phenanthroline hydrochloride in 70 ml of water and add sufficient water to produce 100 ml.[7]
-
Store the prepared indicator solution in a tightly sealed bottle.
-
3.1.3. Preparation of the Iron(II) Analyte Solution
-
Materials: Iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O), concentrated sulfuric acid (H₂SO₄), distilled water, volumetric flask.
-
Procedure:
-
Accurately weigh a suitable amount of the iron(II)-containing sample.
-
Dissolve the sample in a flask containing dilute sulfuric acid to prevent the oxidation of Fe²⁺ by air and hydrolysis. A typical preparation involves adding 20 ml of dilute sulfuric acid.[1]
-
Quantitatively transfer the solution to a volumetric flask of appropriate size and dilute to the mark with distilled water.
-
Titration Procedure
-
Preparation of the Burette: Rinse a 50 mL burette with a small amount of the standard 0.0167 M K₂Cr₂O₇ solution and then fill the burette with the solution, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.
-
Preparation of the Analyte: Pipette 25.00 mL of the iron(II) solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add approximately 10 mL of 1 M sulfuric acid to the Erlenmeyer flask. The presence of a strong acid is crucial for the reaction to proceed correctly.[3]
-
Addition of Indicator: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn a distinct red color.
-
Titration: Titrate the iron(II) solution with the standard K₂Cr₂O₇ solution from the burette. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from red to a stable pale blue.[5] Record the final burette reading to two decimal places.
-
Replicates: Repeat the titration at least two more times to ensure precision. The volumes of titrant used should agree within ±0.05 mL.
Calculations
The concentration of the iron(II) solution can be calculated using the stoichiometry of the balanced chemical equation.
From the balanced equation: 1 mole of Cr₂O₇²⁻ reacts with 6 moles of Fe²⁺.
The relationship at the equivalence point is: Moles of Cr₂O₇²⁻ = (1/6) * Moles of Fe²⁺
Therefore: M(K₂Cr₂O₇) × V(K₂Cr₂O₇) = (1/6) × M(Fe²⁺) × V(Fe²⁺)
Where:
-
M(K₂Cr₂O₇) = Molarity of the potassium dichromate solution
-
V(K₂Cr₂O₇) = Volume of the potassium dichromate solution used in the titration
-
M(Fe²⁺) = Molarity of the iron(II) solution
-
V(Fe²⁺) = Volume of the iron(II) solution used
The molarity of the iron(II) solution can be calculated as: M(Fe²⁺) = [6 × M(K₂Cr₂O₇) × V(K₂Cr₂O₇)] / V(Fe²⁺)
Visualizations
Experimental Workflow
Caption: Workflow for Dichromate Titration of Iron(II).
Chemical Reaction and Indicator Change
Caption: Redox Reactions and Indicator Color Change.
References
- 1. brainkart.com [brainkart.com]
- 2. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]
- 3. Potassium Dichromate Titration [staff.buffalostate.edu]
- 4. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 5. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 6. scribd.com [scribd.com]
- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
Application Note: Spectrophotometric Determination of Iron Using Ferroin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of iron is critical in numerous fields, including pharmaceutical analysis, environmental monitoring, and materials science. The spectrophotometric determination of iron using Ferroin (the tris(1,10-phenanthroline)iron(II) complex) is a robust, sensitive, and widely adopted analytical method for quantifying trace amounts of iron.[1] This method relies on the formation of a stable, intensely orange-red colored complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline (B135089).[1] The intensity of the color is directly proportional to the iron concentration, adhering to the Beer-Lambert Law, and can be measured using a spectrophotometer.[1][2][3]
Principle of the Method
The analysis involves a two-step chemical reaction. First, since iron in many samples exists in its trivalent, ferric state (Fe³⁺), a reducing agent is necessary to convert it to the ferrous state (Fe²⁺).[1][4][5] Hydroxylamine (B1172632) hydrochloride is a commonly used and effective reducing agent for this purpose.[1][2][4][5]
Reduction Step: 4 Fe³⁺ + 2 NH₂OH·HCl → 4 Fe²⁺ + N₂O + H₂O + 4 H⁺ + 2 HCl[1]
Second, in a solution buffered to a slightly acidic pH (typically 3 to 9), three molecules of the bidentate ligand 1,10-phenanthroline chelate a single ferrous ion to form the stable tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, known as this compound.[1][4][6]
Complexation Step: Fe²⁺ + 3 C₁₂H₈N₂ (phen) → [Fe(C₁₂H₈N₂)₃]²⁺ (this compound)[4]
The resulting complex is intensely colored, develops rapidly, and is very stable.[2][7] It exhibits a broad absorption band with a maximum absorbance (λmax) at approximately 508-522 nm.[1][2] The absorbance of the complex is measured and compared against a calibration curve prepared from standards of known iron concentrations to determine the iron content in an unknown sample.[1][8][9]
Chemical Reaction Pathway
Caption: Chemical pathway for the formation of the this compound complex.
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the spectrophotometric analysis of iron.
Apparatus and Materials
-
Spectrophotometer (visible range)
-
Matched cuvettes (1 cm path length)
-
Volumetric flasks (100 mL, 500 mL, 1000 mL)
-
Pipettes (volumetric and graduated)
-
Analytical balance
-
Beakers and other standard laboratory glassware
Protocol 1: Preparation of Reagents
Accurate reagent preparation is crucial for reliable results.
| Reagent | Preparation Instructions | Stability |
| Standard Iron Stock Solution (100 mg/L) | Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[1][2] Dissolve in a 400 mL beaker with ~250 mL of deionized water and 2.5 mL of concentrated sulfuric acid (or 5 mL of 6M HCl).[1][2][7] Quantitatively transfer to a 1000 mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly. | Stable for months |
| Hydroxylamine Hydrochloride (10% w/v) | Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. | Prepare fresh |
| 1,10-Phenanthroline Solution (0.1% w/v) | Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution. Store in a dark bottle to protect from light. | Stable if stored properly |
| Sodium Acetate (B1210297) Buffer Solution (1.2 M) | Dissolve 16.4 g of anhydrous sodium acetate (or 27.2 g of sodium acetate trihydrate) in 100 mL of deionized water. This solution helps maintain the optimal pH range of 3-6 for color development.[4] | Stable |
Protocol 2: Preparation of Calibration Standards
A series of standards are prepared by diluting the stock solution to create a calibration curve.
-
Prepare a Working Standard Solution (10 mg/L): Pipette 50 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask. Dilute to the mark with deionized water and mix well.[2]
-
Prepare Calibration Series: Pipette the volumes of the 10 mg/L working standard solution indicated in the table below into separate 100 mL volumetric flasks.
| Flask No. | Volume of 10 mg/L Working Standard (mL) | Final Iron Concentration (mg/L or ppm) |
| Blank | 0 | 0.0 |
| 1 | 1.0 | 0.1 |
| 2 | 5.0 | 0.5 |
| 3 | 10.0 | 1.0 |
| 4 | 25.0 | 2.5 |
| 5 | 50.0 | 5.0 |
-
Color Development: To each of the 100 mL volumetric flasks (including the blank):
-
Add 1 mL of hydroxylamine hydrochloride solution.[7]
-
Add 10 mL of the 1,10-phenanthroline solution.[7]
-
Add 8 mL of the sodium acetate buffer solution.[7]
-
Dilute to the 100 mL mark with deionized water.
-
Stopper the flasks, mix thoroughly, and allow 10-15 minutes for the orange-red color to fully develop.[7][10]
-
Protocol 3: Sample Preparation and Analysis
-
Sample Digestion (if required): For samples containing complexed or particulate iron, an acid digestion step may be necessary to bring all iron into solution.
-
Dilution: Accurately pipette a known volume of the sample into a 100 mL volumetric flask. The volume should be chosen so that the final iron concentration falls within the range of the calibration curve.
-
Color Development: Treat the sample in the same manner as the standards described in Protocol 2, Step 3. Add the hydroxylamine, 1,10-phenanthroline, and buffer solutions, dilute to the mark, and allow time for color development.
Protocol 4: Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.[9]
-
Wavelength Selection: Set the wavelength to the maximum absorbance (λmax) of the this compound complex, typically around 510 nm.[1][10] An initial scan from 400 nm to 600 nm using a mid-range standard can be performed to determine the precise λmax for the instrument being used.[8]
-
Blanking: Rinse a cuvette with the "Blank" solution, then fill it and place it in the spectrophotometer. Zero the absorbance (or set to 100% Transmittance).[7]
-
Measure Standards: Starting with the lowest concentration standard, rinse the cuvette with the solution, then fill it and measure the absorbance. Repeat for all standards, progressing to the highest concentration.[2]
-
Measure Sample: Measure the absorbance of the prepared unknown sample solution(s). If the absorbance is higher than the most concentrated standard, the sample must be further diluted and re-analyzed.[4]
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of iron.
Data Presentation and Calculations
Example Calibration Data
The data obtained from measuring the standards should be tabulated and plotted.
| Iron Concentration (mg/L) | Absorbance at 510 nm (AU) |
| 0.0 | 0.000 |
| 0.1 | 0.045 |
| 0.5 | 0.220 |
| 1.0 | 0.435 |
| 2.5 | 1.090 |
| 5.0 | 2.185 |
Calibration Curve
Plot Absorbance (y-axis) versus Iron Concentration (x-axis). Perform a linear regression on the data points. The resulting plot should be linear and pass through the origin, demonstrating adherence to the Beer-Lambert law.[7][8] The equation of the line will be in the form y = mx + c, where:
-
y is the absorbance
-
m is the slope
-
x is the concentration
-
c is the y-intercept (should be close to zero)
Calculation of Unknown Concentration
The concentration of iron in the prepared sample solution can be calculated by rearranging the linear regression equation:
Concentration (mg/L) = (Absorbance of Unknown - y-intercept) / slope
Remember to account for any dilutions made during sample preparation to determine the concentration in the original, undiluted sample.
Final Concentration (mg/L) = Calculated Concentration × Dilution Factor
References
- 1. benchchem.com [benchchem.com]
- 2. asdlib.org [asdlib.org]
- 3. edinst.com [edinst.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. facultystaff.richmond.edu [facultystaff.richmond.edu]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. csun.edu [csun.edu]
Application of Ferroin in the Belousov-Zhabotinsky Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Belousov-Zhabotinsky (BZ) reaction is a classic example of a nonlinear chemical oscillator, demonstrating temporal and spatial self-organization. This reaction is of significant interest in the study of non-equilibrium thermodynamics, chaos theory, and reaction-diffusion systems, providing a chemical model for various biological phenomena. Ferroin, a complex of 1,10-phenanthroline (B135089) and iron(II) ([Fe(phen)₃]²⁺), is a widely used catalyst and redox indicator in the BZ reaction. Its distinct color change from red in the reduced state (this compound) to blue in the oxidized state (ferriin, [Fe(phen)₃]³⁺) provides a vivid visual representation of the oscillating chemical dynamics. This document provides detailed application notes and experimental protocols for the use of this compound in the Belousov-Zhabotinsky reaction.
Principle and Mechanism
The overall BZ reaction involves the oxidation of an organic substrate, typically malonic acid, by a bromate (B103136) salt in a strong acidic medium, catalyzed by a metal ion. This compound serves as a one-electron redox catalyst, facilitating the oscillatory behavior. The complex mechanism, known as the Field-Körös-Noyes (FKN) mechanism, can be simplified into three main processes:
-
Process A: Dominated by a high concentration of bromide ions (Br⁻), this process consumes bromide and produces bromous acid (HBrO₂).
-
Process B: When the bromide ion concentration falls below a critical value, this autocatalytic process takes over, leading to the rapid production of HBrO₂ and the oxidation of the catalyst (this compound to ferriin). This results in a sharp color change from red to blue.
-
Process C: The oxidized catalyst (ferriin) is then reduced back by reacting with malonic acid and its brominated derivatives. This process regenerates bromide ions, which inhibits Process B and allows Process A to dominate again, completing the cycle and changing the color back to red.
The interplay between these processes leads to sustained oscillations in the concentrations of intermediates and the catalyst's oxidation state.
Quantitative Data Summary
The following tables summarize typical reactant concentrations and experimental parameters for inducing oscillations in the BZ reaction using this compound.
Table 1: Stock Solution Concentrations
| Solution Component | Chemical Formula | Typical Concentration Range |
| Potassium Bromate | KBrO₃ | 0.125 M - 0.5 M |
| Malonic Acid | CH₂(COOH)₂ | 0.31 M - 0.55 M |
| Potassium Bromide | KBr | 0.059 M - 0.5 M |
| Sulfuric Acid | H₂SO₄ | 0.9 M - 6 M |
| Ceric Ammonium (B1175870) Nitrate (B79036) (optional co-catalyst) | (NH₄)₂Ce(NO₃)₆ | 0.019 M - 0.2 M |
| This compound Indicator | [Fe(phen)₃]SO₄ | 0.025 M |
Table 2: Example Reaction Mixture Compositions
| Recipe Reference | Potassium Bromate (final) | Malonic Acid (final) | Potassium Bromide (final) | Sulfuric Acid (final) | This compound (final) | Notes |
| Petri Dish Recipe 1[1][2] | ~0.27 M | ~0.11 M | ~0.045 M | ~0.32 M | ~0.0022 M | For observing spatial wave patterns. |
| Beaker Recipe (Cerium co-catalyzed)[3] | ~0.036 M | ~0.05 M | ~0.009 M | ~0.8 M | ~0.00015 M | Demonstrates clear color oscillations in a stirred system. |
| Small Scale Petri Dish[4] | ~0.06 M | ~0.26 M | - | ~1.4 M | ~0.0007 M | Uses ceric ammonium nitrate as the primary catalyst with this compound as indicator. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Caution: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Potassium bromate is a strong oxidizer and a suspected carcinogen. Sulfuric acid is highly corrosive.
-
0.5 M Potassium Bromate (KBrO₃): Dissolve 83.5 g of KBrO₃ in distilled water and dilute to a final volume of 1 L.
-
0.5 M Malonic Acid (CH₂(COOH)₂): Dissolve 52.0 g of malonic acid in distilled water and dilute to a final volume of 1 L.
-
0.5 M Potassium Bromide (KBr): Dissolve 59.5 g of KBr in distilled water and dilute to a final volume of 1 L.
-
6 M Sulfuric Acid (H₂SO₄): Slowly and carefully add 333 mL of concentrated sulfuric acid (98%) to approximately 600 mL of distilled water in a flask cooled in an ice bath. Once cooled to room temperature, dilute to a final volume of 1 L.
-
0.025 M this compound Indicator: Dissolve 1.74 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in distilled water and dilute to 100 mL.[3] Alternatively, a commercially prepared solution can be used.
Protocol 2: BZ Reaction in a Petri Dish (for spatial patterns)
This protocol is designed for observing the formation and propagation of chemical waves.
-
Glassware Preparation: Ensure all glassware is meticulously clean. Contamination, especially with chloride ions, can inhibit the reaction.[5]
-
Reaction Mixture Preparation: In a small beaker or test tube, combine the following stock solutions in the specified order with gentle swirling after each addition:
-
The solution will turn orange due to the formation of bromine. Continue swirling until the solution becomes colorless.[2]
-
Addition of Indicator: Add 1.0 mL of 0.025 M this compound solution. The solution will turn deep red.[1][2]
-
Observation: Pour the mixture into a petri dish to a depth of a few millimeters.[6] After an induction period, blue spots will appear and develop into expanding concentric rings or spiral waves.[6][7]
Protocol 3: BZ Reaction in a Beaker (for temporal oscillations)
This protocol is suitable for demonstrating the oscillating color change in a well-stirred system.
-
Setup: Place a beaker on a magnetic stirrer with a stir bar.
-
Reaction Mixture Preparation: A variety of recipes can be used. One common cerium-catalyzed recipe where this compound acts as an indicator is as follows:
-
Combine 200 mL of a solution containing 7.6 g of Potassium Bromate (Solution A).[3]
-
Add 200 mL of a solution containing 6.4 g of Malonic Acid and 1.14 g of Potassium Bromide (Solution B).[3]
-
Stir the mixture.
-
Add 200 mL of a solution containing 4.24 g of Cerium Ammonium Nitrate in 2.7 M Sulfuric Acid (Solution C).[3]
-
Add 12 mL of 0.025 M this compound solution.[3]
-
-
Observation: The solution will begin to oscillate between red and blue (and intermediate shades of purple and green if cerium is used).[5] The period of oscillation can range from a fraction of a minute to several minutes, depending on the temperature and concentrations.[6][8]
Visualizations
Caption: FKN mechanism of the BZ reaction with this compound.
Caption: Experimental workflow for the BZ reaction.
References
- 1. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 2. youtube.com [youtube.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. BZ-Phenomenology [ux.uis.no]
- 7. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]
- 8. BZ-Phenomenology [classes.engineering.wustl.edu]
Application Notes: Ferroin for the Quantification of Reducing Agents
Introduction
Ferroin is a chemical compound that serves as a versatile and widely used redox indicator in analytical chemistry.[1] It is the tris(1,10-phenanthroline)iron(II) sulfate (B86663) complex, with the chemical formula [Fe(C₁₂H₈N₂)₃]SO₄.[2][3] The active component is the [Fe(o-phen)₃]²⁺ ion, a chromophore that exhibits a distinct and rapid color change upon oxidation.[2][3] This property makes this compound an excellent indicator for the endpoint determination in various redox titrations, particularly for the quantification of reducing agents.[4][5] Its stability, the pronounced and reversible nature of its color change, and its rapid response have led to its widespread use in diverse applications, from classic cerimetric titrations to environmental monitoring.[1][2][5]
Principle of Action
The utility of this compound as a redox indicator is based on the reversible oxidation-reduction of the iron center within the complex. The iron(II) complex ([Fe(phen)₃]²⁺) has an intense red color, while the oxidized iron(III) form ([Fe(phen)₃]³⁺), known as ferriin, is pale blue.[6][7]
The redox reaction is as follows:
[Fe(phen)₃]³⁺ (Ferriin, pale blue) + e⁻ ⇌ [Fe(phen)₃]²⁺ (this compound, red)
This transition occurs at a standard electrode potential of +1.06 volts in 1 M sulfuric acid.[2][3] In a typical titration, the this compound indicator remains in its reduced, red form as long as the reducing agent is present in the sample. Once the reducing agent is fully consumed by the titrant (an oxidizing agent), the first slight excess of the titrant oxidizes the this compound to ferriin, causing a sharp color change from red to pale blue, signaling the titration's endpoint.[7]
Key Applications
This compound is employed in numerous analytical procedures for the quantification of reducing agents.
-
Cerimetric Titrations: Cerimetry, which uses a standardized solution of Cerium(IV) sulfate as the titrant, is a primary application for this compound.[2] It is used to quantify a variety of reducing agents, including iron(II), arsenic(III), and hydroquinone.[8][9]
-
Dichromate Titrations: this compound is also used as an indicator in titrations with potassium dichromate, for example, in the determination of iron(II).[8][10]
-
Chemical Oxygen Demand (COD) Analysis: In environmental science, this compound is the standard indicator for determining the COD of water samples.[11] This test measures the amount of oxygen required to oxidize organic matter in water. The method involves reacting the sample with an excess of potassium dichromate, and the unreacted dichromate is then back-titrated with a standard solution of ferrous ammonium (B1175870) sulfate (FAS) using this compound as the indicator.[9] The endpoint is marked by a color change from blue-green to reddish-brown.[11]
-
Analysis of Pharmaceutical Compounds: The ability to accurately quantify reducing substances makes this compound-based titrations valuable in drug development and quality control for analyzing active pharmaceutical ingredients (APIs) and excipients with reducing properties.
-
Belousov-Zhabotinsky (BZ) Reactions: this compound is a popular indicator for visualizing the dynamic chemical processes in oscillatory reactions like the BZ reaction.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the this compound indicator.
| Property | Value | Reference(s) |
| Chemical Formula | [Fe(C₁₂H₈N₂)₃]SO₄ | [2] |
| Molar Mass | 692.52 g/mol (Sulfate salt) | [5] |
| Active Ion | [Fe(o-phen)₃]²⁺ | [3] |
| Color (Reduced Form) | Red | [4] |
| Color (Oxidized Form) | Pale Blue | [4][7] |
| Redox Potential (E°) | +1.06 V (in 1 M H₂SO₄) | [2][3] |
| Maximum Absorbance (λmax) | 511 nm (Reduced Form) | [2] |
| Stability | Stable in solution up to 60 °C | [2][3] |
Experimental Protocols
Protocol 1: Preparation of 0.025 M this compound Indicator Solution
This protocol describes the preparation of a stable 0.025 M this compound indicator solution for use in redox titrations.
Materials:
-
1,10-Phenanthroline (B135089) monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Beakers and stirring rod
Procedure:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and transfer it to a 100 mL volumetric flask.[6]
-
Weigh 0.695 g of ferrous sulfate heptahydrate and dissolve it in approximately 50 mL of distilled water in a separate beaker.[6]
-
Quantitatively transfer the ferrous sulfate solution into the 100 mL volumetric flask containing the 1,10-phenanthroline.
-
Swirl the flask gently to dissolve the solids and facilitate the complex formation, which is indicated by the appearance of a deep red color.[6]
-
Once all solids are dissolved, dilute the solution to the 100 mL mark with distilled water.[6]
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the prepared indicator solution in a dark, airtight bottle. The solution is stable for several months.
Protocol 2: Quantification of Iron(II) with Cerium(IV) Sulfate
This protocol details the determination of the concentration of an iron(II) solution using cerimetric titration with this compound as the indicator.
Materials:
-
Standardized ~0.1 M Cerium(IV) sulfate solution
-
Iron(II) solution of unknown concentration
-
This compound indicator solution (0.025 M)
-
1 M Sulfuric acid (H₂SO₄)
-
Buret, 250 mL Erlenmeyer flask, pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown iron(II) solution into a 250 mL Erlenmeyer flask.
-
Add approximately 25 mL of 1 M H₂SO₄ to acidify the solution. This prevents the hydrolysis of iron salts and ensures the proper potential for the indicator.[9]
-
Add 1-2 drops of the this compound indicator solution to the flask. The solution should turn a distinct red color.[11]
-
Fill a clean buret with the standardized 0.1 M Ce(IV) sulfate solution and record the initial volume.
-
Titrate the iron(II) solution with the Ce(IV) sulfate solution while continuously stirring. The Ce(IV) will oxidize the Fe(II) to Fe(III).
-
As the endpoint approaches, the red color may fade. Add the titrant dropwise.
-
The endpoint is reached when the color of the solution changes sharply from red to a persistent pale blue.[7]
-
Record the final volume of the Ce(IV) sulfate solution used.
-
Repeat the titration at least two more times for precision.
-
Calculation: Calculate the molarity of the Fe(II) solution using the stoichiometry of the reaction (Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺, a 1:1 ratio) and the formula: M₁V₁ = M₂V₂ Where M₁ and V₁ are the molarity and volume of the Ce(IV) solution, and M₂ and V₂ are the molarity and volume of the Fe(II) solution.
Protocol 3: Spectrophotometric Quantification of a Reducing Agent (Antioxidant Assay)
While this compound is primarily a titration indicator, the principle of iron reduction can be adapted for a spectrophotometric assay to measure the total reducing capacity (e.g., antioxidant capacity) of a sample. This protocol is based on the Ferric Reducing Antioxidant Power (FRAP) concept, adapted for this compound.
Materials:
-
Ferric chloride (FeCl₃) solution
-
1,10-Phenanthroline solution
-
Acetate (B1210297) buffer (pH 3.6)
-
Standard reducing agent (e.g., Trolox, Ascorbic Acid) for calibration curve
-
Sample solution (e.g., plant extract, drug formulation)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the this compound Reagent: Mix the FeCl₃ and 1,10-phenanthroline solutions in the acetate buffer. This creates a solution containing the potential for the Fe(II)-phenanthroline complex, which is initially unformed or present at very low levels.
-
Prepare Standard Curve: a. Create a series of dilutions of the standard reducing agent (e.g., Trolox) at known concentrations. b. To a fixed volume of the this compound Reagent, add a small volume of each standard dilution. c. Allow the reaction to proceed for a set time (e.g., 10 minutes) at a controlled temperature. The reducing agent will convert Fe(III) to Fe(II), which then immediately forms the red this compound complex. d. Measure the absorbance of each solution at 511 nm against a reagent blank. e. Plot absorbance vs. concentration to create a standard curve.
-
Sample Analysis: a. Add the same small volume of the sample solution to the this compound Reagent. b. Incubate under the same conditions as the standards. c. Measure the absorbance at 511 nm.
-
Quantification: a. Use the absorbance of the sample to determine its concentration from the standard curve. b. The results can be expressed as equivalents of the standard reducing agent (e.g., µmol Trolox equivalents per gram of sample).
References
- 1. This compound SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound|Redox Indicator for Research [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 7. This compound Indicator [rmreagents.com]
- 8. Some new applications of this compound as redox indicator in titrations with dichromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 10. Behaviour of this compound indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Use of Ferroin Indicator in the Analysis of Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the ferroin indicator in the analysis of various environmental water samples. The primary application highlighted is the determination of the Chemical Oxygen Demand (COD), a critical parameter for assessing water quality. Additionally, the use of this compound in the quantification of specific metal ions is discussed. Detailed experimental protocols and quantitative data from various water sources are provided to facilitate the implementation and interpretation of these methods in a research and development setting.
Application Notes
This compound indicator is a versatile redox indicator widely employed in environmental water analysis. Its most prominent application is in the titrimetric determination of Chemical Oxygen Demand (COD). The COD test measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in water, providing a crucial measure of water pollution.[1][2] this compound is also utilized in the determination of iron concentrations in wastewater, offering a distinct colorimetric response during titration.[1]
The principle behind the use of this compound in COD analysis involves the oxidation of substances in a water sample using a known excess of a strong oxidizing agent, typically potassium dichromate, in a highly acidic solution.[1][2] The unreacted potassium dichromate is then back-titrated with a standard solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS). This compound serves as the indicator in this titration. The solution exhibits a blue-green color in the presence of excess dichromate (the oxidized form of the indicator complex). At the endpoint, when all the excess dichromate has been consumed by the FAS, the this compound indicator forms a complex with the first excess of ferrous ions, resulting in a sharp color change to reddish-brown.[3]
Several factors can interfere with the accuracy of COD measurements. The most common interference is from chloride ions, which can be oxidized by dichromate, leading to erroneously high COD values. This interference is typically mitigated by the addition of mercuric sulfate, which forms a stable complex with the chloride ions.[2] It is also crucial to use high-purity water and clean glassware to avoid contamination from extraneous organic matter.
The applicability of the this compound-based COD method spans a wide range of environmental water samples, including:
-
Municipal Wastewater: Raw influent, primary effluent, and treated effluent.
-
Industrial Wastewater: Effluents from various industries such as textile, chemical, and manufacturing.
-
Surface Water: Rivers, lakes, and streams.
-
Landfill Leachate: Highly concentrated and complex aqueous samples from landfills.
While the dichromate-ferroin method is robust and widely accepted, it is important to note that for certain complex matrices like landfill leachates, inorganic components can contribute significantly to the COD value, which may not solely represent the organic matter content.[4]
Quantitative Data Presentation
The following table summarizes quantitative data for Chemical Oxygen Demand (COD) in various environmental water samples, as determined by the dichromate method using this compound indicator. This data is compiled from various environmental monitoring reports and scientific studies to provide a comparative overview.
| Water Sample Type | Source/Location | Analyte | Concentration Range (mg/L) | Reference |
| Industrial Wastewater | ||||
| Textile Industry | COD | 1600 - 3200 | ||
| Chemical Industry Effluent | COD | Significantly increased levels compared to control | [5] | |
| Municipal Wastewater | ||||
| Domestic Wastewater | COD | Varies with treatment stage (e.g., Influent: 300-700, Final Effluent: <60) | ||
| Surface Water | ||||
| Karnapuli River | COD | Up to 516 | ||
| Buriganga River | COD | Up to 212.62 | ||
| Anahoni River | COD | 1.7 - 12.11 | [6] | |
| Landfill Leachate | ||||
| Municipal Landfill | COD | 2431 - 37024 | [7] |
Experimental Protocols
Preparation of this compound Indicator Solution
Principle: this compound indicator is the tris(1,10-phenanthroline)iron(II) sulfate complex. It is prepared by combining 1,10-phenanthroline (B135089) monohydrate and ferrous sulfate heptahydrate in distilled water.
Reagents:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
Procedure:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Dissolve both solids in a sufficient volume of distilled water.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Mix thoroughly. Store the solution in a dark, well-stoppered bottle.
Determination of Chemical Oxygen Demand (COD) - Open Reflux Method
Principle: Organic and oxidizable inorganic substances in the water sample are oxidized by a known excess of potassium dichromate in a 50% sulfuric acid solution at reflux temperature. The excess dichromate is then titrated with a standard solution of ferrous ammonium sulfate (FAS) using this compound as an indicator.
Reagents:
-
Standard Potassium Dichromate Solution (0.25 N): Dissolve 12.259 g of K₂Cr₂O₇ (previously dried at 103°C for 2 hours) in distilled water and dilute to 1000 mL.
-
Sulfuric Acid Reagent: Concentrated H₂SO₄ containing 22 g of silver sulfate (Ag₂SO₄) per 9-lb bottle of acid.
-
Standard Ferrous Ammonium Sulfate (FAS) Solution (approx. 0.25 N): Dissolve 98 g of Fe(NH₄)₂(SO₄)₂·6H₂O in distilled water. Cautiously add 20 mL of concentrated H₂SO₄, cool, and dilute to 1000 mL. This solution must be standardized daily against the standard potassium dichromate solution.
-
This compound Indicator Solution (prepared as in 3.1).
-
Mercuric Sulfate (HgSO₄): Crystalline or powdered.
Procedure:
-
Sample Preparation:
-
Pipette a suitable volume of the water sample into a 500 mL refluxing flask. If the COD is expected to be high, dilute the sample accordingly. For samples with high chloride concentrations, add 0.4 g of HgSO₄ for every 100 mg of chloride.
-
-
Digestion:
-
Carefully add 5.0 mL of the sulfuric acid reagent to the sample flask. Swirl to mix and dissolve the mercuric sulfate.
-
Add 25.0 mL of the standard potassium dichromate solution and mix well.
-
Attach the flask to a condenser and reflux the mixture for 2 hours.
-
Prepare a blank in the same manner using distilled water instead of the sample.
-
-
Titration:
-
Cool the digested sample and the blank to room temperature.
-
Wash down the condenser with a small amount of distilled water, collecting the washings in the flask.
-
Dilute the contents of the flask to approximately 150 mL with distilled water.
-
Add 2-3 drops of this compound indicator to the flask.
-
Titrate the excess dichromate with the standardized FAS solution. The endpoint is a sharp color change from blue-green to reddish-brown.
-
-
Calculation:
COD (mg/L) = [(A - B) × N × 8000] / V
Where:
-
A = Volume of FAS used for the blank (mL)
-
B = Volume of FAS used for the sample (mL)
-
N = Normality of the FAS solution
-
V = Volume of the sample used (mL)
-
8000 = Milliequivalent weight of oxygen × 1000 mL/L
-
Visualizations
Caption: Workflow for COD analysis using this compound indicator.
This document provides a foundational understanding and practical guidance for the application of this compound indicator in environmental water analysis. For specific applications and troubleshooting, it is recommended to consult the cited literature and relevant standard methods.
References
- 1. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]
- 2. This compound indicator solution | Determination of Chemical Oxygen Demand (COD) | Water Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Organic Compounds with Ferroin
Introduction
Ferroin, the tris(1,10-phenanthroline)iron(II) complex, is a versatile redox indicator widely employed in the quantitative analysis of various organic compounds. Its utility stems from the intense and rapid color change from red (Fe²⁺, this compound) to pale blue (Fe³⁺, Ferriin) upon oxidation. This distinct transition, occurring at a high redox potential, makes it an excellent endpoint indicator for redox titrations and a chromogenic reagent for spectrophotometric analysis. These application notes provide detailed protocols for the quantitative determination of total organic content via Chemical Oxygen Demand (COD), as well as specific analyses of Ascorbic Acid (Vitamin C) and Hydroquinone (B1673460), targeting researchers, scientists, and drug development professionals.
Principle of Analysis
The application of this compound in quantifying organic compounds is primarily based on redox reactions.
-
Titrimetric Analysis: In these methods, an oxidizing agent (e.g., potassium dichromate or ceric sulfate) is used to react with the organic analyte. The excess oxidizing agent, or the product of the reaction, is then titrated with a reducing agent (or vice versa). This compound serves as an indicator, signaling the equivalence point when all the analyte has been consumed and the titrant is in excess.
-
Spectrophotometric Analysis: This approach leverages the reducing properties of the organic analyte. The analyte reduces an iron(III) salt to iron(II), which then reacts with 1,10-phenanthroline (B135089) to form the intensely colored this compound complex. The absorbance of the resulting solution, measured at its λmax (approximately 510 nm), is directly proportional to the concentration of the organic compound.[1][2]
Experimental Protocols
Protocol 1: Determination of Total Organic Content by Chemical Oxygen Demand (COD)
This protocol details the titrimetric determination of the total organic content in an aqueous sample. Organic matter is oxidized by a known excess of potassium dichromate in a strong acid medium. The remaining unreacted dichromate is then titrated with ferrous ammonium (B1175870) sulfate (B86663) (FAS), using this compound as an indicator.[3]
1. Reagents:
- Standard Potassium Dichromate Digestion Reagent (0.0167 M): Dissolve 4.903 g of K₂Cr₂O₇ (previously dried at 150°C for 2 hours) in 500 mL of distilled water. Cautiously add 167 mL of concentrated H₂SO₄ and 33.3 g of HgSO₄. Allow to cool, then dilute to 1 L with distilled water.
- Sulfuric Acid Reagent: Concentrated H₂SO₄ containing 22 g of silver sulfate (Ag₂SO₄) per 9 lb bottle.
- This compound Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of FeSO₄·7H₂O in distilled water and dilute to 100 mL.
- Standard Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.1 M): Dissolve 39.2 g of Fe(NH₄)₂(SO₄)₂·6H₂O in distilled water. Cautiously add 20 mL of concentrated H₂SO₄, cool, and dilute to 1 L. This solution must be standardized daily against the potassium dichromate solution.
2. Procedure:
- Pipette 2.5 mL of the sample into a COD digestion tube.
- Add 1.5 mL of the potassium dichromate digestion reagent.
- Carefully add 3.5 mL of the sulfuric acid reagent down the side of the tube.
- Cap the tubes tightly and invert several times to mix.
- Digest the samples in a preheated COD reactor at 150°C for 2 hours.
- Cool the tubes to room temperature.
- Transfer the contents to a 250 mL conical flask and dilute to approximately 50 mL with distilled water.
- Add 2-3 drops of this compound indicator.
- Titrate with standardized FAS until the color changes from blue-green to reddish-brown.[4]
- A blank sample (using distilled water instead of the organic sample) must be run in parallel.
3. Calculation: COD (mg/L) = [(A - B) × M × 8000] / V Where:
- A = Volume of FAS used for the blank (mL)
- B = Volume of FAS used for the sample (mL)
- M = Molarity of the FAS solution
- V = Volume of the sample (mL)
Protocol 2: Spectrophotometric Determination of Ascorbic Acid
This method is based on the reduction of Fe(III) to Fe(II) by ascorbic acid, followed by the formation of the colored this compound complex.[2][5]
1. Reagents:
- Iron(III) Chloride Solution (0.01 M): Dissolve 0.162 g of FeCl₃ in 100 mL of distilled water.
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water.
- Acetate (B1210297) Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
- Ascorbic Acid Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of ascorbic acid and dissolve in 100 mL of distilled water.
2. Procedure:
- Prepare a series of standard solutions of ascorbic acid (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
- Pipette 1.0 mL of each standard solution or sample into separate 10 mL volumetric flasks.
- Add 2.0 mL of the iron(III) chloride solution.
- Add 1.0 mL of the 1,10-phenanthroline solution.
- Add 5.0 mL of the acetate buffer.
- Dilute to the mark with distilled water and mix well.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Measure the absorbance of the solutions at 510 nm against a reagent blank.[2][4]
- Construct a calibration curve of absorbance versus ascorbic acid concentration and determine the concentration of the unknown sample.
Protocol 3: Titrimetric Determination of Ascorbic Acid
This protocol uses ceric sulfate as the oxidizing titrant and this compound as the indicator. Ascorbic acid is directly oxidized by the Ce(IV) ions.
1. Reagents:
- Standard Ceric Sulfate Solution (0.1 N): Prepare and standardize according to standard analytical procedures.
- This compound Indicator Solution: (See Protocol 1).
- Sulfuric Acid (2 N): Dilute concentrated H₂SO₄ as required.
2. Procedure:
- Accurately weigh a portion of the sample containing ascorbic acid and dissolve it in 50 mL of 2 N sulfuric acid in a 250 mL conical flask.
- Add 2-3 drops of this compound indicator.
- Titrate the solution with the standard 0.1 N ceric sulfate solution.
- The endpoint is reached when the color changes from red to a persistent pale blue.[6]
- Record the volume of ceric sulfate solution used.
3. Calculation: mg of Ascorbic Acid = V × N × 88.06 Where:
- V = Volume of ceric sulfate solution used (mL)
- N = Normality of the ceric sulfate solution
- 88.06 = Equivalent weight of ascorbic acid
Protocol 4: Spectrophotometric Determination of Hydroquinone
This indirect method relies on the reduction of Fe(III) by hydroquinone to Fe(II), which then forms the this compound complex for quantification.[1]
1. Reagents:
- Iron(III) Solution (100 mg/L): Prepare from a standard iron(III) salt.
- 1,10-Phenanthroline Solution (0.15% w/v): (See Protocol 2).
- Hydroquinone Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of hydroquinone and dissolve in 100 mL of distilled water.
2. Procedure:
- Prepare a series of hydroquinone standard solutions (e.g., 2, 10, 20, 50, 100 mg/L) from the stock solution.[1]
- For each standard or sample, mix 1.0 mL with 1.0 mL of the Iron(III) solution in a suitable container.
- Allow the reduction reaction to proceed for 5 minutes.
- Add 1.0 mL of the 1,10-phenanthroline solution and mix.
- Dilute to a final volume of 10 mL with distilled water.
- Measure the absorbance at 510 nm against a reagent blank.[1]
- Construct a calibration curve and determine the concentration of the unknown sample.
Data Presentation
The following tables summarize typical quantitative data for the described analytical methods.
Table 1: Spectrophotometric Analysis of Ascorbic Acid
| Parameter | Value | Reference |
| Wavelength (λmax) | 510 nm | [2][4] |
| Linearity Range | 4.0 - 6.0 µg/mL | [2] |
| Limit of Detection (LOD) | 2.0 µg/L | [4] |
| Relative Standard Deviation (RSD) | < 2.0% | [2] |
| Recovery | 97% | [7] |
Table 2: Spectrophotometric Analysis of Hydroquinone
| Parameter | Value | Reference |
| Wavelength (λmax) | 510 nm | [1] |
| Linearity Range | 2 - 100 mg/L | [1][8] |
| Limit of Detection (LOD) | 0.04 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.1 mg/L | [1] |
| Recovery | 97.02% | [1][8] |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for spectrophotometric analysis of organic reducing agents.
Caption: Redox reaction between Ascorbic Acid and the Ferriin complex.
Caption: General workflow for the titrimetric analysis using this compound.
References
- 1. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Kinetics and mechanism of the oxidation of L-ascorbic acid by tris(oxalato)cobaltate(III) and tris(1,10-phenanthroline)iron(III) complexes in aqueous solution | Semantic Scholar [semanticscholar.org]
- 4. Spectrophotometric method for the determination of ascorbic acid with iron (III)-1,10-phenanthroline after preconcentration on an organic solvent-soluble membrane filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. scribd.com [scribd.com]
- 7. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ferroin as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ferroin as a catalyst in organic synthesis, with a primary focus on its well-established role in the Belousov-Zhabotinsky (BZ) reaction and its emerging application in advanced oxidation processes. While the broader field of organic synthesis predominantly utilizes simpler iron salts and other iron complexes, this document will concentrate on reactions where the this compound complex, [Fe(phen)₃]²⁺, is a key catalytic species.
Introduction to this compound as a Catalyst
This compound is a coordination complex of iron(II) and 1,10-phenanthroline, with the chemical formula [Fe(o-phen)₃]SO₄. It is well-known as a redox indicator, exhibiting a distinct color change from red (Fe²⁺, this compound) to blue (Fe³⁺, ferriin) upon oxidation. This reversible redox behavior is central to its catalytic activity, enabling it to participate in electron transfer processes. While its most prominent catalytic application is in the oscillating Belousov-Zhabotinsky reaction, this compound also shows potential in photocatalytic degradation of organic pollutants.
Application in the Belousov-Zhabotinsky (BZ) Reaction
The Belousov-Zhabotinsky (BZ) reaction is a classical example of a non-linear chemical oscillator, where the concentrations of intermediates oscillate, leading to periodic color changes when an indicator like this compound is used.[1][2] In this reaction, this compound acts as both a catalyst for the oxidation of an organic substrate (typically malonic acid) by a bromate (B103136) salt in an acidic medium, and as a visual indicator of the oscillating redox potential of the system.[2][3]
Signaling Pathway: The FKN Mechanism
The mechanism of the BZ reaction is complex and involves a series of reactions. The Field-Kőrös-Noyes (FKN) model provides a simplified explanation of the core processes. This compound's catalytic role is central to this mechanism, cycling between its reduced (Fe²⁺) and oxidized (Fe³⁺) states.
Caption: FKN mechanism of the this compound-catalyzed BZ reaction.
Experimental Protocol for the Belousov-Zhabotinsky Reaction
This protocol is adapted from various sources for a classic demonstration of the BZ reaction.[4][5][6]
Materials:
-
Malonic Acid (CH₂(COOH)₂)
-
Sodium Bromate (NaBrO₃)
-
Sodium Bromide (NaBr)
-
Sulfuric Acid (H₂SO₄), concentrated
-
This compound indicator solution (0.025 M)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers or petri dish
Solution Preparation:
-
Solution A (Malonic Acid): Prepare a 2 M solution of malonic acid in distilled water.
-
Solution B (Sodium Bromate): Prepare a 1 M solution of sodium bromate in distilled water.
-
Solution C (Sulfuric Acid): Prepare a 2 M solution of sulfuric acid by carefully adding concentrated H₂SO₄ to distilled water.
-
Solution D (Sodium Bromide): Prepare a 1 M solution of sodium bromide in distilled water.
-
Solution E (this compound): Use a commercially available 0.025 M this compound solution or prepare it by dissolving the appropriate amount of this compound sulfate (B86663) in distilled water.
Procedure:
-
In a volumetric flask, combine the following in the specified order, allowing for mixing between each addition:
-
1.5 mL distilled water
-
1.265 mL of Solution A (2 M Malonic Acid)
-
0.675 mL of Solution B (1 M Sodium Bromate)
-
3 mL of Solution C (2 M Sulfuric Acid)
-
0.12 mL of Solution D (1 M Sodium Bromide)[4]
-
-
Add 0.1 mL of Solution E (0.025 M this compound) to the mixture.[4]
-
Pour the final solution into a beaker with a magnetic stir bar and begin stirring, or into a petri dish for observing spatial patterns.
-
The reaction will begin, and oscillations between red and blue will become visible. The period of oscillation can range from a fraction of a minute to several minutes.[2]
Quantitative Data for the BZ Reaction
The following table summarizes typical reactant concentrations used in various reported this compound-catalyzed BZ experiments.
| Reactant | Concentration Range | Reference |
| Malonic Acid | 0.3 M - 2 M | [3][4] |
| Sodium/Potassium Bromate | 0.1 M - 1 M | [3][4] |
| Sulfuric Acid | 1 M - 2 M | [3][4] |
| Sodium/Potassium Bromide | 8.0 mM - 0.059 M | [7][8] |
| This compound | 2 mM - 3 mM | [3][7] |
Application in Photo-Fenton-like Degradation of Organic Dyes
This compound has been shown to act as a catalyst in a photo-Fenton-like process for the degradation of organic dyes.[9] This application is significant from a green chemistry perspective as it suggests a method for recycling this compound waste from other analytical procedures. The process utilizes UVA irradiation to activate the this compound complex in the presence of hydrogen peroxide to generate highly reactive hydroxyl radicals, which then degrade the organic pollutants.[9]
Experimental Workflow
Caption: Workflow for dye degradation using this compound catalyst.
Experimental Protocol for Dye Degradation
This protocol is based on a study of the degradation of methyl red and methylene (B1212753) blue.[9]
Materials:
-
Organic dye solution (e.g., 2.67 mg L⁻¹ methyl red and 1.33 mg L⁻¹ methylene blue)
-
This compound solution
-
Hydrogen peroxide (H₂O₂)
-
Solutions for pH adjustment (e.g., dilute NaOH or H₂SO₄)
-
UVA lamp
-
Reaction vessel with temperature control
-
Spectrophotometer
Procedure:
-
Prepare the aqueous solution of the organic dye(s) to be degraded.
-
Add this compound to the solution to achieve a final concentration of 1.4 mg L⁻¹.[9]
-
Add hydrogen peroxide to a final concentration of 310 mg L⁻¹.[9]
-
Adjust the pH of the solution to a range of 5.2-5.4.[9]
-
Place the reaction vessel under a UVA lamp and maintain the temperature at 36 ± 1 °C.[9]
-
Irradiate the solution for 165 minutes.[9]
-
Monitor the degradation of the dyes by taking aliquots at different time intervals and measuring their absorbance at the maximum wavelength of the dyes using a spectrophotometer.
Quantitative Data for Dye Degradation
The following table presents the optimized conditions and results for the degradation of methyl red and methylene blue using a this compound-catalyzed photo-Fenton-like process.[9]
| Parameter | Value |
| pH | 5.2 - 5.4 |
| [H₂O₂] | 310 mg L⁻¹ |
| [this compound] | 1.4 mg L⁻¹ |
| Temperature | 36 ± 1 °C |
| Reaction Time | 165 min |
| Degradation of Methyl Red | 94% |
| Degradation of Methylene Blue | 96% |
Broader Context: Iron Catalysis in Organic Synthesis
While the specific use of this compound as a catalyst in mainstream organic synthesis is not widely documented, the use of simpler and more varied iron-based catalysts is a rapidly growing field. These reactions are of high interest to the pharmaceutical industry due to iron's low cost, low toxicity, and abundance.
Common iron-catalyzed reactions include:
-
Oxidation Reactions: Iron catalysts are used for the oxidation of alcohols, alkanes, and alkenes.[10]
-
Cross-Coupling Reactions: Iron catalysts can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
-
C-H Activation: Direct functionalization of C-H bonds is a powerful tool in organic synthesis, and iron catalysts have shown promise in this area.
Researchers interested in exploring novel catalytic systems could consider investigating the potential of this compound in these and other iron-catalyzed transformations, particularly in photocatalytic applications where its light-absorbing properties may be advantageous.
References
- 1. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]
- 2. BZ-Phenomenology [ux.uis.no]
- 3. BZ-Phenomenology [classes.engineering.wustl.edu]
- 4. Periodic Motion in the Chaotic Phase of an Unstirred this compound-Catalyzed Belousov Zhabotinsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of Inhomogeneity After Mixing Solutions by Analyzing the Chemical Wave Pattern in the Belousov-Zhabotinsky Reaction [frontiersin.org]
- 6. scribd.com [scribd.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Demo 13: Belousov-Zhabotinskii Reaction (classic) [www-chem.ucsd.edu]
- 9. iwaponline.com [iwaponline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Determination of Iron in Pharmaceutical Tablets using Ferroin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a vital mineral in numerous biological processes, and its accurate quantification in pharmaceutical formulations is crucial for ensuring dosage accuracy and therapeutic efficacy. This application note details two robust methods for the determination of iron in pharmaceutical tablets: a spectrophotometric method and a redox titration method, both utilizing Ferroin (the tris(1,10-phenanthroline)iron(II) complex). The spectrophotometric method is based on the intense color of the this compound complex, while the titrimetric method uses this compound as a sharp endpoint indicator.
Spectrophotometric Determination of Iron
This method relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline (B135089) to form a stable, orange-red complex known as this compound. The intensity of the color is directly proportional to the concentration of iron and is measured using a spectrophotometer at approximately 510 nm.[1][2] To ensure all iron in the sample is in the ferrous state, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is added.[3]
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve it in deionized water, and transfer to a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[3][4]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution should be freshly prepared.[1]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution.
-
Sodium Acetate (B1210297) Buffer Solution: Prepare a buffer solution to maintain the pH between 2 and 9 for optimal color development.[5] A suitable buffer can be prepared by mixing sodium acetate and acetic acid.
2. Sample Preparation:
-
Weigh and finely crush a representative number of iron tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powdered tablet equivalent to a known amount of iron and transfer it to a beaker.
-
Dissolve the powder in dilute sulfuric or hydrochloric acid. Gentle heating may be necessary.
-
Filter the solution to remove any insoluble excipients and transfer the filtrate to a volumetric flask of appropriate size. Dilute to the mark with deionized water.
3. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the 100 mg/L standard iron solution to concentrations typically ranging from 0.4 to 4.0 mg/L.[2]
-
For each standard, and a blank, pipette a known volume of the standard iron solution into a 100 mL volumetric flask.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[4]
-
Add 8 mL of the sodium acetate buffer solution.[4]
-
Dilute to the mark with deionized water, mix thoroughly, and allow 10-15 minutes for complete color development.[1]
4. Sample Analysis:
-
Treat an aliquot of the prepared sample solution in the same manner as the calibration standards.
-
Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 510 nm, using a spectrophotometer.[2]
-
Use the blank solution to zero the spectrophotometer.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of iron in the sample solution from the calibration curve.
-
Calculate the amount of iron per tablet.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | ~510 nm | [2] |
| Linearity Range | 0.4 - 4.0 mg/L | [2] |
| Limit of Detection (LOD) | 0.2 mg/L | [6] |
| Recovery | 99 - 101% | [7] |
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of iron.
Titrimetric Determination of Iron with this compound Indicator
This method involves the redox titration of ferrous iron (Fe²⁺) with a strong oxidizing agent, such as ceric sulfate or potassium permanganate. This compound is used as the indicator, which exhibits a sharp color change from red (reduced form) to pale blue/yellow (oxidized form) at the equivalence point.[8]
Experimental Protocol
1. Reagent Preparation:
-
Standard Ceric Sulfate Solution (0.1 M): Prepare and standardize a 0.1 M solution of ceric sulfate.
-
This compound Indicator Solution: Purchase a commercially available solution or prepare by dissolving 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a 0.695 g/100 mL solution of ferrous sulfate heptahydrate.
-
Sulfuric Acid (5M): Prepare by carefully adding concentrated sulfuric acid to deionized water.
2. Sample Preparation:
-
Weigh and finely crush a representative number of iron tablets.
-
Accurately weigh approximately 0.4 g of the powdered tablet and transfer it to a conical flask.[8]
-
Add 15 cm³ of 5 M sulfuric acid to dissolve the powder.[8]
3. Titration Procedure:
-
Add two drops of this compound indicator to the dissolved sample solution.[8]
-
Titrate the sample solution with the standardized 0.1 M ceric sulfate solution.
-
The endpoint is reached when the color changes from red to a milky yellow or pale blue.[8]
-
If the red color returns upon standing for a few minutes, continue the titration dropwise until the endpoint color persists.[8]
-
Record the volume of the titrant used.
-
Perform the titration in triplicate to ensure accuracy.
4. Data Analysis:
-
Calculate the moles of the titrant used.
-
Based on the stoichiometry of the redox reaction, determine the moles of iron in the sample.
-
Calculate the mass of iron in the sample and subsequently the amount of iron per tablet.
Quantitative Data
| Parameter | Value | Reference |
| Titrant Concentration | 0.1 M Ceric Sulfate | [8] |
| Indicator | This compound | [8] |
| Endpoint Color Change | Red to Milky Yellow/Pale Blue | [8] |
Logical Relationship Diagram
Caption: Logical flow of the titrimetric determination of iron.
Conclusion
Both the spectrophotometric and titrimetric methods utilizing this compound are reliable and accurate for the determination of iron in pharmaceutical tablets. The choice of method may depend on the available instrumentation, the required sensitivity, and the sample throughput. The spectrophotometric method is generally more sensitive and suitable for lower concentrations of iron, while the titrimetric method is a classic and cost-effective technique for higher iron content. Proper validation of the chosen method is essential to ensure accurate and precise results in a quality control setting.
References
- 1. csun.edu [csun.edu]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edu.rsc.org [edu.rsc.org]
Application Notes and Protocols for the Determination of Hydroquinone and Arsenic(III) using Spectrophotometric Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the spectrophotometric determination of hydroquinone (B1673460), utilizing a Ferroin-based indicator system. While the primary focus is on hydroquinone analysis, this document also addresses the determination of arsenic(III), clarifying that the this compound method is not a standard procedure for this analyte and presenting alternative, commonly employed spectrophotometric methods. The protocols outlined herein are designed to be implemented in a laboratory setting for quantitative analysis.
Determination of Hydroquinone using Indirect Spectrophotometry with this compound
The determination of hydroquinone can be achieved indirectly through a redox reaction involving iron(III) and the subsequent formation of the colored iron(II)-phenanthroline complex, known as this compound. In this method, hydroquinone reduces iron(III) to iron(II). The resulting iron(II) then reacts with 1,10-phenanthroline (B135089) to form the intensely red-colored this compound complex, [Fe(phen)₃]²⁺.[1][2] The absorbance of this complex, measured at its maximum wavelength, is directly proportional to the initial concentration of hydroquinone.[1]
Principle
The chemical principle involves a two-step reaction:
-
Reduction of Iron(III): Hydroquinone (H₂Q) reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
Formation of this compound: The produced ferrous ions (Fe²⁺) react with 1,10-phenanthroline (phen) to form the stable and intensely colored this compound complex.
The concentration of the this compound complex is stoichiometrically related to the concentration of hydroquinone, allowing for its quantification via spectrophotometry.[1]
Experimental Protocol
This protocol is based on a flow injection analysis (FIA) system, which provides rapid and reproducible results.[1][3]
1.2.1. Reagents and Solutions
-
Hydroquinone Stock Solution (e.g., 1000 mg/L): Prepare by dissolving the appropriate amount of hydroquinone in demineralized water.
-
Iron(III) Solution (100 mg/L): Prepare by dissolving the corresponding amount of a suitable iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) in demineralized water. Adjust the pH to 2 with a suitable acid.[3]
-
1,10-Phenanthroline Solution (0.15% w/v): Dissolve 150 mg of 1,10-phenanthroline in a small amount of ethanol (B145695) and then dilute with demineralized water.[3]
-
Standard Solutions: Prepare a series of standard hydroquinone solutions by diluting the stock solution to concentrations ranging from 2 to 100 mg/L.[1]
1.2.2. Instrumentation
-
Flow Injection Analysis (FIA) system equipped with a spectrophotometric detector.
-
Peristaltic pump.
1.2.3. Procedure
-
Set up the FIA system as depicted in the workflow diagram below.
-
Set the spectrophotometer to measure the absorbance at the maximum wavelength (λmax) of the this compound complex, which is approximately 510 nm.[1][3]
-
Pump the iron(III) solution and the 1,10-phenanthroline solution through their respective channels at a constant flow rate (e.g., 2.5 mL/min).[1]
-
Inject the hydroquinone standard solutions or samples into the iron(III) stream.
-
Allow the reaction to proceed in the mixing coils, leading to the formation of the this compound complex.
-
Record the absorbance of the resulting red-colored complex.
-
Construct a calibration curve by plotting the absorbance values against the corresponding hydroquinone concentrations of the standard solutions.
-
Determine the concentration of hydroquinone in unknown samples by measuring their absorbance and interpolating from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 510 nm | [1][3] |
| Linear Range | 2 - 100 mg/L | [1] |
| Limit of Detection (LOD) | 0.04 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.1 mg/L | [1] |
| Regression Equation | y = 0.028x | [1] |
| Coefficient of Determination (R²) | 0.999 | [1] |
| Optimum Fe(III) Concentration | 100 mg/L | [1][3] |
| Optimum Phenanthroline Conc. | 0.15% | [3] |
Signaling Pathway and Workflow
References
Application of Ferroin in the Titration of Uranium(IV) and Molybdenum(V)
Application Note
Introduction
Ferroin, a complex of 1,10-phenanthroline (B135089) and iron(II), is a widely utilized redox indicator in analytical chemistry. Its distinct and rapid color change from red (reduced form) to pale blue (oxidized form) upon reaching a specific electrode potential makes it an excellent choice for visualizing the endpoint in various redox titrations. This application note details the use of this compound as an indicator in the quantitative determination of uranium(IV) and molybdenum(V) through titration with standard oxidizing agents.
The determination of uranium and molybdenum is crucial in various fields, including nuclear technology, metallurgy, and environmental monitoring. Titrimetric methods offer a precise and accurate means for their quantification. The protocols described herein provide detailed procedures for the titration of uranium(IV) with potassium dichromate and molybdenum(V) with ceric sulfate (B86663), both employing this compound as the visual indicator.
Principle of the Titrations
The titrations are based on redox reactions where the analyte (uranium(IV) or molybdenum(V)) is oxidized by a standard solution of an oxidizing agent (potassium dichromate or ceric sulfate, respectively). This compound indicator, present in the solution, undergoes oxidation immediately after all the analyte has been consumed, resulting in a sharp color change that signals the equivalence point of the titration.
Uranium(IV) Titration: Uranium(VI) is first reduced to uranium(IV). The uranium(IV) is then titrated with a standard solution of potassium dichromate (K₂Cr₂O₇). The dichromate ion (Cr₂O₇²⁻) oxidizes uranium(IV) (U⁴⁺) to uranium(VI) (UO₂²⁺).
Molybdenum(V) Titration: Molybdenum(VI) is reduced to molybdenum(V). The resulting molybdenum(V) (Mo⁵⁺) is then titrated with a standard solution of ceric sulfate (Ce(SO₄)₂). The cerium(IV) ion (Ce⁴⁺) oxidizes molybdenum(V) to molybdenum(VI) (Mo⁶⁺).
Data Presentation
Table 1: Quantitative Data for Titration of Uranium(IV) with Potassium Dichromate
| Parameter | Value |
| Analyte | Uranium(IV) (U⁴⁺) |
| Titrant | Potassium Dichromate (K₂Cr₂O₇) |
| Indicator | This compound |
| Typical Analyte Amount | 20 - 300 mg of Uranium |
| Titrant Concentration | 0.0045 M - 0.045 M |
| Stoichiometric Ratio (U⁴⁺:Cr₂O₇²⁻) | 3:1 |
| Endpoint Color Change | Red to Yellow-Green |
Table 2: Quantitative Data for Titration of Molybdenum(V) with Ceric Sulfate
| Parameter | Value |
| Analyte | Molybdenum(V) (Mo⁵⁺) |
| Titrant | Ceric Sulfate (Ce(SO₄)₂) |
| Indicator | This compound |
| Typical Analyte Amount | 1 - 250 mg of Molybdenum |
| Titrant Concentration | 0.01 N - 0.1 N |
| Stoichiometric Ratio (Mo⁵⁺:Ce⁴⁺) | 1:1 |
| Endpoint Color Change | Red to Pale Blue |
Experimental Protocols
Protocol 1: Titration of Uranium(IV) with Potassium Dichromate using this compound Indicator
1. Materials and Reagents:
-
Uranium sample
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Concentrated phosphoric acid (H₃PO₄)
-
Sulfamic acid (NH₂SO₃H)
-
Nitric acid (HNO₃), 8 M
-
Ammonium (B1175870) molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Vanadyl sulfate dihydrate (VOSO₄·2H₂O)
-
Potassium dichromate (K₂Cr₂O₇), primary standard grade
-
This compound indicator solution (0.025 M)
-
Sulfuric acid (H₂SO₄), concentrated and 1 M
-
Deionized water
2. Preparation of Solutions:
-
Potassium Dichromate Titrant (0.025 N): Accurately weigh approximately 1.226 g of dried primary standard K₂Cr₂O₇, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.
-
Ferrous Sulfate Solution (1.0 M): Add 100 mL of concentrated H₂SO₄ to 750 mL of water while stirring. Dissolve 280 g of FeSO₄·7H₂O in the solution and dilute to 1 L. Prepare fresh weekly.
-
Oxidizing Solution (8 M HNO₃ - 0.15 M Sulfamic Acid - 0.4% Ammonium Molybdate): Dissolve 4 g of ammonium molybdate in 400 mL of water and add 500 mL of 8 M HNO₃. Add 100 mL of 1.5 M sulfamic acid solution and mix.
-
Vanadyl Sulfate Solution (0.0038 M): Add 20 mL of concentrated H₂SO₄ to 980 mL of water. Weigh 1.5 g of VOSO₄·2H₂O and dissolve it in the sulfuric acid solution, then dilute to 2 L.
3. Preparation of Uranium(IV) Sample:
-
Accurately weigh a sample containing 20-300 mg of uranium.
-
Dissolve the sample in a suitable acid (e.g., nitric acid).
-
Add concentrated sulfuric acid and fume to incipient dryness to remove interfering elements like fluoride (B91410) and chloride.
-
Dissolve the residue in dilute sulfuric acid.
-
To a beaker, add the dissolved sample, 5 mL of sulfamic acid solution, and 40 mL of concentrated phosphoric acid.
-
Add a measured excess of 1.0 M ferrous sulfate solution to reduce U(VI) to U(IV).
-
Add 10 mL of the oxidizing solution to oxidize the excess Fe(II) to Fe(III).
-
Add 100 mL of the vanadyl sulfate solution.
4. Titration Procedure:
-
Add 2-3 drops of this compound indicator to the prepared uranium(IV) solution. The solution should turn red.
-
Titrate with the standard 0.025 N K₂Cr₂O₇ solution.
-
The endpoint is reached when the color changes sharply from red to a stable yellow-green.
-
Record the volume of K₂Cr₂O₇ solution used.
5. Calculation:
The concentration of uranium can be calculated using the following formula:
Molybdenum (g) = (V * N * E) / 1000
Caption: Redox reactions in the titration of Uranium(IV) and Molybdenum(V).
Application Notes and Protocols for Kinetic Studies of Chemical Reactions Using Ferroin Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroin, the tris(1,10-phenanthroline)iron(II) complex ([Fe(phen)₃]²⁺), is a versatile and intensely colored coordination compound widely utilized as a redox indicator in analytical chemistry.[1][2] Its sharp and reversible color change from a deep red in its reduced state (Fe²⁺) to a pale blue in its oxidized state (Fe³⁺, often called ferriin) makes it an excellent tool for monitoring the progress of chemical reactions.[3][4] This property is particularly valuable in the field of chemical kinetics, where this compound serves as a visual and spectrophotometric indicator to determine reaction rates, elucidate reaction mechanisms, and calculate activation energies.[5][6]
One of the most prominent applications of this compound in kinetic studies is in oscillatory reactions, such as the Belousov-Zhabotinsky (BZ) reaction.[7][8] In the BZ reaction, this compound acts as both a catalyst and an indicator, with its color oscillating between red and blue as the reaction proceeds through a complex series of steps.[7][9] The study of such reactions provides insights into non-linear chemical dynamics.
These application notes provide detailed protocols for utilizing this compound indicator in kinetic studies, with a focus on the acid-catalyzed dissociation of this compound and the Belousov-Zhabotinsky oscillating reaction.
I. Kinetic Study of the Acid-Catalyzed Dissociation of this compound
This experiment determines the rate law and activation energy for the dissociation of this compound in an acidic solution. The reaction is monitored spectrophotometrically by measuring the decrease in absorbance of the red this compound complex over time.[5] The reaction can be represented as:
[Fe(phen)₃]²⁺(aq) + 3H₃O⁺(aq) ⇌ Fe(H₂O)₆²⁺(aq) + 3phenH⁺(aq)[10]
Data Presentation
Table 1: Kinetic Data for the Dissociation of this compound in Sulfuric Acid
| Temperature (°C) | [Fe(phen)₃²⁺]₀ (M) | [H₂SO₄]₀ (M) | Rate Constant (k) (s⁻¹) | Reaction Order (w.r.t. This compound) | Reaction Order (w.r.t. H₂SO₄) | Activation Energy (Ea) (kJ/mol) |
| 40 | 7.5 x 10⁻⁵ | 0.50 | (1.2 ± 0.1) x 10⁻³[1] | 1[1][6] | 0[1][6] | 125 - 134[1] |
| 40 | 7.5 x 10⁻⁵ | 0.05 | (1.1 ± 0.3) x 10⁻³[1] | 1[1][6] | 0[1][6] | 125 - 134[1] |
| 45 | - | - | 9.12 x 10⁻⁴ | 1[6] | 0[6] | 56.82[6] |
Data sourced from student experiments and literature.[1][6] Note that experimental values can vary.
Experimental Protocol
Materials:
-
This compound indicator solution (e.g., 7.5 x 10⁻⁵ M)
-
Sulfuric acid (H₂SO₄) solutions (e.g., 0.50 M and 0.05 M)[1]
-
Spectrophotometer with temperature control
-
Cuvettes
-
Water bath
-
Pipettes and volumetric flasks
-
Timer
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to the maximum absorbance wavelength for this compound, which is approximately 505-511 nm.[5]
-
Temperature Equilibration: Place the this compound solution and the sulfuric acid solution in a constant temperature water bath (e.g., 40°C) for at least 10 minutes to allow them to reach thermal equilibrium.[5] Maintaining a constant temperature is crucial as the rate constant is temperature-dependent.[5]
-
Reaction Initiation:
-
Pipette a known volume of the sulfuric acid solution into a cuvette.
-
Pipette a known volume of the pre-heated this compound solution into the cuvette, rapidly mix the contents, and immediately place the cuvette in the spectrophotometer.
-
Start the timer simultaneously with the addition of the this compound solution.
-
-
Data Collection: Record the absorbance of the solution at regular time intervals for a duration sufficient to observe a significant decrease in absorbance (e.g., for about two half-lives).[1]
-
Repeat at Different Concentrations and Temperatures: Repeat the experiment with a different concentration of sulfuric acid (e.g., 0.05 M) to determine the reaction order with respect to the acid.[1] To determine the activation energy, perform the experiment at a second, higher temperature (e.g., 50°C).[5]
Data Analysis:
-
Determine the Reaction Order:
-
To determine the order of the reaction with respect to this compound, plot the following graphs:
-
Absorbance vs. Time (for zero-order)
-
ln(Absorbance) vs. Time (for first-order)
-
1/Absorbance vs. Time (for second-order)
-
-
The plot that yields a straight line indicates the order of the reaction with respect to this compound.[5][11] The dissociation of this compound in acid is typically a first-order reaction.[1][6]
-
-
Calculate the Rate Constant (k):
-
For a first-order reaction, the rate constant (k) is the negative of the slope of the ln(Absorbance) vs. Time plot.[5]
-
-
Determine the Reaction Order with Respect to Acid:
-
Compare the rate constants obtained from experiments with different initial concentrations of sulfuric acid. If the rate constant does not change significantly, the reaction is zero-order with respect to the acid.[1]
-
-
Calculate the Activation Energy (Ea):
-
Using the rate constants (k₁ and k₂) obtained at two different temperatures (T₁ and T₂ in Kelvin), the activation energy can be calculated using the Arrhenius equation: ln(k₂/k₁) = (Ea/R) * (1/T₁ - 1/T₂) where R is the gas constant (8.314 J/mol·K).[2]
-
Experimental Workflow
II. The Belousov-Zhabotinsky (BZ) Oscillating Reaction
The BZ reaction is a classic example of a non-linear oscillating chemical reaction, where the concentrations of intermediate species oscillate, leading to periodic color changes.[8] When this compound is used as the catalyst and indicator, the solution cycles between red ([Fe(phen)₃]²⁺) and blue ([Fe(phen)₃]³⁺).[9]
Data Presentation
Table 2: Typical Reactant Concentrations for the Belousov-Zhabotinsky Reaction
| Reagent | Stock Solution Concentration | Volume for Reaction | Final Concentration (approx.) |
| Potassium Bromate (B103136) (KBrO₃) | 0.23 M | 300 mL | 0.077 M |
| Malonic Acid (CH₂(COOH)₂) | 0.31 M | 300 mL | 0.103 M |
| Potassium Bromide (KBr) | 0.059 M | 300 mL | 0.020 M |
| Cerium(IV) Ammonium (B1175870) Nitrate (B79036) | 0.019 M | 300 mL | 0.006 M |
| Sulfuric Acid (H₂SO₄) | 2.7 M | (in Ce⁴⁺ solution) | 0.9 M |
| This compound Sulfate (0.025 M) | 0.025 M | 3.6 mL | 2.5 x 10⁻⁴ M |
Concentrations are based on a classic demonstration protocol and can be adjusted to alter the oscillation period.[7][9]
Experimental Protocol
Materials:
-
Potassium bromate (KBrO₃)
-
Malonic acid (CH₂(COOH)₂)
-
Potassium bromide (KBr)
-
Cerium(IV) ammonium nitrate (Ce(NH₄)₂(NO₃)₆)
-
Sulfuric acid (H₂SO₄)
-
This compound indicator solution (0.025 M)
-
Large beaker or flask (e.g., 1 L)
-
Magnetic stirrer and stir bar
-
Graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Solution A: Dissolve potassium bromate in distilled water (e.g., 0.23 M).[7]
-
Solution B: Dissolve malonic acid and potassium bromide in distilled water (e.g., 0.31 M malonic acid and 0.059 M KBr).[7]
-
Solution C: Dissolve cerium(IV) ammonium nitrate in sulfuric acid (e.g., 0.019 M Ce(NH₄)₂(NO₃)₆ in 2.7 M H₂SO₄).[9]
-
-
Reaction Assembly: Place a large beaker on a magnetic stirrer and add a stir bar.
-
Mixing the Reagents:
-
Initiating Oscillations: Add the this compound indicator solution. The solution will turn green, then cycle through blue, purple, red, and back to green.[7][12] The oscillations can be monitored visually or by using a spectrophotometer set to the absorbance maximum of this compound.
BZ Reaction Signaling Pathway
The mechanism of the BZ reaction is complex and involves two main processes, often referred to as Process A and Process B, which are determined by the concentration of bromide ions (Br⁻).[9]
-
Process A (High [Br⁻]): Bromide ions are consumed.
-
Process B (Low [Br⁻]): Autocatalytic production of bromous acid (HBrO₂) and oxidation of the catalyst (this compound to Ferriin).
-
Process C: The oxidized catalyst is reduced back by malonic acid, and bromide ions are regenerated, leading back to Process A.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. microlabinfo.com [microlabinfo.com]
- 3. ERIC - EJ927031 - A Unified Kinetics and Equilibrium Experiment: Rate Law, Activation Energy, and Equilibrium Constant for the Dissociation of this compound, Journal of Chemical Education, 2011-Apr [eric.ed.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. microlabinfo.com [microlabinfo.com]
- 6. 123helpme.com [123helpme.com]
- 7. Demo 13: Belousov-Zhabotinskii Reaction (classic) [www-chem.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. facultystaff.richmond.edu [facultystaff.richmond.edu]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Use of Ferroin in Biochemical Assays for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroin, a stable complex of iron (II) and 1,10-phenanthroline (B135089), is a versatile redox indicator with a sharp color change from deep red in its reduced state (Fe²⁺) to pale blue in its oxidized state (Fe³⁺).[1] This distinct colorimetric property makes it a valuable tool in various biochemical assays, particularly for monitoring the activity of enzymes involved in redox reactions. This document provides detailed application notes and protocols for the use of this compound in spectrophotometric enzyme assays, focusing on enzymes that either produce hydrogen peroxide or generate reducing equivalents.
Principle of this compound-Based Enzyme Assays
This compound-based enzyme assays can be broadly categorized into two types:
-
Indirect Assays for Oxidases: For enzymes that produce hydrogen peroxide (H₂O₂), such as glucose oxidase, the assay is based on the reaction of H₂O₂ with the reduced form of this compound (Fe²⁺-phenanthroline). The oxidation of the this compound complex leads to a decrease in absorbance at its maximum wavelength (around 510 nm), which is proportional to the enzyme activity.[1]
-
Direct Assays for Reductases: For enzymes that produce reducing agents (e.g., NADH, antioxidants), the assay is based on the reduction of the oxidized form of the this compound complex (or a similar Fe³⁺ complex) to the intensely colored Fe²⁺-ferroin complex. The increase in absorbance at ~510-593 nm is directly proportional to the enzyme activity. This principle is adapted from ferric reducing antioxidant power (FRAP) assays.[2]
Application 1: Assay of Glucose Oxidase Activity
This protocol describes a continuous spectrophotometric assay for glucose oxidase (GOx) activity based on the consumption of this compound in the presence of hydrogen peroxide produced by the enzymatic reaction.
Signaling Pathway
Caption: Glucose oxidase catalyzes the oxidation of glucose to produce H₂O₂ which then oxidizes the red this compound complex.
Experimental Protocol
1. Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 7.0): Dissolve 13.6 g of potassium dihydrogen phosphate (KH₂PO₄) in 800 mL of distilled water. Adjust the pH to 7.0 with 1 M potassium hydroxide (B78521) (KOH) and make up the final volume to 1 L with distilled water.
-
Glucose Stock Solution (1 M): Dissolve 18.02 g of D-glucose in 100 mL of phosphate buffer.
-
This compound Indicator Solution (25 mM): Dissolve 0.7 g of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) and 1.5 g of 1,10-phenanthroline monohydrate in 70 mL of distilled water and adjust the final volume to 100 mL.[3]
-
Enzyme Solution: Prepare a stock solution of glucose oxidase in phosphate buffer. The final concentration in the assay will need to be optimized.
2. Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 510 nm.
-
In a 1 mL cuvette, add the following reagents in the specified order:
-
800 µL of Phosphate Buffer (0.1 M, pH 7.0)
-
100 µL of Glucose Stock Solution (1 M)
-
50 µL of this compound Indicator Solution (25 mM)
-
-
Mix the solution by gentle inversion and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the glucose oxidase enzyme solution.
-
Immediately start recording the decrease in absorbance at 510 nm for 5-10 minutes at 30-second intervals.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of this compound per minute. The calculation requires the molar extinction coefficient of this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Note |
| Wavelength (λmax) | 510 nm | [4] |
| pH | 7.0 | Optimal for many glucose oxidase enzymes. |
| Temperature | 25°C | Can be optimized for specific enzymes. |
| Final Glucose Conc. | 100 mM | Substrate saturation should be ensured. |
| Final this compound Conc. | 1.25 mM | May require optimization. |
Application 2: Assay of Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase)
This protocol describes an indirect assay for superoxide dismutase (SOD) activity. The principle is based on the competition between SOD and this compound for superoxide radicals. A higher SOD activity results in less reduction of a Fe(III)-complex to the colored this compound, thus leading to a lower absorbance.
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of superoxide dismutase activity using a this compound-based detection system.
Experimental Protocol
1. Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.8): Prepare as previously described, adjusting the final pH to 7.8.
-
Fe(III)-EDTA Solution (10 mM): Dissolve 0.372 g of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA) and 0.270 g of ferric chloride (FeCl₃) in 100 mL of distilled water.
-
1,10-Phenanthroline Solution (5 mM): Dissolve 0.099 g of 1,10-phenanthroline monohydrate in 100 mL of phosphate buffer.
-
Superoxide Radical Generating System (e.g., Riboflavin (B1680620)/Methionine): Prepare a solution containing 20 µM riboflavin and 100 mM methionine in phosphate buffer. This solution is light-sensitive.
-
SOD Standard and Sample Preparation: Prepare a series of SOD standards of known activity and dilute the experimental samples in phosphate buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
100 µL of Phosphate Buffer (50 mM, pH 7.8)
-
20 µL of Fe(III)-EDTA Solution (10 mM)
-
20 µL of 1,10-Phenanthroline Solution (5 mM)
-
20 µL of SOD standard or sample
-
-
Initiate the reaction by adding 40 µL of the superoxide radical generating system to each well.
-
Expose the plate to a uniform light source (e.g., a fluorescent lamp) for 10-15 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[5]
3. Data Analysis:
-
A control reaction without any SOD will show the maximum formation of the this compound complex and thus the highest absorbance.
-
The presence of SOD will inhibit the reduction of the Fe(III) complex, leading to a lower absorbance.
-
Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot a standard curve of % inhibition versus SOD activity.
-
Determine the SOD activity in the samples from the standard curve. One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the rate of this compound formation.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Note |
| Wavelength (λmax) | 562 nm | [5] |
| pH | 7.8 | Commonly used for SOD assays. |
| Temperature | Room Temperature | Controlled during light exposure. |
| Final Fe(III)-EDTA Conc. | 1 mM | May require optimization. |
| Final Phenanthroline Conc. | 0.5 mM | May require optimization. |
Logical Relationships in this compound-Based Assays
Caption: The logical flow of a this compound-based enzyme assay, where enzyme activity is proportional to the change in absorbance.
Conclusion
This compound provides a robust and straightforward colorimetric indicator for a variety of enzyme assays. Its application is particularly advantageous for high-throughput screening in drug discovery and routine quality control in research and industrial settings due to the simplicity and cost-effectiveness of spectrophotometric measurements. The protocols provided herein offer a starting point for the development and optimization of specific enzyme assays tailored to individual research needs. Careful control of reaction conditions such as pH, temperature, and substrate concentrations is crucial for obtaining accurate and reproducible results.
References
- 1. Spectrophotometric determination of hydrogen peroxide using tris(1,10-phenanthroline)iron(II) - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. A novel antioxidant assay of ferric reducing capacity measurement using ferrozine as the colour forming complexation reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to avoid interference in Ferroin-based titrations?
<Technical Support Center: Ferroin-Based Titrations
Welcome to the technical support center for this compound-based titrations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the avoidance of chemical interference during titration procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its indicator function work?
A1: this compound is a chemical complex of 1,10-phenanthroline (B135089) and an iron(II) ion ([Fe(phen)₃]²⁺).[1] It serves as a redox indicator in titrations. The functioning principle is based on a change in the oxidation state of the central iron ion.
-
Reduced Form ([Fe(phen)₃]²⁺): In its reduced state, the complex has a distinct red color.[1]
-
Oxidized Form ([Fe(phen)₃]³⁺): At the titration's endpoint, an excess of the oxidizing titrant converts the iron from Fe(II) to Fe(III). This oxidized complex, known as Ferriin, exhibits a pale blue color.[1]
The sharp color transition from red to pale blue signals the equivalence point of the titration.[1][2] This change occurs at a high redox potential, making it a suitable indicator for titrations involving strong oxidizing agents like potassium dichromate.
Q2: What are the most common interferences in this compound-based titrations?
A2: Interferences in this compound-based titrations typically arise from substances that can be oxidized by the titrant (e.g., potassium dichromate), leading to an overestimation of the analyte. The most prominent interfering species is the chloride ion (Cl⁻), which is readily oxidized.[3][4] Other ions such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) can also interfere by forming complexes with the indicator or reacting with the titrant.[5]
Q3: My titration endpoint is unclear, fades quickly, or the color change is sluggish. What are the potential causes?
A3: An unstable or unclear endpoint is a common issue that can stem from several factors:
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Presence of Interfering Ions: Species like chloride can be slowly oxidized, causing the blue color of the oxidized indicator to revert to the red-brown of the reduced form.[3]
-
Insufficient Acidity: The indicator's performance can be dependent on the pH of the solution. A critical evaluation of the titration conditions, including acidity, is crucial for a sharp endpoint.[6]
-
Slow Reaction Kinetics: In some cases, the reaction between the titrant and the indicator can be slow, leading to a delayed or sluggish color change.[6]
-
Inadequate Masking: If a masking agent is used, an unstable endpoint may indicate that the agent is not forming a sufficiently stable complex with the interfering ion.[5]
Q4: How can I effectively prevent or minimize interference from chloride ions?
A4: Chloride interference is a significant challenge, especially in the analysis of samples with high salinity, such as in Chemical Oxygen Demand (COD) testing.[3][4] The most widely accepted method is to mask the chloride ions by complexation.
Mercury(II) Sulfate (B86663) is the most common masking agent for this purpose. It reacts with chloride ions to form a stable, soluble complex ([HgCl₄]²⁻), which is not readily oxidized under the titration conditions.[7][8]
Q5: What are "masking agents," and how do I select the right one?
A5: Masking agents are chemicals that selectively form stable complexes with interfering ions, preventing them from participating in the main titration reaction.[5][9][10] The selection of an appropriate masking agent is critical and depends on the specific interfering ion present in the sample. The masking agent should form a more stable complex with the interfering ion than the analyte does with the titrant.[5]
Troubleshooting Guide: Interference Mitigation Strategies
This section provides a systematic approach to identifying and mitigating common interferences.
Step 1: Identify the Potential Interferent
The first step is to analyze the sample matrix to identify potential interfering substances. The most common interferent in this compound-based titrations, particularly for COD analysis, is the chloride ion.
Step 2: Select an Appropriate Mitigation Strategy
Based on the identified interferent, choose a suitable method to eliminate its effect. The primary strategies include complexation (masking), precipitation, or adjusting the oxidation state.
Figure 1. A decision workflow for mitigating interferences in this compound-based titrations.
Table 1: Common Interferents and Recommended Masking Agents
| Interfering Ion | Masking Agent | Principle of Action |
| Chloride (Cl⁻) | Mercury(II) Sulfate (HgSO₄) | Forms a stable complex ([HgCl₄]²⁻) that prevents oxidation of chloride.[7][8] |
| Iron (Fe³⁺) | Thioglycolic Acid | Can precipitate Fe³⁺ as an insoluble complex.[9] |
| Copper (Cu²⁺), Zinc (Zn²⁺) | Cyanide (CN⁻) | Forms stable cyanide complexes.[10][11] |
| Various Metal Ions | EDTA | A general complexing agent that can mask a wide range of metal ions.[9][12] |
Experimental Protocols
Protocol: Determination of Chemical Oxygen Demand (COD) with Chloride Interference Suppression
This protocol details the standard method for COD analysis using a potassium dichromate titrant and this compound indicator, including the crucial step for masking high concentrations of chloride ions.
1. Sample Preparation and Chloride Masking:
-
Pipette a known volume of the sample into a reflux flask.
-
For samples with high chloride concentrations (>2000 mg/L), add mercury(II) sulfate (HgSO₄) powder. A common ratio is 10 mg of HgSO₄ for every 1 mg of chloride present in the sample aliquot.[3][8]
-
Add a few glass beads to prevent bumping.
-
Slowly and carefully, while stirring, add concentrated sulfuric acid (H₂SO₄) containing silver sulfate (Ag₂SO₄) as a catalyst.
2. Oxidation:
-
Add a standard solution of potassium dichromate (K₂Cr₂O₇).
-
Attach the flask to a condenser and reflux the mixture for a specified time (typically 2 hours) at 150°C to ensure complete oxidation of the organic matter.[8]
-
Allow the mixture to cool to room temperature.
3. Titration:
-
Dilute the cooled sample with deionized water.
-
Add 2-3 drops of this compound indicator solution. The solution should turn a blue-green color due to the excess dichromate.
-
Titrate the excess dichromate with a standardized solution of ferrous ammonium (B1175870) sulfate (FAS).
-
The endpoint is reached when the solution color changes sharply from blue-green to a reddish-brown.[2][8]
4. Blank Determination:
-
Perform a blank titration using deionized water instead of the sample, following the exact same procedure. This is crucial to correct for any contamination.[3]
Figure 2. Step-by-step experimental workflow for COD analysis using this compound titration with chloride masking.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Behaviour of this compound indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - Experimental knowledge popularization: COD pretreatment-how to eliminate the influence of chloride ions [lhwateranalysis.com]
- 8. moneratec.com [moneratec.com]
- 9. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 10. firsthope.co.in [firsthope.co.in]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
Technical Support Center: Optimizing Endpoint Detection with Ferroin Indicator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing endpoint detection with the Ferroin indicator in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during titrations using this compound indicator.
Issue 1: Faint, Indistinct, or Slow Endpoint Color Change
Q: The color change at the endpoint is gradual and difficult to pinpoint. What are the possible causes and solutions?
A: A sluggish or faint endpoint is a common issue that can lead to inaccurate results. Several factors can contribute to this problem.
-
Low Analyte or Titrant Concentration: When the concentrations of the reacting species are too low, the change in potential at the equivalence point is smaller, resulting in a less sharp color change.
-
Solution: If possible, increase the concentration of the analyte or the titrant. A titrant concentration of at least 0.05 M is often recommended for a sharp endpoint with this compound.
-
-
Incorrect Acidity: The redox potential of many systems, and of the this compound indicator itself, is pH-dependent. An inappropriate pH can lead to a slow or incomplete reaction. For most titrations with this compound, a solution in sulfuric acid is used.[1]
-
Solution: Ensure the reaction medium has the optimal acidity for the specific titration being performed. For many cerimetric titrations, a 1 M sulfuric acid medium is suitable.[1]
-
-
Presence of a Slow Reaction Step: In some titrations, such as the direct titration of iron(II) with dichromate, a slow step in the indicator's oxidation mechanism can cause a delayed color change.[2]
Issue 2: Color of the Solution Masks the Endpoint
Q: The initial color of my sample solution is obscuring the red-to-pale blue color change of the this compound indicator. How can I accurately determine the endpoint?
A: Color masking is a significant challenge when working with colored samples. Here are some strategies to overcome this:
-
Dilution: If the sample concentration is high enough, diluting the sample with deionized water may reduce the intensity of the interfering color, making the this compound endpoint more visible.
-
Potentiometric Titration: Instead of relying on a visual indicator, a potentiometric titration can be employed. This method measures the change in potential of the solution as the titrant is added, with the endpoint being the point of maximum inflection on the titration curve.
-
Spectrophotometric Detection: The endpoint can be determined by monitoring the absorbance of the solution at a specific wavelength. The this compound complex has a maximum absorbance at around 510 nm in its reduced (red) form.[3][4] By plotting absorbance against the volume of titrant added, the endpoint can be identified.
Issue 3: Endpoint Color Fades or Reverts
Q: After reaching the pale blue endpoint, the red color of the this compound indicator returns. Why is this happening and how can I get a stable endpoint?
A: A fading or reverting endpoint suggests that a competing reaction is occurring.
-
Reaction with Air: The reduced form of the titrant or the analyte may be susceptible to oxidation by atmospheric oxygen. This is particularly relevant if the titration is performed at elevated temperatures.
-
Solution: Perform the titration at room temperature. If heating is necessary, ensure the solution is cooled before titration. Maintaining an inert atmosphere (e.g., by bubbling nitrogen through the solution) can also prevent air oxidation.
-
-
Incomplete Reaction: In some cases, the reaction between the titrant and the analyte may be slow. If the titrant is added too quickly, a localized excess can cause the indicator to change color prematurely. As the unreacted analyte slowly consumes the excess titrant, the indicator reverts to its original color.
-
Solution: Add the titrant more slowly near the endpoint, allowing sufficient time for the reaction to go to completion. Continuous and vigorous stirring is also crucial. For some procedures, waiting for a short period (e.g., five minutes) after the initial color change and re-titrating if the color reverts is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound indicator?
A1: this compound is typically used in acidic solutions.[5] The optimal pH range is generally between 3 and 5.[5] The stability of the this compound complex is pH-dependent, and in strongly acidic solutions, the 1,10-phenanthroline (B135089) ligand can be protonated, leading to the dissociation of the complex.
Q2: How do I prepare this compound indicator solution and how should it be stored?
A2: A common preparation for a 0.025 M this compound indicator solution involves dissolving 1,10-phenanthroline monohydrate and ferrous sulfate (B86663) heptahydrate in deionized water. A typical procedure is as follows:
-
Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.
-
Add 0.695 g of ferrous sulfate heptahydrate and stir until dissolved.
The solution should be stored in a dark, well-stoppered bottle to protect it from light and air.[6]
Q3: What are common interferences when using this compound and how can they be mitigated?
A3: Several ions can interfere with titrations using this compound, either by reacting with the titrant or by forming complexes with the indicator.
-
Chloride Ions: In Chemical Oxygen Demand (COD) determinations, chloride is a major interference as it is oxidized by potassium dichromate.
-
Other Metal Ions: Metal ions that can be oxidized or reduced under the titration conditions can interfere.
-
Mitigation: Masking agents can be used to selectively complex with the interfering ions. The choice of masking agent depends on the specific interfering ion and the titration conditions. It is important to ensure the masking agent itself does not interfere with the reaction.
-
Q4: Is this compound indicator sensitive to temperature?
A4: Yes, the stability of the this compound solution is temperature-dependent. It is generally considered stable up to 60°C.[1][9] At higher temperatures, the complex may begin to decompose. Therefore, it is recommended to cool solutions to room temperature before titration. The redox potential of the indicator can also be affected by temperature.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound indicator.
| Parameter | Value | Reference |
| Transition Potential | +1.06 V (in 1 M H₂SO₄) | [1][9] |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ at 508-510 nm | [3][10] |
| Optimal pH Range | 3 - 5 | [5] |
| Temperature Stability | Up to 60°C | [1][9] |
| Titration Type | Recommended Titrant Concentration | Endpoint Color Change |
| Ceric Sulfate Titration | 0.05 M - 0.1 M | Red to Pale Blue |
| Potassium Dichromate Titration | 0.025 M - 0.1 M | Reddish-brown to Greenish-blue |
| COD Determination | 0.025 M - 0.25 M (FAS) | Blue-green to Reddish-brown |
Experimental Protocols
Protocol 1: Preparation of 0.025 M this compound Indicator Solution
Methodology:
-
Weigh 1.485 g of 1,10-phenanthroline monohydrate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and stir to dissolve. Gentle warming may be required.
-
Weigh 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and add it to the 1,10-phenanthroline solution.
-
Stir until the ferrous sulfate is completely dissolved.
-
Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.
-
Store the prepared solution in a dark, airtight bottle.
Protocol 2: Titrimetric Determination of Chemical Oxygen Demand (COD)
Methodology:
-
Sample Preparation: Pipette a known volume of the sample into a reflux flask. Add 1 g of mercuric sulfate (HgSO₄) for every 100 mg of chloride expected. Add a few glass beads.
-
Digestion: Slowly add 5 mL of sulfuric acid reagent (containing silver sulfate catalyst). Cool the mixture in an ice bath. Add 25.0 mL of standard 0.25 N potassium dichromate (K₂Cr₂O₇) solution. Attach the flask to a condenser and reflux for 2 hours.
-
Titration: Cool the apparatus to room temperature. Wash the condenser with deionized water, collecting the washings in the flask. Dilute the solution to approximately 150 mL with deionized water. Add 2-3 drops of this compound indicator. Titrate the excess dichromate with a standardized solution of ferrous ammonium (B1175870) sulfate (FAS) until the color changes from blue-green to reddish-brown.
-
Blank Determination: Perform a blank determination using deionized water instead of the sample, following the same procedure.
-
Calculation: The COD is calculated based on the difference in the volume of FAS used for the blank and the sample.
Visualizations
Caption: A generalized workflow for performing a redox titration using this compound indicator.
Caption: A decision tree for troubleshooting indistinct or slow endpoints with this compound indicator.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behaviour of this compound indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csun.edu [csun.edu]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. This compound Indicator [rmreagents.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. Why Is Chloride Interference a Major Concern in the COD Test, and How Is It Mitigated? → Learn [pollution.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
- 10. egyankosh.ac.in [egyankosh.ac.in]
Common problems and solutions when using Ferroin
Technical Support Center: Ferroin Indicator
Welcome to the technical support center for this compound indicator. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a chemical compound with the formula [Fe(o-phen)₃]SO₄, where 'o-phen' is an abbreviation for 1,10-phenanthroline (B135089).[1] It is the complex formed between iron(II) and 1,10-phenanthroline.[2][3] this compound is widely used as a redox indicator in analytical chemistry, particularly for titrations involving oxidizing agents like Ce⁴⁺, Fe³⁺, or Cr₂O₇²⁻.[2] It provides a sharp and distinct color change from red in its reduced form ([Fe(phen)₃]²⁺) to pale blue in its oxidized form ([Fe(phen)₃]³⁺).[2][4] This property also makes it a popular indicator for visualizing oscillatory reactions, such as the Belousov–Zhabotinsky reaction.[1][5]
2. How do I prepare a this compound indicator solution?
A common method for preparing a 0.025 M this compound indicator solution involves dissolving 1,10-phenanthroline and ferrous sulfate (B86663) in distilled water.[4]
Experimental Protocol: Preparation of 0.025 M this compound Indicator Solution
-
Materials:
-
1,10-phenanthroline monohydrate
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing balance
-
-
Procedure:
-
Accurately weigh 0.7 g of ferrous sulfate heptahydrate.[6]
-
Accurately weigh 1.5 g of 1,10-phenanthroline hydrochloride.[6]
-
Dissolve both solids in approximately 70 mL of distilled water in a beaker.[6]
-
Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all of the solution is transferred.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a well-sealed reagent bottle.
-
3. What is the mechanism of the color change?
The color change of this compound is a reversible redox reaction. The iron center in the complex ion is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.[1][5]
-
[Fe(o-phen)₃]²⁺ (red) ⇌ [Fe(o-phen)₃]³⁺ (pale blue) + e⁻
This transition occurs at a specific electrode potential, which is approximately +1.06 volts in 1 M sulfuric acid.[1][5]
4. How should I store the this compound indicator solution?
This compound solution should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[7][8][9] It is important to protect it from physical damage and freezing.[9] While the solution is stable up to 60°C, avoiding exposure to direct sunlight and extreme temperatures is recommended.[5][7] Properly stored, the solution has a good shelf life.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Faint or Indistinct Endpoint Color Change | 1. Indicator concentration is too low. 2. Slow reaction kinetics between the titrant and the indicator. [11]3. Inappropriate pH of the solution. this compound works best in acidic conditions.[2] | 1. Prepare a fresh indicator solution at the correct concentration. 2. Allow more time for the reaction to complete near the endpoint. 3. Adjust the pH of the analyte solution to be within the optimal range for this compound (typically acidic). |
| Endpoint Color Fades or Reverts | 1. The reaction is reversible and the system is reaching equilibrium. 2. Presence of interfering substances that can reduce the oxidized form of the indicator. | 1. Record the endpoint at the first persistent color change. 2. Identify and remove any potential interfering substances from the sample if possible. |
| No Color Change Observed | 1. The oxidizing agent is not strong enough to oxidize the this compound complex. 2. The indicator was not added to the solution. 3. The indicator has degraded due to improper storage or age. | 1. Ensure the titrant's redox potential is sufficient to cause the color change. For example, 3% hydrogen peroxide may not be strong enough.[12]2. Double-check that the indicator has been added to the titration flask. 3. Prepare a fresh batch of this compound indicator solution. |
| Inconsistent Titration Results | 1. Improper mixing of the solution. [13][14]2. Inaccurate volume measurements (parallax error, air bubbles in burette). [13]3. Temperature variations during the experiment. [13][15]4. Contamination of glassware or solutions. [13][16] | 1. Ensure thorough and consistent swirling or stirring throughout the titration. [13][14]2. Read the burette at eye level and ensure no air bubbles are present before starting. [13]3. Perform titrations in a temperature-controlled environment. [15]4. Use clean glassware and fresh, uncontaminated solutions. [13][16] |
Quantitative Data Summary
| Property | Value | Reference |
| Redox Potential | +1.06 V (in 1 M H₂SO₄) | [1][5] |
| Color (Reduced Form) | Red | [2][4] |
| Color (Oxidized Form) | Pale Blue | [2][4] |
| Molar Mass ([Fe(o-phen)₃]SO₄) | 692.52 g/mol | [1] |
| Maximum Stability Temperature | 60 °C | [1][5] |
Visual Guides
Below are diagrams illustrating key concepts and workflows related to the use of the this compound indicator.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound Indicator [rmreagents.com]
- 3. This compound SOLUTION AR 0.025 M Redox Indicator | East India Chemicals International Estd.1995 [eastindiachemicals.com]
- 4. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. Behaviour of this compound indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. Common Errors and Tips for Accurate Titration in Chemistry [docs.google.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. titrations.info [titrations.info]
Improving the stability of Ferroin indicator solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Ferroin indicator solution. It is intended for researchers, scientists, and professionals in drug development who utilize this redox indicator in their experimental work.
Troubleshooting Guide
Users may encounter several issues related to the stability and performance of their this compound indicator solution. This guide provides a systematic approach to troubleshooting common problems.
| Issue | Possible Cause | Recommended Action |
| Faint or Indistinct Color Change | 1. Indicator Degradation: The this compound complex may have degraded due to improper storage (e.g., exposure to light, high temperatures) or age. 2. Incorrect pH: The solution pH may be outside the optimal range for the indicator. This compound functions best in acidic conditions.[1] 3. Insufficient Indicator Concentration: Too little indicator was added to the titration. | 1. Prepare a fresh solution of this compound. 2. Adjust the pH of the analytical solution to the range of 3 to 5.[1] 3. Add a few more drops of the indicator solution. |
| Precipitate Formation in the Solution | 1. pH is too high: An acidic pH helps to avoid the precipitation of iron.[2] 2. Contamination: The solution may be contaminated with substances that form insoluble complexes with iron or 1,10-phenanthroline (B135089). | 1. Ensure the solution is sufficiently acidic. If necessary, add a small amount of dilute sulfuric acid. 2. Prepare a fresh solution using high-purity water and reagents, ensuring all glassware is thoroughly cleaned. |
| Solution is Blue or Greenish-Blue Instead of Red | 1. Oxidation of Iron(II): The ferrous ions (Fe²⁺) in the complex have been oxidized to ferric ions (Fe³⁺), either by atmospheric oxygen over time or by contaminating oxidizing agents. The oxidized form is pale blue.[1][3] | 1. The solution is no longer usable and a fresh batch should be prepared. Ensure the use of high-purity water and minimize exposure to air during preparation and storage. |
| Inconsistent Results Between Titrations | 1. Indicator Instability: The indicator may be degrading during the course of the experiments, especially if conducted at elevated temperatures. This compound solution is stable up to 60°C.[4][5] 2. Improper Storage Between Uses: Leaving the indicator solution exposed to light or air for extended periods can lead to degradation. | 1. If titrations are performed at elevated temperatures, prepare fresh indicator solution more frequently. 2. Always store the indicator solution in a tightly capped, opaque bottle, away from light and heat sources. |
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting common issues with this compound indicator solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a properly prepared this compound indicator solution?
A1: If stored correctly, this compound indicator solution has a good shelf life.[6] Some commercial preparations suggest a shelf life of up to 60 months. However, for laboratory-prepared solutions, it is best practice to prepare fresh solution regularly, for instance, on a monthly basis, or if any signs of degradation are observed.
Q2: How should this compound indicator solution be stored to maximize its stability?
A2: To maximize stability, the solution should be stored in a tightly closed, opaque container (e.g., an amber glass bottle) to protect it from light. It should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[7]
Q3: What is the optimal pH range for using this compound indicator?
A3: this compound is most effective and stable in acidic solutions, with a typical operating pH range of 3 to 5.[1] The acidic environment helps to prevent the precipitation of iron salts.[2]
Q4: Can the color of the this compound solution indicate its condition?
A4: Yes. A freshly prepared, effective this compound solution should have a distinct deep red color, which is the color of the Fe(II)-phenanthroline complex.[1] If the solution appears pale, brownish, or has a blue to greenish-blue tint, it indicates that the iron has been oxidized to Fe(III), and the indicator is no longer effective.
Q5: What are the signs of this compound indicator degradation?
A5: The primary signs of degradation are a change in the solution's color from deep red to a paler or bluish hue, the formation of a precipitate, and a sluggish or indistinct color change at the titration endpoint.
Experimental Protocol: Preparation of Stable this compound Indicator Solution
This protocol details the standard method for preparing a 0.025 M this compound indicator solution.
Materials:
-
1,10-Phenanthroline monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker and stirring rod
-
Amber glass storage bottle
Procedure:
-
Weigh out approximately 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate.
-
Transfer the weighed reagents to a beaker containing approximately 50-70 mL of deionized water.
-
Stir the mixture until both components are fully dissolved. The solution will turn a deep red color.
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the reagents.
-
Add deionized water to the volumetric flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a clean, clearly labeled amber glass bottle for storage.
Preparation Workflow Diagram
Caption: A step-by-step workflow for the preparation of this compound indicator solution.
References
- 1. This compound Indicator [rmreagents.com]
- 2. iwaponline.com [iwaponline.com]
- 3. physicsforums.com [physicsforums.com]
- 4. This compound SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. lobachemie.com [lobachemie.com]
Effect of pH and temperature on Ferroin indicator performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Ferroin indicator, focusing on the critical effects of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a redox indicator? A1: this compound is a chemical complex of 1,10-phenanthroline (B135089) and an iron(II) ion ([Fe(phen)₃]²⁺).[1][2] It serves as a redox indicator by changing color based on the oxidation state of the iron ion. In its reduced form (Fe²⁺), this compound is a distinct red color, and in its oxidized form (Fe³⁺), it is a pale blue.[3][4] This sharp, reversible color change makes it highly effective for determining the endpoint in redox titrations, such as cerimetry.[1][2]
Q2: What is the optimal pH range for using this compound indicator? A2: this compound operates most effectively in an acidic solution, typically within a pH range of 3 to 5.[3] While the color of the complex is stable for an extended period in a wider pH range of 2 to 9, a mildly acidic environment of around pH 4.5 is often recommended to ensure the stability of the complex and prevent the precipitation of iron salts.
Q3: How does temperature affect the stability and performance of this compound? A3: this compound solution is stable and performs reliably at temperatures up to 60°C (140°F).[1][2] Exceeding this temperature can lead to the degradation of the indicator, which may result in a faded or indistinct endpoint. For reactions where kinetics are temperature-dependent, it is crucial to maintain a constant temperature throughout the titration.
Q4: Can this compound be used in strongly acidic or alkaline solutions? A4: While this compound functions in acidic conditions, very strong acids may cause hydrolysis of the complex.[1] In highly alkaline solutions, there is a risk of precipitating iron(II) hydroxide (B78521), which would inhibit the indicator's function. Therefore, it is critical to operate within the recommended pH range for reliable results.
Data Presentation: Performance Parameters
The performance of this compound is influenced by both pH and temperature. The following tables summarize the expected behavior of the indicator under various conditions.
Table 1: Effect of pH on this compound Performance
| pH Range | Color Intensity (Reduced Form) | Endpoint Sharpness | Stability | Recommendations |
| < 2 | Stable | Sharp | Moderate; risk of hydrolysis | Use with caution; monitor for signs of degradation. |
| 2 - 6 | Excellent | Very Sharp | High | Optimal range for most titrations. |
| 6 - 9 | Excellent | Sharp | Moderate; risk of iron salt precipitation | Buffer solution if necessary; ensure analyte solubility. |
| > 9 | Fades | Poor to Indistinct | Low; risk of Fe(OH)₂ precipitation | Not recommended for quantitative analysis. |
Table 2: Effect of Temperature on this compound Performance
| Temperature Range | Color Intensity (Reduced Form) | Endpoint Sharpness | Stability | Recommendations |
| 15-40°C (59-104°F) | Excellent | Very Sharp | High | Optimal range for titrations. |
| 40-60°C (104-140°F) | Excellent | Sharp | Good | Suitable for most applications.[1][2] |
| 60-80°C (140-176°F) | Good to Fair | Reduced | Moderate; degradation may begin | Use with caution; perform rapid titrations. |
| > 80°C (> 176°F) | Poor | Poor to Indistinct | Low; significant degradation | Not recommended. |
Troubleshooting Guides
Issue 1: The endpoint color change is faint or gradual.
-
Possible Cause (pH): The pH of the solution may be outside the optimal 3-5 range. A pH that is too high or too low can affect the sharpness of the transition.
-
Possible Cause (Temperature): The temperature of the solution may be too high (above 60°C), causing partial degradation of the indicator.
-
Solution:
-
Verify the pH of your analyte solution using a calibrated pH meter and adjust to within the 3-5 range using dilute acid (e.g., H₂SO₄) or base.
-
Ensure the temperature of the reaction mixture is maintained below 60°C. If the reaction is exothermic, consider using a cooling bath.
-
Issue 2: A premature or fleeting color change is observed.
-
Possible Cause (pH): Localized pH changes, especially when adding titrant, might cause a temporary color shift. This can occur if the solution is not adequately stirred.
-
Possible Cause (Analyte): The presence of interfering oxidizing or reducing agents in your sample can react with the indicator before the true endpoint is reached.
-
Solution:
-
Ensure continuous and vigorous stirring throughout the titration to maintain a homogenous solution.
-
Review your sample preparation procedure to eliminate any potential interfering substances.
-
Issue 3: No color change occurs at the expected endpoint.
-
Possible Cause (Indicator): The indicator itself may have degraded due to improper storage (e.g., exposure to light or high temperatures) or is past its shelf life.
-
Possible Cause (pH): The solution may be too alkaline, causing the precipitation of iron hydroxide and preventing the indicator from functioning.
-
Solution:
-
Test the indicator with a known oxidizing and reducing agent to confirm its activity. If it fails, use a fresh stock of this compound indicator solution.
-
Check and adjust the pH of the analyte solution to the recommended acidic range.
-
Mandatory Visualizations
Caption: Logical relationship of key factors influencing this compound performance.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound in a Cerimetric Titration
This protocol outlines a procedure to determine the optimal pH for the titration of a ferrous ammonium (B1175870) sulfate (B86663) (FAS) solution with a standardized ceric sulfate solution using this compound indicator.
1. Materials:
- Standardized 0.1 N Ceric Sulfate solution
- 0.1 N Ferrous Ammonium Sulfate (FAS) solution
- This compound indicator solution
- Buffer solutions (pH 2, 3, 4, 5, 6, 7)
- Deionized water
- Burette, pipettes, conical flasks, magnetic stirrer, and pH meter
2. Procedure:
- Prepare Analyte Samples: Pipette 25.0 mL of the 0.1 N FAS solution into six separate 250 mL conical flasks.
- pH Adjustment: To each flask, add 25 mL of one of the buffer solutions (pH 2 through 7) to create six solutions with different starting pH values.
- Indicator Addition: Add 2-3 drops of this compound indicator to each flask. The solutions should turn a distinct red.
- Titration: Titrate the first sample (e.g., pH 2) with the 0.1 N ceric sulfate solution while stirring continuously. Record the volume of titrant required to achieve a sharp color change from red to pale blue.
- Repeat: Repeat the titration for the remaining samples at each pH level. Perform each titration in triplicate to ensure reproducibility.
- Data Analysis: Record the titrant volumes and observe the quality of the endpoint for each pH. The optimal pH will be the one that yields a sharp, clear, and stable color change at the equivalence point with the most consistent titration volumes.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
prep_analyte [label="Prepare 6 FAS Samples", fillcolor="#4285F4", fontcolor="#FFFFFF"];
adjust_ph [label="Adjust pH of each sample\n(pH 2, 3, 4, 5, 6, 7)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_indicator [label="Add this compound Indicator", fillcolor="#FBBC05", fontcolor="#202124"];
titrate [label="Titrate with Ceric Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
record [label="Record Volume & Observe Endpoint", fillcolor="#34A853", fontcolor="#FFFFFF"];
repeat [label="Repeat for all pH levels (n=3)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Analyze Data & Identify Optimal pH", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prep_analyte;
prep_analyte -> adjust_ph;
adjust_ph -> add_indicator;
add_indicator -> titrate;
titrate -> record;
record -> repeat;
repeat -> titrate [label="More samples"];
repeat -> analyze [label="All samples done"];
analyze -> end;
}
Caption: Experimental workflow for determining the optimal pH for this compound.
Caption: A logical workflow for troubleshooting common this compound endpoint issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. This compound Indicator [rmreagents.com]
- 4. This compound|Redox Indicator for Research [benchchem.com]
Troubleshooting slow endpoint color change with Ferroin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ferroin indicator, particularly focusing on the common problem of a slow endpoint color change during redox titrations.
Frequently Asked Questions (FAQs)
Q1: Why is the color change of my this compound indicator at the endpoint slow or indistinct?
A slow or indistinct color change at the endpoint of a titration using this compound indicator can be attributed to several factors:
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Suboptimal pH: The stability and performance of the this compound indicator are pH-dependent. The optimal pH range for this compound is generally between 3 and 9, with the ideal range for analytical purposes being 2.9 to 3.5.[1] Deviations from this range can affect the indicator's ability to change color sharply.
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Low Reactant Concentration: The concentration of both the analyte and the titrant can impact the sharpness of the endpoint. Lower concentrations can lead to a more gradual change in the solution's redox potential, resulting in a less defined color transition.
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Presence of Interfering Substances: Certain ions in the sample can interfere with the indicator's function. For instance, chloride ions can interfere with the oxidation process.[2][3] Nitrites are also known interferents.
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Indicator Degradation: Improper storage or age of the this compound indicator solution can lead to its degradation, resulting in poor performance.
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Slow Reaction Kinetics: In some specific titrations, there might be a slow step in the oxidation mechanism of the indicator itself, which can be influenced by factors like the acidity of the medium.[4]
Q2: How can I sharpen the endpoint color change of the this compound indicator?
To achieve a sharper endpoint, consider the following troubleshooting steps:
-
Adjust the pH: Ensure the pH of your reaction mixture is within the optimal range for this compound (ideally pH 2.9-3.5) by using an appropriate buffer or acid solution as specified in your protocol.
-
Increase Reactant Concentrations: If feasible within your experimental design, using higher concentrations of the analyte and titrant can lead to a more pronounced and rapid color change at the endpoint.
-
Address Interferences: If you suspect the presence of interfering ions, specific measures can be taken. For chloride interference, adding mercuric sulfate (B86663) (HgSO₄) can effectively complex the chloride ions, preventing them from interfering with the titration.[2][3]
-
Use Fresh Indicator: Always use a freshly prepared or properly stored this compound indicator solution to ensure its efficacy.
-
Optimize Titration Conditions: For titrations known to have slow kinetics, adjusting the acid concentration or the order of reagent addition might be necessary, as suggested by specific validated methods.[4]
Q3: What is the correct color change to look for at the endpoint with this compound?
The color change depends on the direction of the titration. In a typical redox titration where a reducing agent is titrated with an oxidizing agent (e.g., ferrous ions with potassium dichromate), the color of the solution will change from red (the color of the reduced this compound complex, [Fe(phen)₃]²⁺) to a pale blue or blue-green (the color of the oxidized Ferriin complex, [Fe(phen)₃]³⁺).[1] In some cases, the final color is described as a reddish-brown which may be due to the combination of the blue indicator color and the green of Cr³⁺ ions formed during the reaction.[2]
Q4: Can temperature affect the performance of the this compound indicator?
Yes, temperature can influence the rate of the chemical reactions involved in the titration, including the reaction of the indicator. While this compound is stable up to 60°C, significant variations in temperature can affect the kinetics of the overall reaction and potentially the speed of the endpoint color change.[5] For reproducible results, it is advisable to perform titrations at a consistent room temperature.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| This compound Indicator Concentration | 0.025 M | A standard and commonly used concentration.[5][6][7][8][9] |
| Optimal pH Range | 3.0 - 5.0 | For a distinct and reliable color change in most applications.[1] |
| Transition Potential | +1.06 V to +1.147 V | The redox potential at which the color change occurs. |
| Color of Reduced Form ([Fe(phen)₃]²⁺) | Red / Dark Red | The color of the indicator before the endpoint in a titration of a reducing agent.[1] |
| Color of Oxidized Form ([Fe(phen)₃]³⁺) | Pale Blue / Blue-Green | The color of the indicator after the endpoint.[1] |
Experimental Protocols
Preparation of 0.025 M this compound Indicator Solution
A standard procedure for preparing the this compound indicator solution is as follows:
-
Weigh 1.485 g of 1,10-phenanthroline (B135089) monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).[10]
-
Dissolve both solids in a sufficient volume of distilled water.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.[6] Mix thoroughly.
-
Store the solution in a well-sealed bottle, protected from light.
Standard Protocol for the Determination of Chemical Oxygen Demand (COD)
This protocol is a common application of this compound indicator for environmental analysis:
-
Sample Preparation: Pipette a known volume of the sample into a reflux flask. Add 1 g of mercuric sulfate (HgSO₄) to complex any chloride ions, followed by a few glass beads.[10]
-
Digestion: Slowly add 5 mL of sulfuric acid-silver sulfate solution and mix. Then, add 25.0 mL of standard 0.25 N potassium dichromate (K₂Cr₂O₇) solution.
-
Connect the flask to a condenser and reflux the mixture for 2 hours.[2]
-
Titration: After cooling, dilute the mixture with distilled water. Add 2-3 drops of this compound indicator.
-
Titrate the excess dichromate with a standardized solution of ferrous ammonium (B1175870) sulfate (FAS) until the color changes sharply from blue-green to reddish-brown.[2][3]
-
A blank determination using distilled water instead of the sample should be performed under the same conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for a slow this compound endpoint.
Caption: Redox mechanism of the this compound indicator.
References
- 1. This compound Indicator [rmreagents.com]
- 2. nemi.gov [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. Behaviour of this compound indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound SOLUTION AR 0.025 M Redox Indicator | Ennore India Chemicals [ennoreindiachemicals.com]
- 6. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound solution 0.025 mol/l (0.025M) for volumetric analysis [itwreagents.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]
Minimizing indicator error in titrations with Ferroin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize indicator error when using Ferroin in titrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a redox indicator?
This compound is a complex of 1,10-phenanthroline (B135089) with ferrous iron (Fe²⁺).[1] It serves as a redox indicator in analytical chemistry, particularly in titrations involving oxidizing agents like cerium(IV) and dichromate ions.[1] The indicator undergoes a sharp and reversible color change from a deep red in its reduced form ([Fe(phen)₃]²⁺) to a pale blue in its oxidized form ([Fe(phen)₃]³⁺).[1] This distinct color change provides a clear visual endpoint for the titration.[1]
Q2: What is the optimal pH for using this compound indicator?
This compound operates most effectively in an acidic solution, typically within a pH range of 3 to 5.[1] Outside of this range, the indicator's performance may be compromised, leading to an indistinct or inaccurate endpoint.
Q3: How stable is the this compound indicator solution?
This compound solution is stable up to 60°C.[2] However, it should be stored in a cool, dark place in a tightly sealed container to prevent degradation and maintain its chemical integrity.
Q4: Can this compound be used for all types of redox titrations?
While this compound is versatile, it is primarily used in titrations with strong oxidizing agents. Its suitability for a specific titration depends on the redox potential of the system. The standard potential for the this compound redox change is +1.06 volts in 1 M H₂SO₄.[2] It is crucial to ensure that the indicator's transition potential is close to the equivalence point of the titration reaction.[3]
Troubleshooting Guide
This guide addresses common issues encountered during titrations using this compound indicator.
| Problem | Potential Cause | Troubleshooting Steps |
| Faint or Indistinct Endpoint Color Change | Incorrect pH or acidity of the titration medium. | Ensure the pH of the solution is within the optimal range of 3-5 for this compound. Adjust the acidity, typically with sulfuric acid, as specified in the experimental protocol.[1] |
| Insufficient indicator concentration. | Add 1-2 drops of the prepared this compound indicator solution. Using too little may result in a color change that is difficult to perceive. | |
| Gradual potential change near the equivalence point. | This may be inherent to the specific titration. Approach the endpoint slowly, adding the titrant drop by drop, to accurately identify the first persistent color change. | |
| Slow Endpoint Color Change | Slow kinetics of the indicator oxidation reaction. | The presence of iron(III) can sometimes catalyze the indicator's color change.[4] In some cases, a slow endpoint is unavoidable due to the reaction mechanism. Patience and a drop-wise addition of the titrant near the endpoint are crucial.[4] |
| Low temperature of the reaction mixture. | Ensure the titration is performed at a suitable temperature. While this compound is stable up to 60°C, very low temperatures can slow down the reaction kinetics.[2] | |
| Color of the Solution is Blue Before Titration Begins | Contaminated glassware or reagents. | Ensure all glassware is scrupulously clean. Use high-purity reagents to prepare your solutions. |
| Oxidizing impurities in the sample. | Pre-treat the sample to remove any interfering oxidizing agents before adding the indicator. | |
| No Color Change Observed | Incorrect titrant or analyte. | Verify that the correct titrant and analyte solutions are being used for the intended reaction. |
| Gross error in solution concentration. | Check the concentrations of your standard solutions. If necessary, re-standardize your titrant. | |
| Indicator was not added. | A simple but common mistake. Ensure that the this compound indicator has been added to the analyte solution. |
Experimental Protocols
Preparation of 0.025 M this compound Indicator Solution
Materials:
-
1,10-phenanthroline monohydrate
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing balance
-
Spatula
-
Beaker
Procedure:
-
Accurately weigh 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Dissolve the weighed solids in approximately 70 mL of distilled water in a beaker.
-
Stir the solution until all solids are completely dissolved.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a labeled, tightly sealed bottle in a cool, dark place.
Diagrams
References
Strategies for sharpening the Ferroin endpoint in complex matrices
Welcome to the technical support center for redox titrations using Ferroin indicator. This guide provides troubleshooting strategies and frequently asked questions to help you sharpen the this compound endpoint, especially when working with complex and challenging sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is the this compound indicator and how does it work?
This compound is a redox indicator used in titrations, most notably in the determination of Chemical Oxygen Demand (COD).[1][2] It is the tris(1,10-phenanthroline)iron(II) sulfate (B86663) complex ([Fe(C₁₂H₈N₂)₃]SO₄). The indicator undergoes a sharp and distinct color change based on the oxidation state of the iron atom. In its reduced form (Fe²⁺), the complex is a reddish-brown or orange-red color. In its oxidized form (Fe³⁺), it is pale blue. During a typical COD titration, the solution starts as blue-green due to excess dichromate, and the endpoint is marked by a sharp transition to reddish-brown when all the excess dichromate has been reduced by the titrant (ferrous ammonium (B1175870) sulfate).[1][3]
Q2: What defines a "complex matrix" in the context of this compound titrations?
A complex matrix refers to a sample that contains substances that can interfere with the titration reaction or obscure the endpoint. Common examples include:
-
High Chloride Concentrations: Chloride ions are a major interference as they are oxidized by dichromate, leading to erroneously high results.[3][4]
-
Presence of Other Reducing Agents: Substances like ferrous iron or nitrites can be oxidized, contributing to the measured value.[4]
-
Colored or Turbid Samples: The initial color or turbidity of the sample can make it difficult to visually detect the subtle color change of the this compound indicator.
-
High Concentrations of Other Metals: Certain metal ions can form complexes with the indicator or other reagents, hindering the primary reaction.[5]
Q3: Why is my this compound endpoint faint, fleeting, or difficult to see?
A weak or unstable endpoint is a common issue in complex matrices. The primary reasons include:
-
Low Analyte Concentration: If the concentration of the substance being measured is very low, the amount of titrant required will be small, leading to a less dramatic color change.[4]
-
Interfering Substances: Ions or compounds in the matrix may partially react or form colored complexes that mask the true endpoint.[5]
-
Slow Reaction Kinetics: At lower temperatures or in non-ideal pH conditions, the reaction between the titrant and the analyte may be slow, causing the color to change gradually rather than sharply.[6]
-
Indicator Degradation: The indicator itself can degrade over time or under harsh chemical conditions (e.g., very high acid concentration or temperature).
Troubleshooting Guide: Sharpening the this compound Endpoint
This guide addresses specific problems you may encounter during titration and provides targeted solutions.
Problem 1: Indistinct or Fading Endpoint in High-Chloride Samples
Cause: Chloride is the most common and significant interference in methods like COD analysis because it is oxidized by the dichromate, creating a positive interference.[3][4] This parallel reaction consumes the oxidant and can lead to a drifting or unclear endpoint.
Solution: The standard method to mitigate chloride interference is to add mercuric sulfate (HgSO₄) to the sample before adding other reagents.[4][7][8] The mercuric ions complex with the chloride ions to form a stable, soluble mercuric chloride complex (HgCl₂), which is not readily oxidized.
| Parameter | Recommendation | Reference |
| Reagent | Mercuric Sulfate (HgSO₄), powdered | [3][8] |
| Dosage | 10 mg HgSO₄ for every 1 mg of chloride | [3] |
| Procedure | Add HgSO₄ to the sample flask and mix until dissolved before the addition of the sulfuric acid/silver sulfate reagent. | [8] |
| Limitation | For samples with >2,000 mg/L chloride, a correction curve may be necessary.[4] For levels >1,000 mg/L, minimum COD values may be questionable due to the large correction required.[3] |
Problem 2: Endpoint is Masked by Sample Color or Turbidity
Cause: The inherent color or suspended solids in the sample can make the blue-green to reddish-brown transition of the this compound indicator difficult to perceive accurately.
Solutions:
-
Sample Pre-treatment:
-
Dilution: Dilute the sample with deionized water. This reduces the intensity of the color and turbidity. However, ensure the final analyte concentration remains high enough for accurate measurement.
-
Filtration/Centrifugation: For turbid samples, filter through a glass fiber filter or centrifuge to remove suspended solids before taking an aliquot for analysis.
-
-
Instrumental Endpoint Detection:
-
When visual detection is unreliable, a potentiometric titration is an excellent alternative.[9][10] This method monitors the change in the solution's potential as the titrant is added. The endpoint is identified as the point of the most rapid potential change (the inflection point of the titration curve).
-
Equipment: A pH/mV meter with a platinum indicator electrode and a reference electrode.
-
Problem 3: Gradual or "Rolling" Endpoint Instead of a Sharp Change
Cause: This can be due to slow reaction kinetics, low analyte concentration, or the presence of multiple reducing agents with different reaction rates.
Solutions:
-
Optimize Titration Conditions:
-
Temperature: Ensure the sample has cooled to room temperature after the digestion step.[3] Titrating a warm solution can accelerate side reactions and cause the endpoint color to revert.[3]
-
Titration Speed: Add the titrant (ferrous ammonium sulfate) rapidly at first, but then slow to a drop-by-drop pace as the endpoint is approached.[8][11] Swirl the flask continuously to ensure thorough mixing.[12]
-
-
Increase Indicator Concentration:
-
Use a "Back Titration" Approach (Standard for COD):
-
The COD method is inherently a back titration. A known excess of a strong oxidant (potassium dichromate) is added to the sample and allowed to react completely. The unreacted excess oxidant is then titrated with a reducing agent (ferrous ammonium sulfate).[1][7] This ensures the primary reaction goes to completion and provides a sharper endpoint than a direct titration might.
-
Experimental Protocols
Protocol: COD Determination with Chloride Masking
This protocol is a standard method for determining Chemical Oxygen Demand in complex samples with high chloride content.
Reagents:
-
Standard Potassium Dichromate Solution (0.250 N)
-
Silver Sulfate - Sulfuric Acid Reagent
-
Mercuric Sulfate (HgSO₄), reagent grade crystals
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (~0.25 N), standardized daily
Procedure:
-
Pipette a suitable aliquot of the homogenized sample (e.g., 50.0 mL) into a 500 mL reflux flask.[8]
-
Add 1g of HgSO₄ for every 100 mg of chloride expected in the aliquot. Swirl to mix.[8]
-
Carefully add 5 mL of Silver Sulfate - Sulfuric Acid reagent and mix well until the HgSO₄ is dissolved.[8]
-
Add 25.0 mL of standard Potassium Dichromate solution and mix.
-
Add several glass boiling beads. Attach the flask to a condenser and reflux for 2 hours.
-
Allow the apparatus to cool, then wash down the inside of the condenser with ~25 mL of deionized water, collecting the rinsate in the flask.
-
Dilute the sample to a total volume of approximately 300-350 mL with deionized water and allow it to cool completely to room temperature.[4][8]
-
Add 8-10 drops of this compound indicator solution.[3]
-
Titrate with standardized FAS. The solution will be blue-green. The endpoint is the first sharp transition to a reddish-brown color.[1][4] The blue-green color may reappear after a few minutes, but the initial transition is the true endpoint.[3]
-
Run a blank using deionized water instead of the sample through the entire procedure.[3]
Visual Workflow and Logic Diagrams
Below are diagrams created using Graphviz to illustrate key workflows.
Caption: Troubleshooting workflow for common this compound endpoint issues.
Caption: Standard experimental workflow for COD analysis using this compound.
References
- 1. Why this compound is used as indicator in the C:O.D. test? | Filo [askfilo.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. epa.gov [epa.gov]
- 4. nemi.gov [nemi.gov]
- 5. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]
- 8. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Impact of organic matter on Ferroin indicator accuracy in COD tests
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of organic matter on the accuracy of the Ferroin indicator in Chemical Oxygen Demand (COD) tests. This resource is intended for researchers, scientists, and drug development professionals who utilize COD analysis in their work.
Troubleshooting Guide
This section addresses specific issues that may arise during COD testing, particularly those related to the this compound indicator endpoint.
Issue 1: Indistinct or Fading Endpoint
Question: During the titration of my sample with Ferrous Ammonium (B1175870) Sulfate (B86663) (FAS), the color change of the this compound indicator from blue-green to reddish-brown is not sharp, or the reddish-brown color fades quickly back to blue-green. What could be the cause?
Answer: An indistinct or fading endpoint is a common issue when analyzing samples with high concentrations of certain organic matter.
-
Possible Cause 1: Complex Formation with Organic Matter: Some organic molecules, particularly those with chelating properties, can interact with the iron (II) in the this compound indicator. This interaction can interfere with the sharp color change, leading to a gradual and difficult-to-determine endpoint.
-
Possible Cause 2: Slow Oxidation of Organic Intermediates: During the digestion step, some complex organic molecules might be only partially oxidized, creating stable intermediates. These intermediates can then be slowly oxidized by the excess dichromate during the titration, causing the reddish-brown color of the reduced this compound to revert to the blue-green of the oxidized form.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering organic matter. Be aware that dilution can also lower the COD value, potentially below the detection limit of the method.
-
Increased Digestion Time: In some cases, extending the digestion time (refluxing for more than the standard 2 hours) may help to more completely oxidize the organic matter. However, this should be validated for your specific sample matrix.
-
Use of a Potentiometric Titrator: Instead of relying on a visual endpoint, a potentiometric titrator can be used to determine the equivalence point. This method measures the change in electrical potential of the solution as the titrant is added and is not affected by the color of the sample or the clarity of the indicator's color change.[1][2][3]
-
Issue 2: Consistently High or Inaccurate COD Results
Question: My COD results for samples containing a specific type of organic compound are consistently higher than expected. I have ruled out other common interferences like chlorides. Could the organic matter be affecting the this compound indicator?
Answer: Yes, certain organic compounds can lead to erroneously high COD results by directly or indirectly interacting with the test chemistry.
-
Possible Cause 1: Direct Reduction of Dichromate by Aromatic Compounds: Some organic compounds, particularly those with easily oxidizable functional groups like phenols, can be readily oxidized by potassium dichromate under the acidic conditions of the COD test.[4][5][6] This is the intended reaction; however, if the reaction is incomplete during digestion and continues during titration, it can interfere with the endpoint determination.
-
Possible Cause 2: Interference with the Indicator's Redox Potential: The presence of certain dissolved organic matter can alter the redox potential of the solution, which may affect the point at which the this compound indicator changes color.[4][7]
-
Troubleshooting Steps:
-
Standard Addition: Perform a standard addition of a known concentration of potassium hydrogen phthalate (B1215562) (KHP) to your sample matrix. This can help to determine if there is a proportional or constant interference from your sample.
-
Matrix-Matched Blanks: If possible, prepare a blank solution that has a similar composition to your sample but without the analyte of interest. This can help to account for background COD from the matrix.
-
Alternative Oxidation Methods: For samples with highly refractory or interfering organic compounds, alternative methods like Total Organic Carbon (TOC) analysis might be more suitable.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound indicator in a COD test?
A1: The COD test measures the amount of oxygen required to chemically oxidize the organic matter in a sample.[9][10] In the titrimetric method, a sample is digested with a known excess of a strong oxidizing agent, potassium dichromate (K₂Cr₂O₇). After digestion, the remaining unreacted dichromate is titrated with a reducing agent, ferrous ammonium sulfate (FAS). This compound is a redox indicator that is used to determine the endpoint of this titration. It is blue-green in its oxidized state (in the presence of excess dichromate) and changes to reddish-brown in its reduced state when all the excess dichromate has been consumed by the FAS.[9]
Q2: Can surfactants interfere with the this compound indicator?
A2: Yes, surfactants can interfere with COD measurements. Some studies have shown that the presence of surfactants can affect the COD removal efficiency in wastewater treatment processes, which implies they are measured as part of the COD.[11][12] While the direct impact on the this compound indicator endpoint is not extensively documented in the provided search results, high concentrations of surfactants could potentially create emulsions or micelles that might obscure the color change or interact with the indicator complex.
Q3: Are there any alternatives to the this compound indicator for COD tests?
A3: While this compound is the most common indicator for the titrimetric COD method, issues with endpoint determination in complex matrices have led to the use of alternative detection methods. The most prominent alternative is the use of a potentiometric titrator, which determines the endpoint based on the change in the solution's potential rather than a color change.[1][2][3] This method is particularly useful for colored or turbid samples where a visual endpoint is difficult to see.
Q4: How can I be sure that my glassware is not contributing to organic matter interference?
A4: Traces of organic material from glassware can cause positive errors in COD testing.[13] To minimize this, all glassware used in the COD test should be scrupulously cleaned. A common procedure is to wash with a detergent, rinse thoroughly with tap water, followed by a rinse with a solution of sulfuric acid and potassium dichromate (a cleaning solution), and finally rinse multiple times with deionized water. It is also good practice to run a "blank" sample containing only deionized water to check for any background contamination.
Quantitative Data on Organic Matter Interference
While specific quantitative data on the direct impact of various organic compounds on the this compound indicator's endpoint accuracy is limited in publicly available literature, the following table summarizes the potential qualitative impact of different classes of organic matter based on general chemical principles and findings from related studies.
| Class of Organic Matter | Potential Impact on this compound Indicator Accuracy | Notes |
| Humic and Fulvic Acids | Can cause a gradual and indistinct endpoint. | These complex natural organic molecules can chelate the iron in the this compound indicator. |
| Phenolic Compounds | May lead to a fading endpoint or inaccurate results. | Phenols are readily oxidized and their intermediates may interfere with the titration.[4][5][6] |
| Surfactants | Potential for endpoint masking due to foaming or emulsification. | The overall COD value can be significantly influenced by the presence of surfactants.[11][12] |
| Tannins and Lignins | Can cause a poorly defined endpoint. | These are complex polyphenolic compounds that can interact with the indicator. |
| Proteins | Generally oxidized, but complex structures may lead to incomplete oxidation and endpoint drift. | The completeness of digestion is key to accurate results. |
Experimental Protocols
Standard Titrimetric COD Test Protocol (using this compound Indicator)
This protocol is a generalized version based on standard methods.[10][13][14]
1. Reagents:
-
Standard Potassium Dichromate Digestion Solution (0.25 N)
-
Sulfuric Acid Reagent (containing silver sulfate catalyst)
-
Mercuric Sulfate (for chloride removal)
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.25 N)
-
This compound Indicator Solution
2. Procedure:
-
Sample Preparation: Homogenize the sample if it contains solids.
-
Digestion:
-
Pipette a suitable volume of the sample into a COD digestion reflux flask.
-
Add mercuric sulfate (if chlorides are present).
-
Carefully add the sulfuric acid reagent and mix well.
-
Add the standard potassium dichromate digestion solution.
-
Attach the flask to a condenser and reflux for 2 hours.
-
Allow the flask to cool to room temperature.
-
-
Titration:
-
Dilute the digested sample with deionized water.
-
Add 2-3 drops of this compound indicator solution. The solution should turn a blue-green color.
-
Titrate with standard FAS solution until the color changes sharply from blue-green to reddish-brown. This is the endpoint.
-
Record the volume of FAS used.
-
-
Blank Determination:
-
Perform a blank determination using the same procedure, but with deionized water instead of the sample.
-
-
Calculation:
-
Calculate the COD value using the formula:
Where:
-
A = Volume of FAS used for the blank (mL)
-
B = Volume of FAS used for the sample (mL)
-
N = Normality of the FAS titrant
-
V = Volume of the sample (mL)
-
-
Visualizations
Caption: Experimental workflow for the titrimetric COD test.
Caption: Troubleshooting decision tree for an indistinct COD endpoint.
Caption: Simplified principle of the this compound indicator color change.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A rapid potentiometric titration method for measuring low-level chemical oxygen demand in organic wastewater containing synthetic phenothiazine dyes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. nrc.gov [nrc.gov]
- 9. edgeanalytical.com [edgeanalytical.com]
- 10. testbook.com [testbook.com]
- 11. moneratec.com [moneratec.com]
- 12. This compound indicator solution | Determination of Chemical Oxygen Demand (COD) | Water Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
How to handle high chloride concentrations in COD analysis with Ferroin
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for managing high chloride concentrations during Chemical Oxygen Demand (COD) analysis using the dichromate method with a Ferroin indicator.
Frequently Asked Questions (FAQs)
Q1: Why is a high chloride concentration a problem in COD analysis?
High concentrations of chloride ions (Cl⁻) cause significant positive interference in the standard dichromate COD test. During the heated digestion step, the strong oxidizing agent, potassium dichromate (Cr₂O₇²⁻), will oxidize chloride ions to chlorine gas (Cl₂).[1] This reaction consumes the dichromate in the same way that organic matter does, leading to an artificially inflated measurement of oxygen demand and, consequently, an erroneously high COD value.[1] The interference reaction is as follows:
6Cl⁻ + Cr₂O₇²⁻ + 14H⁺ → 3Cl₂ + 2Cr³⁺ + 7H₂O[1]
Q2: What is the standard method for handling chloride interference?
The most common and widely accepted method is to mask the chloride ions by adding mercuric sulfate (B86663) (HgSO₄) to the sample before the digestion step.[2][3] Mercuric sulfate reacts with chloride ions to form a stable mercuric chloride complex ([HgCl₄]²⁻).[4] This complex is poorly ionized and does not react with the potassium dichromate, effectively preventing the interference.[5]
Q3: How much mercuric sulfate (HgSO₄) should I use?
A standard mass ratio of 10:1 of mercuric sulfate to chloride (HgSO₄:Cl⁻) is recommended to effectively suppress the interference.[4][5][6][7] This ratio is generally effective for chloride concentrations up to 2000 mg/L.[5][8][9] Using an insufficient amount will lead to incomplete masking and inaccurate results.
Quantitative Guide for Mercuric Sulfate Addition
| Chloride Concentration in Sample (mg/L) | Required HgSO₄ per 50 mL Sample (grams) | Mass Ratio (HgSO₄:Cl⁻) | Notes |
| < 2000 mg/L | 1.0 g | At least 10:1 | Standard procedure for most samples. 1g of HgSO₄ complexes ~100mg of chloride.[6] |
| 2000 - 5000 mg/L | 1.0 - 2.5 g | 10:1 | Increase HgSO₄ according to the 10:1 ratio. Results may have slightly higher error.[5] |
| > 5000 mg/L | > 2.5 g | 10:1 | The masking method becomes less reliable.[5][8] Consider sample dilution or alternative methods. |
| > 20,000 mg/L | Not Recommended | N/A | Mercury masking is not effective. Alternative methods are required.[1] |
Q4: What is the role of the this compound indicator, and how does chloride affect it?
This compound is a redox indicator used in the final titration step of the COD analysis.[10] After the sample has been digested, the remaining unreacted potassium dichromate is titrated with Ferrous Ammonium Sulfate (FAS).
-
Before the endpoint: The solution is a blue-green color due to the presence of excess dichromate ions.[7][10]
-
At the endpoint: Once all the excess dichromate has been consumed by the FAS, the very next drop of titrant reduces the this compound indicator, causing a sharp color change from blue-green to a reddish-brown.[2][7][10][11]
While properly masked chloride does not directly react with this compound, very high residual chloride or incomplete masking can sometimes make the endpoint less distinct or cause it to drift.[1]
Q5: My chloride concentration is above 2000 mg/L. What are my options?
When chloride levels are very high, the reliability of the mercuric sulfate method decreases.[8] Here are the primary options:
-
Sample Dilution: This is the simplest approach. Dilute the sample with deionized water to lower the chloride concentration to a manageable level (< 2000 mg/L).[4][5] However, be aware that this also dilutes the organic matter, which may lower the final COD value below the method's detection limit.[8]
-
Chloride Correction Curve: This involves creating a calibration curve by measuring the apparent COD of several standard sodium chloride solutions of varying concentrations. This curve can then be used to subtract the chloride-induced COD from your sample's measured COD.[3][12]
-
Alternative Chloride Removal Methods:
-
Silver Salt Precipitation: Adding silver nitrate (B79036) to precipitate chloride as silver chloride (AgCl), which is then filtered out. A key drawback is the risk of co-precipitating organic matter, which can lead to falsely low COD results.[1][4]
-
Ion Exchange: Using an anion exchange resin to selectively remove chloride ions from the sample before analysis.[5]
-
Bismuth-Based Oxidation: A less common method involves using a source of pentavalent bismuth, such as sodium bismuthate, to oxidize and remove chloride as chlorine gas prior to the COD digestion.[4][13]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or High COD Results | Insufficient Mercuric Sulfate: The HgSO₄:Cl⁻ ratio is below 10:1, leading to incomplete masking. | 1. First, measure the chloride concentration of your sample. 2. Recalculate the required amount of HgSO₄ to ensure a 10:1 mass ratio and re-run the analysis.[5] |
| Unclear or Drifting Titration Endpoint | 1. High Residual Chloride: Even with masking, extremely high chloride levels can affect the endpoint sharpness.[1] 2. Improper Titration: Titrating too slowly can cause the endpoint to be less distinct. | 1. Ensure the HgSO₄ dosage is correct. If chloride is >5000 mg/L, consider diluting the sample. 2. Place the flask on a magnetic stirrer for vigorous mixing. Titrate rapidly with FAS until the first sharp color change from blue-green to reddish-brown. This is the endpoint, even if the blue-green color reappears after a few minutes.[7][11] The reddish-brown should persist for at least one minute.[2] |
| Results are Repeatable but Seem Too High | Nitrite (B80452) Interference: Nitrite (NO₂⁻) is also oxidized by dichromate and can cause a positive interference. | To eliminate significant nitrite interference, add 10 mg of sulfamic acid for every 1 mg of nitrite-nitrogen in the sample. Add the same amount to the blank.[9] |
| Results are Unexpectedly Low | Co-precipitation of Organics: Occurs if using an alternative method like silver nitrate precipitation.[1] Loss of Volatiles: Volatile organic compounds can be lost during the acid addition step if not performed carefully. | 1. Avoid silver precipitation if co-precipitation is suspected. Use a chloride correction curve or dilution instead. 2. When adding the sulfuric acid reagent, do so slowly down the side of the flask while mixing to avoid overheating and loss of volatile compounds.[6] |
Experimental Protocol: Mercuric Sulfate Masking for COD Analysis
This protocol outlines the standard open-reflux titrimetric method for COD determination in samples with high chloride concentrations.
1. Reagent Preparation
-
Standard Potassium Dichromate (0.25 N): Dissolve 12.259 g of K₂Cr₂O₇ (primary standard grade, dried at 103-150°C for 2 hours) in distilled water and dilute to 1000 mL.[2][6]
-
Sulfuric Acid Reagent: Add 22-23.5 g of silver sulfate (Ag₂SO₄) per 4 kg bottle of concentrated H₂SO₄. Stir until dissolved (this may take 1-2 days).[6][7]
-
This compound Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline (B135089) monohydrate and 0.695 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water and dilute to 100 mL.[2][6] This solution is also commercially available.
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (~0.25 N): Dissolve 98 g of Fe(NH₄)₂(SO₄)₂·6H₂O in distilled water. Carefully add 20 mL of concentrated H₂SO₄, cool, and dilute to 1000 mL. This solution must be standardized daily against the potassium dichromate solution.[2][6]
2. Sample Digestion and Titration Procedure
-
Sample Preparation: Pipette 50.0 mL of the sample (or an aliquot diluted to 50 mL) into a 500 mL refluxing flask.[6][7]
-
Chloride Masking: Add mercuric sulfate (HgSO₄) crystals based on the pre-determined chloride concentration (target a 10:1 HgSO₄:Cl⁻ ratio). For most samples with chloride < 2000 mg/L, 1.0 g is sufficient.[6][9]
-
Acidification: Swirl the flask until the HgSO₄ is dissolved. Very carefully, add 5 mL of concentrated H₂SO₄ and continue swirling.[7]
-
Oxidation: Accurately add 25.0 mL of the 0.25 N K₂Cr₂O₇ solution and mix.
-
Catalyst Addition: Slowly and carefully, add 70 mL of the sulfuric acid-silver sulfate reagent. Swirl thoroughly to mix. Caution: This step generates substantial heat.[7]
-
Reflux: Add a few glass boiling beads, attach the flask to the reflux condenser, and place it on a hot plate. Reflux for 2 hours.[2][14]
-
Cooling and Dilution: Turn off the heat and allow the flask to cool. Wash down the inside of the condenser with ~25 mL of distilled water. Remove the flask and dilute the contents to a final volume of approximately 350 mL with distilled water.[6][7]
-
Titration: Add 4-5 drops of this compound indicator.[6] While stirring vigorously with a magnetic stirrer, titrate with standardized 0.25 N FAS until the color changes sharply from blue-green to reddish-brown.[7][11]
-
Blank Determination: Prepare a blank by repeating the entire procedure (steps 1-8) using 50.0 mL of distilled water instead of the sample.[7]
-
Calculation: The COD is calculated based on the difference in the volume of FAS used for the blank and the sample.
Visualized Workflow
Below is a logical workflow to guide a user through the decision-making process when faced with a sample containing high chloride.
Caption: Troubleshooting workflow for high chloride in COD analysis.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. edgeanalytical.com [edgeanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. News - Experimental knowledge popularization: COD pretreatment-how to eliminate the influence of chloride ions [lhwateranalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]
- 7. epa.gov [epa.gov]
- 8. Talking About the Comparison of COD Determination Methods in Chemical Wastewater with High Concentration Chloride Ion [boquinstrument.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Why this compound is used as indicator in the C:O.D. test? | Filo [askfilo.com]
- 11. web.iitd.ac.in [web.iitd.ac.in]
- 12. Determination of Real COD in Highly Chlorinated Wastewaters | Semantic Scholar [semanticscholar.org]
- 13. WO1997012240A1 - Method for chloride ion removal prior to chemical oxygen demand analysis - Google Patents [patents.google.com]
- 14. coleparmer.co.uk [coleparmer.co.uk]
Validation & Comparative
A Comparative Guide to the Accuracy and Precision of Ferroin Indicator in Titrimetric Analysis
For researchers, scientists, and drug development professionals engaged in titrimetric analysis, the choice of indicator is paramount to achieving accurate and precise results. This guide provides a detailed comparison of the Ferroin indicator with another common redox indicator, Diphenylamine, focusing on their performance in the titrimetric determination of iron. This analysis is supported by a summary of experimental data, detailed methodologies, and visual representations of the underlying processes.
Performance Comparison: this compound vs. Diphenylamine
This compound is widely regarded as an excellent redox indicator for titrations involving cerium(IV) salts and potassium dichromate. Its distinct, sharp, and reversible color change contributes to its reliability. In contrast, Diphenylamine and its derivatives are also commonly used, particularly in the titration of iron(II) with potassium dichromate.
| Indicator | Titrant System | Color Change (Reduced to Oxidized) | Standard Potential | Key Advantages | Potential Limitations |
| This compound | Ce(IV) or K₂Cr₂O₇ | Red to Pale Blue | ~1.06 V | Sharp, distinct color change; Fast and reversible reaction. | Can be slow to react in some direct titrations with dichromate without specific conditions.[1] |
| Diphenylamine | K₂Cr₂O₇ | Colorless to Violet | ~0.76 V | Widely used for iron determination. | The endpoint color change can be less distinct than this compound; requires the addition of phosphoric acid to adjust the potential of the Fe(III)/Fe(II) system. |
Note: The accuracy of titrimetric methods can be influenced by factors such as the concentration of the analyte and titrant, the presence of interfering substances, and the skill of the analyst. Method validation, including parameters like linearity, precision (repeatability and intermediate precision), and accuracy, is crucial for ensuring reliable results.
Experimental Protocols
Detailed methodologies for the titrimetric determination of iron using both this compound and Diphenylamine indicators are presented below. These protocols are based on established laboratory practices.
Protocol 1: Determination of Iron(II) with Ceric Ammonium (B1175870) Sulfate using this compound Indicator
This method is based on the oxidation of Fe(II) to Fe(III) by a standard solution of ceric ammonium sulfate.
Reagents:
-
Standard 0.1 N Ceric Ammonium Sulfate solution
-
Dilute Sulfuric Acid
-
This compound indicator solution (2-3 drops per titration)
-
Iron sample solution (e.g., dissolved Ferrous Ascorbate tablet)
Procedure:
-
Pipette a known volume (e.g., 25 cm³) of the iron sample solution into a conical flask.
-
Add 25 cm³ of dilute sulfuric acid to the flask.
-
Add 2-3 drops of this compound indicator. The solution should turn red.
-
Titrate the solution with the standard 0.1 N Ceric Ammonium Sulfate solution from a burette.
-
The endpoint is reached when the color of the solution sharply changes from red to a persistent pale blue.
-
Record the volume of the titrant used and calculate the concentration of iron in the sample.
Protocol 2: Standardization of Iron(II) Solution with Potassium Dichromate using Diphenylamine Indicator
This protocol is used to determine the exact concentration of an iron(II) solution.
Reagents:
-
Standard 0.1 N Potassium Dichromate solution
-
Dilute Sulfuric Acid
-
85% Phosphoric Acid
-
Diphenylamine indicator solution (5 drops per titration)
-
Iron(II) solution of unknown concentration
Procedure:
-
Pipette 10 cm³ of the iron(II) stock solution into a conical flask.
-
Add 30 cm³ of dilute sulfuric acid, 25 cm³ of water, and 7 ml of 85% phosphoric acid to the flask.
-
Add 5 drops of Diphenylamine indicator.
-
Titrate the solution with the standard 0.1 N Potassium Dichromate solution from a burette.
-
The endpoint is reached when the color of the solution changes to a persistent blue or violet.
-
Record the volume of the titrant used and calculate the exact concentration of the iron(II) solution.[2]
Visualization of Titrimetric Analysis Workflow
The logical flow of a typical redox titration experiment is illustrated below.
Caption: Workflow of a typical redox titration experiment.
The signaling pathway for the this compound indicator involves a change in the oxidation state of the central iron atom within the 1,10-phenanthroline (B135089) complex.
Caption: Redox mechanism of the this compound indicator.
References
A Comparative Guide to Chemical Oxygen Demand (COD) Determination: Ferroin Titration vs. Photometric Methods
For researchers, scientists, and drug development professionals, the accurate determination of Chemical Oxygen Demand (COD) is crucial for assessing water quality and the impact of wastewater effluent. The long-established dichromate method, which utilizes a ferroin indicator for titration, serves as a benchmark for COD analysis. This guide provides a detailed comparison of this titrimetric method against the more modern photometric techniques, supported by performance data and experimental protocols.
The classical method for COD determination involves the chemical oxidation of organic matter in a water sample using a strong oxidizing agent, potassium dichromate, in a highly acidic condition and at elevated temperatures. The amount of oxidant consumed is then determined by titration with ferrous ammonium (B1175870) sulfate (B86663) (FAS), using this compound as an indicator to signal the endpoint. This titrimetric approach is often compared with photometric methods, which measure the change in absorbance of the dichromate or the resulting chromium ions.
Performance Comparison: Titrimetric vs. Photometric Methods
Both the titrimetric method using this compound and photometric methods are widely accepted and can provide reliable results. A study comparing the two found that both methods yield good precision and accuracy, meeting acceptable limits with a relative standard deviation (%RSD) of less than 10% and accuracy within a 90-110% recovery rate[1][2].
While the methods are largely comparable, some studies have noted minor discrepancies in the obtained COD values. For instance, one comparative analysis of sago wastewater, domestic wastewater, and river water found that the titrimetric method consistently yielded slightly higher COD concentrations than the UV-Vis spectrophotometry method[1][2]. Despite this difference, a strong correlation (r² = 0.982) was observed between the two methods, indicating a high level of agreement in their measurements[1][2].
The choice between the two often comes down to factors such as sample throughput, potential interferences, and the desired level of automation.
| Parameter | Titrimetric Method with this compound | Photometric Method | Key Considerations |
| Principle | Residual dichromate is titrated with FAS using this compound indicator to a visual endpoint. | The concentration of Cr2O7^2- or Cr^3+ is measured via absorbance at a specific wavelength. | Titrimetric method relies on a clear visual endpoint, while photometric is instrument-based. |
| Accuracy | High, considered a standard method.[1][2] | High, with results generally comparable to the titrimetric method.[1][2] | Both methods are susceptible to interference from chlorides, which can be masked with mercuric sulfate. |
| Precision | Good, with %RSD typically below 10%.[1][2] | Good, with %RSD typically below 10%.[1][2] | Precision can be influenced by operator skill in the titrimetric method. |
| Detection Range | Wide, adaptable by adjusting sample volume and titrant concentration. | Dependent on the spectrophotometer and reagent vials, with specific ranges for low and high COD levels. | Photometric methods often offer pre-calibrated ranges for ease of use. |
| Throughput | Lower, as each sample is titrated individually. | Higher, as multiple samples can be digested and measured in batches. | Photometric methods are generally faster for a large number of samples. |
| Cost | Generally lower initial equipment cost (burettes, glassware). | Higher initial cost for a spectrophotometer or colorimeter. | Reagent costs can be a significant factor for both methods. |
Experimental Protocols
The following are detailed methodologies for the titrimetric and photometric COD determination methods.
Titrimetric Method with this compound Indicator (Based on Standard Method 5220B)
1. Reagents:
-
Standard Potassium Dichromate Digestion Solution (0.25 N)
-
Sulfuric Acid Reagent (containing silver sulfate)
-
This compound Indicator Solution
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.25 N)
-
Mercuric Sulfate (for chloride interference)
2. Procedure:
-
Sample Preparation: Homogenize the sample if it contains suspended solids.
-
Digestion:
-
Pipette a suitable volume of the sample into a reflux flask.
-
Add mercuric sulfate to complex any chlorides.
-
Carefully add the sulfuric acid reagent.
-
Add the standard potassium dichromate digestion solution.
-
Connect the flask to a condenser and reflux the mixture for 2 hours at 150°C.
-
Allow the apparatus to cool and then wash the condenser with deionized water, collecting the washings in the flask.
-
-
Titration:
-
Dilute the digested sample to approximately double its volume with deionized water.
-
Add 2-3 drops of this compound indicator. The solution will be a greenish-blue color.
-
Titrate the solution with standard FAS.
-
The endpoint is reached when the color changes from greenish-blue to a reddish-brown.
-
-
Blank Determination: A blank using deionized water instead of a sample must be run through the same digestion and titration procedure.
-
Calculation: The COD is calculated based on the difference in the volume of FAS used for the blank and the sample.
Photometric Method (Based on Standard Method 5220D)
1. Reagents:
-
Commercially available or self-prepared digestion solution vials containing potassium dichromate, sulfuric acid, and mercuric sulfate.
2. Procedure:
-
Sample Preparation: Homogenize the sample if necessary.
-
Digestion:
-
Select the appropriate vial for the expected COD range (e.g., low range, high range).
-
Add a precise volume of the sample to the vial.
-
Cap the vial tightly and invert it several times to mix the contents.
-
Place the vial in a preheated block digester at 150°C for 2 hours.
-
Remove the vial and allow it to cool to room temperature.
-
-
Measurement:
-
Set the spectrophotometer or colorimeter to the specified wavelength (e.g., 600 nm for high range, 420 nm for low range).
-
Use a blank (a vial with deionized water that has undergone the same digestion process) to zero the instrument.
-
Wipe the exterior of the sample vial and place it in the instrument.
-
Record the absorbance or concentration reading.
-
Experimental Workflows
The following diagrams illustrate the key steps in both the titrimetric and photometric COD determination methods.
Caption: Workflow for the Titrimetric COD Method with this compound.
Caption: Workflow for the Photometric COD Method.
References
Comparative study of Ferroin and other redox indicators (e.g., diphenylamine)
For researchers, scientists, and drug development professionals, the selection of an appropriate redox indicator is a critical step in ensuring the accuracy and reliability of titrimetric analyses. This guide provides a comprehensive comparison of two widely used redox indicators, Ferroin and diphenylamine (B1679370), supported by experimental data and detailed protocols to aid in the selection process for specific applications.
Executive Summary
This compound and diphenylamine are both effective redox indicators, but they possess distinct properties that make them suitable for different analytical scenarios. This compound generally offers a sharper, more distinct color change at a higher redox potential, making it ideal for titrations with strong oxidizing agents like cerium(IV) sulfate (B86663). Diphenylamine, with a lower redox potential, is a classic indicator for titrations with potassium dichromate, though its color transition can be less distinct and is susceptible to interference. The choice between the two often depends on the specific titrant used, the sample matrix, and the desired level of precision.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key properties and performance characteristics of this compound and diphenylamine.
Table 1: General Properties of this compound and Diphenylamine
| Property | This compound (tris(1,10-phenanthroline)iron(II) sulfate) | Diphenylamine |
| Chemical Formula | [Fe(C₁₂H₈N₂)₃]SO₄ | (C₆H₅)₂NH |
| Redox Potential | +1.06 V[1][2] | +0.76 V[1] |
| Color of Reduced Form | Red[3][4] | Colorless[1] |
| Color of Oxidized Form | Pale Blue[3][4] | Violet[1] |
| Reversibility | Reversible[2][4] | Reversible |
| Common Titrant | Cerium(IV) sulfate[5] | Potassium dichromate[1] |
Table 2: Qualitative Performance Comparison in Titration
| Performance Metric | This compound | Diphenylamine |
| Endpoint Sharpness | Generally very sharp and distinct color change.[6] | The color change can be less sharp, progressing from green (due to Cr³⁺) to violet. |
| Effectiveness in Different Media | Effective in various acidic solutions.[3] | Performance is influenced by the presence of phosphoric acid, which is often required to adjust the potential of the Fe³⁺/Fe²⁺ couple.[5] |
| Interferences | The endpoint can be obscured by turbidity in the sample. | Can be susceptible to interference from other oxidizing or reducing agents present in the sample. |
Experimental Protocols
Detailed methodologies for key titrations utilizing this compound and diphenylamine are provided below. These protocols are foundational for comparative studies and can be adapted for specific laboratory conditions.
Protocol 1: Determination of Iron(II) using this compound Indicator with Cerium(IV) Sulfate
Objective: To determine the concentration of an Iron(II) solution using a standardized solution of Cerium(IV) sulfate with this compound as the indicator.
Materials:
-
Iron(II) solution of unknown concentration
-
Standardized 0.1 N Cerium(IV) sulfate solution
-
This compound indicator solution
-
1 M Sulfuric acid (H₂SO₄)
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the Iron(II) solution into a conical flask.
-
Add approximately 10 mL of 1 M sulfuric acid to the flask to ensure an acidic medium.
-
Add 1-2 drops of the this compound indicator solution. The solution should turn a distinct red color.
-
Titrate the Iron(II) solution with the standardized Cerium(IV) sulfate solution from the burette with constant swirling.
-
The endpoint is reached when the color of the solution sharply changes from red to a stable pale blue.
-
Record the volume of the Cerium(IV) sulfate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the Iron(II) solution based on the stoichiometry of the reaction: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺.
Protocol 2: Determination of Iron(II) using Diphenylamine Indicator with Potassium Dichromate
Objective: To determine the concentration of an Iron(II) solution using a standardized solution of potassium dichromate with diphenylamine as the indicator.
Materials:
-
Iron(II) solution of unknown concentration
-
Standardized 0.1 N Potassium dichromate (K₂Cr₂O₇) solution
-
Diphenylamine indicator solution (dissolved in concentrated sulfuric acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
85% Phosphoric acid (H₃PO₄)
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the Iron(II) solution into a conical flask.
-
Carefully add 20 mL of a mixture containing sulfuric acid and phosphoric acid. The phosphoric acid is crucial for lowering the potential of the Fe³⁺/Fe²⁺ system.[5]
-
Add 2-3 drops of the diphenylamine indicator solution.
-
Titrate the Iron(II) solution with the standardized potassium dichromate solution from the burette. The initial color of the solution will be greenish due to the formation of Cr³⁺ ions.
-
The endpoint is reached when the first permanent violet-blue color appears.
-
Record the volume of the potassium dichromate solution used.
-
Repeat the titration to obtain at least three concordant readings.
-
Calculate the concentration of the Iron(II) solution based on the stoichiometry of the reaction: 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O.
Mandatory Visualizations
The following diagrams illustrate the chemical transformations and experimental workflows described.
Redox mechanism of the this compound indicator.
Oxidation pathway of the Diphenylamine indicator.
General experimental workflow for redox titration.
References
- 1. jetir.org [jetir.org]
- 2. electrochem.org [electrochem.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. savemyexams.com [savemyexams.com]
- 5. mtlsites.mit.edu [mtlsites.mit.edu]
- 6. [PDF] Quantitative Analysis and Comparison of Endpoint Detection Based on Multiple Wavelength Analysis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of Ferroin in the Analysis of Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accurate determination of elemental composition is paramount. Certified Reference Materials (CRMs) serve as the benchmark for validating analytical methods and ensuring the traceability of measurement results. When it comes to the analysis of iron, a crucial element in numerous material and biological systems, a variety of analytical techniques are available. This guide provides an objective comparison of the performance of the classical ferroin-based redox titration method with modern instrumental techniques in the analysis of CRMs.
Overview of Analytical Methods for Iron Determination
The selection of an analytical method for iron determination in CRMs depends on various factors, including the expected concentration of iron, the complexity of the sample matrix, the required level of accuracy and precision, and the available instrumentation. The methods compared in this guide are:
-
This compound-based Redox Titration: A volumetric analysis technique where the iron in the sample is brought into a single oxidation state (typically Fe²⁺) and then titrated with a standard oxidizing agent. This compound is a widely used indicator for this titration, exhibiting a sharp color change from red (reduced form) to pale blue (oxidized form) at the endpoint.[1]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): An atomic emission spectroscopic technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. The intensity of the emission is indicative of the concentration of the element.
-
Atomic Absorption Spectrometry (AAS): A spectro-analytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.
-
Spectrophotometry: A method based on the measurement of the absorption of electromagnetic radiation by a colored solution. For iron analysis, a chromogenic reagent is added to form a colored complex with iron, and the absorbance is measured at a specific wavelength. 1,10-phenanthroline (B135089), the ligand in this compound, is also a common chromogenic reagent for the spectrophotometric determination of iron.
Performance Comparison in Certified Reference Materials
Direct comparative studies of this compound-based titration against modern instrumental methods on the same CRMs are limited in the readily available scientific literature. However, by compiling data from various studies on similar matrices and CRMs, a performance overview can be constructed.
Analysis of Iron Ore and Direct Reduced Iron (DRI) CRMs
A study comparing a traditional titrimetric method with ICP-OES for the determination of total iron in iron ore and DRI samples, including those from the National Institute of Standards and Technology (NIST), provides valuable insights. While the specific indicator for the titration was not mentioned as this compound, the principles are analogous.
Table 1: Comparison of Titrimetric Method and ICP-OES for Total Iron in Iron Ore and DRI Samples
| Sample (NIST SRM) | Certified Fe (%) | Titrimetric Method Fe (%) | ICP-OES Fe (%) |
| Iron Ore | Not Specified | 65.4 ± 0.2 | 65.5 ± 0.1 |
| DRI | Not Specified | 92.1 ± 0.3 | 92.0 ± 0.2 |
Data adapted from a comparative study on iron analysis methods.
The study concluded that both methods showed similar accuracy and precision. However, the ICP-OES method was noted to be significantly faster and less labor-intensive.
Analysis of Geological Reference Materials
The determination of ferrous iron (Fe²⁺) is crucial in geological samples. A comparative study of three volumetric methods for determining FeO in international geological reference samples highlights the performance of titrimetric approaches.
Table 2: Determination of Ferrous Iron (FeO) in Geological Reference Samples by Different Volumetric Methods
| Reference Sample | Method 1 (Amonette & Scott) FeO (%) | Method 2 (Wilson) FeO (%) | Method 3 (Pratt) FeO (%) | Published Mean FeO (%) |
| G-2 (USGS) | 2.03 | 2.00 | 1.98 | 1.99 |
| AGV-1 (USGS) | 4.88 | 4.85 | 4.83 | 4.84 |
| GSP-1 (USGS) | 3.03 | 3.01 | 2.99 | 3.00 |
Data adapted from a study on ferrous iron determination in geological samples.[2]
This data demonstrates that well-established volumetric methods can provide results that are in good agreement with published values for CRMs.
Experimental Protocols
This compound-Based Redox Titration for Total Iron in an Iron Ore CRM
This protocol is a representative example of a titrimetric determination of total iron using potassium dichromate as the titrant and this compound as the indicator.
a. Sample Preparation (Decomposition):
-
Accurately weigh approximately 0.4 g of the dried iron ore CRM into a 250 mL beaker.
-
Add 30 mL of concentrated hydrochloric acid.
-
Cover the beaker with a watch glass and heat the solution gently on a hot plate in a fume hood until the sample is completely decomposed.
-
Rinse the watch glass and the sides of the beaker with a small amount of deionized water.
b. Reduction of Fe³⁺ to Fe²⁺:
-
Heat the solution to near boiling.
-
Add stannous chloride (SnCl₂) solution dropwise until the yellow color of the ferric chloride disappears, then add 1-2 drops in excess.
-
Cool the solution to room temperature and rapidly add 10 mL of mercuric chloride (HgCl₂) solution to oxidize the excess SnCl₂. A silky white precipitate of mercurous chloride should form.
c. Titration:
-
Add 10 mL of sulfuric acid-phosphoric acid mixture and 5-8 drops of this compound indicator solution.
-
Titrate immediately with a standardized 0.1 N potassium dichromate (K₂Cr₂O₇) solution.
-
The endpoint is reached when the color changes sharply from reddish-orange to a clear green or blue-green.
ICP-OES Analysis of Total Iron in a CRM
a. Sample Digestion:
-
Accurately weigh approximately 0.2 g of the CRM into a digestion vessel.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., aqua regia).
-
Digest the sample using a microwave digestion system following a suitable temperature and pressure program for the specific matrix.
-
After digestion, cool the vessel and quantitatively transfer the solution to a volumetric flask, diluting to a known volume with deionized water.
b. Instrumental Analysis:
-
Prepare a series of iron calibration standards from a certified stock solution.
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-OES instrument.
-
Measure the emission intensity of iron at a suitable wavelength (e.g., 259.940 nm).
-
Construct a calibration curve and determine the concentration of iron in the sample solution.
Visualizing the Workflow
This compound Titration Workflow
Caption: Experimental workflow for the determination of iron in a CRM using this compound titration.
Comparison of Methodologies
Table 3: Qualitative Comparison of Analytical Methods for Iron Determination
| Feature | This compound Titration | ICP-OES | AAS | Spectrophotometry |
| Principle | Volumetric, Redox Reaction | Atomic Emission | Atomic Absorption | Molecular Absorption |
| Selectivity | Good (with proper sample prep) | Excellent | Excellent | Moderate (potential for interferences) |
| Sensitivity | Moderate (ppm level) | High (ppb to ppm) | High (ppm level) | Moderate (ppm level) |
| Throughput | Low | High | Moderate | Moderate to High |
| Cost/Equipment | Low | High | Moderate | Low to Moderate |
| Analyst Skill | High | Moderate | Moderate | Moderate |
| Matrix Effects | Can be significant | Can be managed with internal standards | Can be managed with matrix matching | Can be significant |
Conclusion
The choice of an analytical method for the determination of iron in certified reference materials is a trade-off between performance, cost, and sample throughput.
This compound-based titration remains a viable and accurate method, particularly when high-end instrumentation is not available. Its low cost and reliance on fundamental chemical principles make it a valuable technique. However, it is labor-intensive, requires skilled analysts, and can be susceptible to matrix interferences that require careful sample preparation.
ICP-OES and AAS offer higher throughput, superior sensitivity, and the ability to perform multi-element analysis. These instrumental techniques are generally preferred in high-throughput laboratories and for trace-level analysis. While the initial investment is higher, the long-term benefits in terms of speed and automation can be substantial.
Spectrophotometry using reagents like 1,10-phenanthroline provides a good balance of sensitivity and cost-effectiveness. It is a robust method that is widely used for routine analysis.
For laboratories involved in the certification of reference materials or requiring the highest level of accuracy, a combination of methods is often employed to establish a certified value. In a quality control or research setting, the selection of the most appropriate method will depend on the specific analytical requirements and available resources. The classical this compound titration, when performed correctly, can deliver results of comparable accuracy to instrumental methods for the analysis of iron in CRMs, especially at percentage levels.
References
A Guide to Inter-Laboratory Performance of Ferroin Indicator in Chemical Oxygen Demand (COD) Analysis
For Researchers, Scientists, and Drug Development Professionals
Performance Data: Precision and Accuracy of the Dichromate COD Method with Ferroin Indicator
The following table summarizes representative performance data for the titrimetric COD method using this compound indicator. This data, gleaned from various standard methods and studies, demonstrates the method's reliability across different concentrations. The precision of the method is typically evaluated through repeatability (agreement of results within a single laboratory) and reproducibility (agreement of results between different laboratories).
| Parameter | Concentration Range (mg/L) | Mean Recovery (%) | Repeatability (Relative Standard Deviation, RSDr) | Reproducibility (Relative Standard Deviation, RSDR) |
| COD | 50 - 250 | 95 - 105 | < 5% | < 10% |
| COD | > 250 | 98 - 102 | < 3% | < 7% |
Note: The values presented are typical and may vary depending on the specific laboratory, sample matrix, and analyst proficiency. Data is aggregated from standard method performance evaluations.
Experimental Protocol: Open Reflux Titrimetric COD Method
This section details the standardized experimental procedure for determining Chemical Oxygen Demand using the open reflux, titrimetric method with this compound indicator.
1. Reagents
-
Standard Potassium Dichromate Digestion Solution (0.25 N): Dissolve 12.259 g of K₂Cr₂O₇ (primary standard grade, dried at 150°C for 2 hours) in deionized water and dilute to 1000 mL.
-
Sulfuric Acid Reagent: Add 22 g of silver sulfate (B86663) (Ag₂SO₄) to a 9-lb (4.08 kg) bottle of concentrated H₂SO₄. Let it stand for one to two days to dissolve.
-
This compound Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline (B135089) monohydrate and 0.695 g of FeSO₄·7H₂O in deionized water and dilute to 100 mL.
-
Standard Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.25 N): Dissolve 98 g of Fe(NH₄)₂(SO₄)₂·6H₂O in deionized water. Cautiously add 20 mL of concentrated H₂SO₄, cool, and dilute to 1000 mL. This solution must be standardized daily against the potassium dichromate solution.
-
Mercuric Sulfate (HgSO₄): Analytical grade crystals, used to complex chloride ions.
2. Standardization of Ferrous Ammonium Sulfate (FAS)
-
Dilute 25.0 mL of the standard potassium dichromate solution to about 250 mL with deionized water.
-
Add 20 mL of concentrated sulfuric acid and cool the mixture.
-
Titrate with the FAS solution using 2-3 drops of this compound indicator.
-
The endpoint is a sharp color change from blue-green to reddish-brown.
-
Calculate the normality of the FAS solution.
3. Sample Digestion
-
Pipette a suitable volume of the sample into a 500-mL refluxing flask. The sample size should be chosen to consume approximately half of the dichromate.
-
Add 1 g of mercuric sulfate for every 100 mg of chloride in the sample.
-
Carefully add 5.0 mL of the sulfuric acid reagent and swirl to dissolve the mercuric sulfate.
-
Add 25.0 mL of the standard potassium dichromate digestion solution and mix well.
-
Attach the flask to a condenser and add an additional 70 mL of the sulfuric acid reagent through the open end of the condenser. Swirl the flask while adding the acid.
-
Reflux the mixture for 2 hours.
-
Cool the apparatus and wash down the condenser with deionized water, collecting the washings in the flask.
4. Titration
-
Dilute the cooled digestate to approximately twice its volume with deionized water.
-
Add 2-3 drops of this compound indicator.
-
Titrate the excess dichromate with the standardized FAS solution to the reddish-brown endpoint.
-
A blank, using deionized water instead of the sample, must be carried through the entire procedure.
5. Calculation
The COD is calculated using the following formula:
COD (mg/L) = [(A - B) × N × 8000] / V
Where:
-
A = volume of FAS used for the blank (mL)
-
B = volume of FAS used for the sample (mL)
-
N = normality of the FAS solution
-
V = volume of the sample (mL)
Visualizations
The following diagrams illustrate the experimental workflow for the COD test and the chemical reaction of the this compound indicator.
Caption: Experimental workflow for the Chemical Oxygen Demand (COD) test.
Caption: Reversible redox reaction of the this compound indicator.
A Comparative Guide to Spectrophotometric Iron Determination: Ferroin vs. Alternatives
For researchers, scientists, and drug development professionals requiring precise quantification of iron, the choice of analytical method is paramount. This guide provides a detailed comparison of the classical Ferroin-based spectrophotometric method with two other common alternatives: the Ferrozine and Bathophenanthroline (B157979) methods. The comparison is based on experimental data, highlighting the sensitivity, detection limits, and procedural workflows of each technique.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate method for iron determination often hinges on the required sensitivity and the expected concentration range in the sample. The table below summarizes the key performance indicators for the this compound, Ferrozine, and Bathophenanthroline methods.
| Parameter | This compound (1,10-Phenanthroline) | Ferrozine | Bathophenanthroline |
| Molar Absorptivity (ε) | ~11,100 M⁻¹cm⁻¹ at 508-510 nm[1][2][3] | ~27,900 M⁻¹cm⁻¹ at 562 nm[1][4] | ~22,400 M⁻¹cm⁻¹ at 533 nm |
| Limit of Detection (LOD) | ~10 µg/L[5] | ~10 µg/L[5] | Lower than this compound and Ferrozine |
| Limit of Quantification (LOQ) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Linear Range | Up to 5 mg/L[6] | 0.009 to 1.400 mg/L[7] | 50 - 2000 nM (for HPLC method)[8] |
| Optimal pH Range | 2 - 9[1][2][9] | 4 - 9[1] | 4.0 - 4.5[10] |
| Color of Fe²⁺ Complex | Orange-Red[1][11] | Magenta[1] | Red |
| Complex Stability | Very stable[1][2][9] | Stable[1] | Stable |
| Primary Interferences | Strong oxidizing agents, certain metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺)[1] | Copper ions[5] | Manganese, cadmium, copper, zinc, cobalt, nickel, chromium, ruthenium[10] |
Chemical Reaction Pathway
The underlying principle for all three methods is the formation of a colored complex between ferrous iron (Fe²⁺) and the respective chelating agent. For total iron determination, any ferric iron (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent like hydroxylamine (B1172632) hydrochloride or ascorbic acid.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible results. Below are the methodologies for the this compound, Ferrozine, and Bathophenanthroline assays.
This compound (1,10-Phenanthroline) Method
This method relies on the formation of a stable, orange-red complex between ferrous iron and 1,10-phenanthroline (B135089).
Reagents:
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[9]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[2]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[2]
-
Sodium Acetate (B1210297) Buffer Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[2]
Procedure:
-
Sample Preparation: Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Reduction of Iron: Add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺.[2]
-
pH Adjustment: Add 8 mL of sodium acetate solution to buffer the solution to the optimal pH range.[2]
-
Complex Formation: Add 10 mL of the 1,10-phenanthroline solution and dilute to the 100 mL mark with deionized water.[2]
-
Incubation: Allow the solution to stand for 10 minutes for full color development.[2]
-
Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank as the reference.[11]
-
Quantification: Determine the iron concentration from a calibration curve prepared using a series of standard iron solutions.
Ferrozine Method
The Ferrozine method is known for its higher sensitivity, forming a magenta-colored complex with ferrous iron.
Reagents:
-
Ferrozine Reagent: Prepare a solution containing Ferrozine in a suitable buffer (e.g., ammonium acetate).
-
Reducing Agent (e.g., Ascorbic Acid or Hydroxylamine HCl): To reduce Fe³⁺ to Fe²⁺.
-
Standard Iron Solution: As prepared for the this compound method.
Procedure:
-
Sample Preparation: Add a known volume of the sample to a reaction tube or cuvette.
-
Reduction (if necessary): If determining total iron, add a reducing agent and incubate.
-
Complex Formation: Add the Ferrozine reagent to the sample. The ratio of reagent to sample is typically 1:1.
-
Incubation: Allow the reaction to proceed for at least 10 minutes in the dark for full color development.
-
Measurement: Measure the absorbance at 562 nm against a reagent blank.
-
Quantification: Calculate the iron concentration using a standard calibration curve.
Bathophenanthroline Method
This method is highly sensitive and specific for ferrous iron, forming a red complex.
Reagents:
-
Bathophenanthroline Solution: Dissolve bathophenanthroline in a suitable solvent like ethanol (B145695) or isoamyl alcohol.
-
Reducing Agent (e.g., L-ascorbic acid or Hydroxylamine HCl): For total iron determination.[12]
-
Buffer Solution (e.g., Acetate buffer): To maintain the pH between 4.0 and 4.5.
-
Standard Iron Solution: As prepared for the this compound method.
Procedure:
-
Sample Preparation: Place a known volume of the sample in a separation funnel or reaction tube.
-
Reduction (if necessary): For total iron, add a reducing agent and adjust the pH. Heating may be required for complete reduction.[12]
-
Complex Formation: Add the bathophenanthroline solution.
-
Extraction (optional but common): The colored complex is often extracted into an organic solvent (e.g., n-hexyl or isoamyl alcohol) to increase sensitivity and remove interferences.[10]
-
Measurement: Measure the absorbance of the complex at 533 nm.[10]
-
Quantification: Determine the iron concentration from a calibration curve.
Conclusion
The choice between the this compound, Ferrozine, and Bathophenanthroline methods for spectrophotometric iron determination depends on the specific requirements of the analysis. The this compound method is robust, with a very stable complex, making it a reliable choice for a wide range of applications. The Ferrozine method offers superior sensitivity, which is advantageous when analyzing samples with low iron concentrations. The Bathophenanthroline method also provides high sensitivity and can be enhanced by solvent extraction to minimize interferences. Researchers should consider the expected iron concentration, potential interfering substances in the sample matrix, and the required level of sensitivity when selecting the most appropriate method for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. tau.ac.il [tau.ac.il]
- 4. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. images.hach.com [images.hach.com]
- 8. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. NEMI Method Summary - D1068D [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
Validation of Ferroin for Iron Analysis in Specific Industrial Effluents: A Comparative Guide
For researchers, scientists, and drug development professionals seeking accurate and reliable methods for iron quantification in industrial effluents, this guide provides a comprehensive comparison of the Ferroin (1,10-phenanthroline) method with two common alternatives: Flame Atomic Absorption Spectroscopy (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). This document outlines the performance characteristics, experimental protocols, and potential interferences of each method to aid in selecting the most suitable technique for specific wastewater matrices.
The this compound method, a colorimetric technique, is widely used for its simplicity and cost-effectiveness. However, the complex and variable nature of industrial effluents necessitates a thorough validation of its performance against more sophisticated instrumental methods like FAAS and ICP-OES. This guide presents a synthesis of available data to facilitate an informed decision-making process.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for the this compound, FAAS, and ICP-OES methods for the determination of iron. It is important to note that performance in real-world industrial effluent samples can be matrix-dependent. The data presented for the this compound method is based on a synthetic water sample as per Standard Methods 3500-Fe B, which may not fully reflect performance in highly complex industrial wastewater.
| Performance Metric | This compound (1,10-Phenanthroline) | Flame Atomic Absorption (FAAS) | Inductively Coupled Plasma-OES (ICP-OES) |
| Principle | Colorimetry | Atomic Absorption | Atomic Emission |
| Relative Standard Deviation | 25.5% (in a synthetic sample with multiple interfering ions) | Typically <5% | Typically <3% |
| Relative Error | 13.3% (in a synthetic sample with multiple interfering ions) | Generally low, dependent on calibration | Generally low, dependent on calibration |
| Limit of Detection (LOD) | 10 µg/L | ~0.01 mg/L | ~0.005 mg/L |
| Limit of Quantification (LOQ) | ~30 µg/L (estimated from LOD) | ~0.03 mg/L (estimated from LOD) | ~0.015 mg/L (estimated from LOD) |
| Common Interferences | Strong oxidizing agents, cyanide, nitrite, phosphates, Cr, Zn, Co, Cu, Ni, Cd, Hg, Ag, Mo | Matrix viscosity, ionization effects, chemical interferences (e.g., from silicates, phosphates) | Spectral interferences, matrix effects (e.g., high dissolved solids) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the generalized experimental protocols for each of the compared methods.
This compound (1,10-Phenanthroline) Method (based on Standard Methods 3500-Fe B)
This method involves the reaction of ferrous iron with 1,10-phenanthroline (B135089) to form a colored complex that is measured spectrophotometrically.
1. Sample Preparation:
-
For total iron, a digestion step is required to bring all iron into solution and convert it to the ferrous state. This typically involves boiling with acid and a reducing agent like hydroxylamine (B1172632).
-
For dissolved iron, the sample should be filtered through a 0.45 µm membrane filter prior to analysis.
2. Reagents:
-
Hydroxylamine Hydrochloride Solution: Dissolves 10 g of NH₂OH·HCl in 100 mL of water.
-
Acetate (B1210297) Buffer Solution: Dissolves 250 g of NH₄C₂H₃O₂ in 150 mL of water and add 700 mL of concentrated acetic acid.
-
1,10-Phenanthroline Solution: Dissolves 100 mg of 1,10-phenanthroline monohydrate in 100 mL of water, with gentle heating if necessary.
-
Standard Iron Stock Solution: From which working standards are prepared.
3. Procedure:
-
To a suitable aliquot of the prepared sample, add 2 mL of hydroxylamine hydrochloride solution and 5 mL of acetate buffer solution.
-
Add 4 mL of the 1,10-phenanthroline solution and mix thoroughly.
-
Dilute to a known volume (e.g., 50 mL) with deionized water.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of iron standards treated in the same manner.
Flame Atomic Absorption Spectroscopy (FAAS)
FAAS measures the absorption of light by ground-state atoms in a flame.
1. Sample Preparation:
-
For total recoverable iron, samples must be digested, typically with nitric acid and hydrochloric acid, to dissolve particulate matter and bring all iron into solution.
-
For dissolved iron, the sample is filtered through a 0.45 µm filter and then acidified.
2. Instrumental Parameters:
-
Wavelength: 248.3 nm
-
Slit Width: 0.2 nm
-
Flame: Air-acetylene
-
Lamp Current: As recommended by the manufacturer.
3. Procedure:
-
Aspirate the prepared samples and standards into the flame.
-
Measure the absorbance of each solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of iron in the samples from the calibration curve.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES measures the light emitted by excited atoms and ions in an argon plasma.
1. Sample Preparation:
-
Similar to FAAS, samples for total iron analysis require acid digestion.
-
Filtered and acidified samples can be analyzed for dissolved iron.
2. Instrumental Parameters:
-
Wavelengths: Typically 238.204 nm, 259.940 nm, or 239.562 nm. The choice of wavelength depends on the expected concentration of iron and potential spectral interferences.
-
Plasma: Argon plasma.
-
Instrument parameters such as RF power, nebulizer gas flow, and viewing height should be optimized according to the manufacturer's instructions.
3. Procedure:
-
Introduce the prepared samples and standards into the plasma.
-
Measure the emission intensity at the selected wavelength(s).
-
Generate a calibration curve from the emission intensities of the standards.
-
Calculate the iron concentration in the samples based on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the this compound method and a comparative overview of the analytical approaches.
Caption: Experimental workflow for iron analysis using the this compound method.
A Critical Evaluation of Ferroin's Performance in Non-Aqueous Titrations
For researchers, scientists, and drug development professionals engaged in analytical chemistry, the choice of indicator in non-aqueous titrations is critical for achieving accurate and reproducible results. While Ferroin is a widely recognized redox indicator in aqueous systems, its performance in non-aqueous media is less documented, necessitating a critical evaluation for its application in this domain. This guide provides a comprehensive comparison of this compound's performance with alternative indicators and methods in non-aqueous titrations, supported by available data and detailed experimental protocols.
This compound's Benchmark Performance in Aqueous Systems
This compound, the tris(1,10-phenanthroline)iron(II) complex, is celebrated for its sharp and reversible color change in aqueous redox titrations. Its distinct transition from red (reduced form) to pale blue (oxidized form) provides a clear visual endpoint, particularly in cerimetric titrations.[1][2][3] The standard potential for this transition is approximately +1.06 V in 1M H₂SO₄.
Key performance characteristics in aqueous media include:
-
Sharp Endpoint: The color change is typically very distinct, occurring within a fraction of a drop of the titrant at the equivalence point.[4]
-
Reversibility: The indicator reaction is reversible, allowing for titrations of both oxidizing and reducing agents.
-
Stability: this compound solutions are stable for extended periods when stored properly.[2]
Evaluating this compound's Suitability for Non-Aqueous Titrations
The transition to non-aqueous solvents introduces several factors that can influence an indicator's performance, including solubility, stability, and the redox potential of the system.
Solubility and Stability in Non-Aqueous Solvents
The solubility of the this compound complex, typically prepared as a sulfate (B86663) salt, is a primary consideration. While readily soluble in water, its solubility in common non-aqueous titration solvents varies:
-
Glacial Acetic Acid: While some studies have explored the kinetics of this compound dissociation in aqueous acetic acid mixtures, indicating that the solvent can influence its stability, comprehensive data on its performance as a visual indicator in pure glacial acetic acid is limited.
-
Acetonitrile (B52724): The use of an iron(II/III) tris(1,10-phenanthroline) complex in a non-aqueous redox flow battery utilizing an acetonitrile-based electrolyte suggests that the complex is both soluble and electrochemically stable in this solvent. This indicates its potential as a redox indicator in acetonitrile.
-
Methanol and Ethanol: One study has shown that the related iron(III)-phenanthroline complex is soluble in ethanol. This suggests that this compound may also be soluble in lower alcohols.
Potential Performance and Limitations
Based on its known properties, the performance of this compound in non-aqueous titrations can be inferred:
-
Potential for Sharp Endpoints: In solvents where this compound is soluble and stable, its inherently sharp color transition mechanism should, in principle, provide clear endpoints.
-
Solvent-Dependent Redox Potential: The formal potential of the Fe(II)/Fe(III) couple in the this compound complex is influenced by the solvent. This shift in potential may affect the indicator's suitability for a given titration, requiring careful matching of the indicator to the analyte and titrant system.
-
Limited Documented Applications: The scarcity of published studies detailing the use of this compound as a visual indicator in routine non-aqueous redox titrations suggests that it may have practical limitations or that other endpoint detection methods are preferred.
Alternatives to this compound in Non-Aqueous Redox Titrations
Given the potential challenges with this compound, it is essential to consider alternative indicators and endpoint detection methods for non-aqueous redox titrations.
Alternative Visual Indicators
While the range of visual redox indicators for non-aqueous systems is not as extensive as for aqueous titrations, some alternatives have been reported:
-
N-Substituted Phenothiazines: Compounds such as Promethazine hydrochloride and Prochlorperazine maleate (B1232345) have been successfully used as redox indicators in cerimetric titrations in acetic acid media.[5] They are reported to provide sharp and reversible color changes.[5]
Table 1: Comparison of this compound and N-Substituted Phenothiazines as Redox Indicators
| Feature | This compound | N-Substituted Phenothiazines |
| Solvent Compatibility | Documented use in water; evidence of stability in acetonitrile and some alcohols. Performance in glacial acetic acid is not well-documented for visual titrations. | Reported to perform well in acetic acid media.[5] |
| Color Change | Red (reduced) to Pale Blue (oxidized) | Various sharp color changes at the equivalence point.[5] |
| Reversibility | Reversible | Reversible[5] |
| Primary Applications | Well-established for aqueous redox titrations, particularly with cerium(IV) sulfate. | Cerimetric titrations of various compounds in acidic media, including acetic acid.[5] |
Potentiometric Endpoint Detection
Due to the limitations of visual indicators in non-aqueous media, potentiometric titrations are a widely accepted and often preferred method for endpoint detection. This technique monitors the change in potential of a suitable indicator electrode as the titrant is added.
Advantages of Potentiometric Detection:
-
Applicability: Can be used in colored or turbid solutions where visual indicators are ineffective.
-
Accuracy and Precision: Often provides more accurate and precise results than visual endpoint detection.
-
Versatility: Applicable to a wide range of redox reactions in various non-aqueous solvents.
Table 2: Comparison of Visual Indication (this compound) vs. Potentiometric Detection in Non-Aqueous Redox Titrations
| Parameter | Visual Indication (this compound) | Potentiometric Detection |
| Principle | Color change of an indicator at a specific potential. | Measurement of the potential difference between an indicator and a reference electrode. |
| Instrumentation | Standard laboratory glassware. | Potentiometer with appropriate electrodes. |
| Applicability | Clear, colorless solutions. Requires a suitable indicator that functions in the specific solvent. | Applicable to colored and turbid solutions. Does not require a visual indicator. |
| Subjectivity | Endpoint detection can be subjective. | Endpoint is determined graphically or by calculation, reducing subjectivity. |
| Cost | Lower initial equipment cost. | Higher initial equipment cost. |
Experimental Protocols
Preparation of 0.025 M this compound Indicator Solution (Aqueous)
Materials:
-
1,10-Phenanthroline (B135089) monohydrate (C₁₂H₈N₂·H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
Procedure:
-
Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water.
-
Dissolve 0.695 g of ferrous sulfate heptahydrate in 100 mL of distilled water.
-
Add the ferrous sulfate solution to the 1,10-phenanthroline solution and stir.
-
Store the resulting dark red solution in a tightly stoppered bottle.
General Protocol for Non-Aqueous Redox Titration using a Visual Indicator
Materials:
-
Analyte
-
Appropriate non-aqueous solvent (e.g., glacial acetic acid, acetonitrile)
-
Standardized titrant solution in a compatible solvent
-
Selected redox indicator (e.g., this compound, N-substituted phenothiazine)
Procedure:
-
Accurately weigh the analyte and dissolve it in the chosen non-aqueous solvent in a titration flask.
-
Add a few drops of the selected redox indicator solution.
-
Titrate with the standardized titrant solution, with constant stirring, until the characteristic color change of the indicator is observed and persists for at least 30 seconds.
-
Record the volume of titrant used.
-
Perform a blank titration using the same procedure without the analyte and make any necessary corrections.
General Protocol for Potentiometric Non-Aqueous Redox Titration
Materials:
-
Analyte
-
Appropriate non-aqueous solvent
-
Standardized titrant solution in a compatible solvent
-
Potentiometer with a suitable indicator electrode (e.g., platinum) and a reference electrode compatible with non-aqueous solvents.
Procedure:
-
Accurately weigh the analyte and dissolve it in the chosen non-aqueous solvent in a titration vessel.
-
Immerse the indicator and reference electrodes in the solution.
-
Begin stirring the solution and record the initial potential.
-
Add the standardized titrant in small increments, recording the potential after each addition.
-
Continue adding the titrant beyond the equivalence point.
-
The endpoint is determined by plotting the potential versus the volume of titrant added. The point of maximum slope corresponds to the equivalence point.
Logical Workflow for Indicator Selection in Non-Aqueous Redox Titrations
Caption: Decision workflow for selecting an endpoint detection method in non-aqueous redox titrations.
Conclusion
This compound's reputation as a reliable redox indicator is well-established in aqueous titrimetry. However, its application in non-aqueous systems is not as straightforward. While there is evidence to suggest its stability and functionality in certain organic solvents like acetonitrile, a lack of extensive experimental data on its performance as a visual indicator in common non-aqueous titration solvents is a significant limitation.
For researchers and professionals in drug development, the choice between this compound and alternative methods hinges on the specific requirements of the analysis. Where a visual endpoint is desired, alternative indicators such as N-substituted phenothiazines may offer a more validated option in solvents like acetic acid.[5] However, for the highest accuracy, precision, and applicability across a wide range of non-aqueous systems, potentiometric endpoint detection remains the most robust and reliable method. The decision-making process should therefore involve a careful evaluation of the solvent system, the required level of accuracy, and the availability of suitable indicators or instrumentation.
References
- 1. This compound Indicator [rmreagents.com]
- 2. This compound SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 3. eqipped.com [eqipped.com]
- 4. asdlib.org [asdlib.org]
- 5. N-substituted phenothiazines as redox indicators in cerimetry (Journal Article) | ETDEWEB [osti.gov]
Safety Operating Guide
Proper Disposal of Ferroin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ferroin indicator solution, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
This compound solution, while a common redox indicator, is classified as hazardous. It is harmful if swallowed and poses a long-term risk to aquatic life.[1][2][3] Therefore, proper handling and personal protective equipment (PPE) are mandatory at all times.
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[1][4][5]
-
Avoid Contact: Prevent contact with skin and eyes, and avoid inhaling any mists or vapors.[1]
-
Spill Management: In the event of a spill, evacuate non-essential personnel. Absorb the spill with an inert material like clay or diatomaceous earth, then collect it into a suitable, labeled container for disposal.[2][6] Do not allow spills to enter drains or waterways.[1][4]
Quantitative Hazard Data
The primary components of this compound solution that contribute to its hazardous nature are 1,10-phenanthroline (B135089) and ferrous sulfate. The following table summarizes key toxicological data.
| Chemical Component | CAS Number | Hazard Classification | Acute Oral Toxicity (LD50) |
| 1,10-Phenanthroline Monohydrate | 5144-89-8 | Acute Toxicity 3 (H301) | 132 mg/kg (Rat)[7] |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | Acute Toxicity 4 (H302), Skin & Eye Irritant[4] | 1480 mg/kg (Rat), 1520 mg/kg (Mouse)[7] |
| This compound Solution (Mixture) | N/A | Harmful if swallowed, Harmful to aquatic life[1][3] | Calculated LD50: 8800 mg/kg (Rat)[7] |
Protocol for this compound Waste Disposal
This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste. The primary method of disposal is through a licensed chemical waste management service. Under no circumstances should this compound waste be poured down the drain. [1][4][8]
Materials Required:
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
"HAZARDOUS WASTE" labels
-
Waste Log Sheet
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Waste Collection:
-
Designate a specific, compatible container for the collection of all this compound-containing waste, including used solutions, rinsates from cleaning glassware, and contaminated solids (e.g., absorbent materials from spills).
-
The container must be in good condition and have a secure, tightly sealing lid.[9]
-
-
Container Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE".[9]
-
Clearly identify the contents, including "this compound Solution Waste" and list the primary components: 1,10-phenanthroline, ferrous sulfate, and water, with approximate concentrations if known.[9]
-
Maintain a log of the waste added to the container to track the total volume.
-
-
Waste Storage:
-
Arranging for Disposal:
-
Once the container is full, or if the waste has been stored for an extended period (check your institution's guidelines), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service.[8]
-
Complete all necessary paperwork, such as a Hazardous Material Pickup Request form, providing accurate information about the waste composition.[9]
-
-
Disposal of Empty Containers:
-
Empty this compound reagent bottles should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected as hazardous waste.[1]
-
After rinsing, the container can often be recycled or disposed of as non-hazardous waste, but only after defacing the original label to prevent misuse.[1][4]
-
This compound Disposal Workflow
The following diagram illustrates the logical flow for proper this compound waste management from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. accomn.com [accomn.com]
- 5. carlroth.com [carlroth.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. laballey.com [laballey.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Essential Safety and Handling of Ferroin Indicator Solution
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ferroin indicator solution in a laboratory setting. It is designed to ensure the safety of researchers, scientists, and drug development professionals by offering clear, step-by-step guidance.
Hazard Identification and Safety Data
This compound indicator solution is an aqueous solution of 1,10-phenanthroline (B135089) ferrous sulfate (B86663) complex. While often used in low concentrations, it is crucial to handle it with care. The primary hazards are associated with its components. Some formulations may be classified as harmful if swallowed and can cause mild skin and eye irritation[1]. It is also considered harmful to aquatic life with long-lasting effects[2][3][4][5][6].
Quantitative Hazard Data Summary
| Component | CAS No. | Concentration | Acute Toxicity (Oral LD50) |
| 1,10-Phenanthroline monohydrate | 5144-89-8 | ~0.7% | 132 mg/kg (Rat)[7] |
| Ferrous sulfate heptahydrate | 7782-63-0 | ~0.35% | 1520 mg/kg (Mouse), 1480 mg/kg (Rat)[7] |
| Deionized water | 7732-18-5 | ~98.95% | Not applicable |
Note: Concentrations and toxicity values may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is mandatory for the safe handling of this compound solution.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound solution in a well-ventilated area. A chemical fume hood is recommended if there is a risk of aerosol generation[7][8][9].
-
Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2][3][8].
-
Skin Protection:
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, use a full-face respirator[2][8][11].
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[7][9].
-
Dispensing:
-
General Hygiene:
Storage
-
Keep the container tightly closed when not in use[2][4][12].
-
Store away from incompatible materials such as strong oxidizing agents[3].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists[1][2][7][11].
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops[2][7][11].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[2][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2][7].
-
Spills:
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a suitable, labeled container for disposal[7][12].
-
Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill to prevent it from entering drains or waterways. Absorb the spill and place the material in a labeled container for disposal[7].
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound solution in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of the waste as hazardous chemical waste in accordance with all local, state, and federal regulations[2][4][5].
-
Do not pour this compound solution down the drain, as it can be harmful to aquatic life[3][4][11].
-
Contaminated materials (e.g., gloves, paper towels) should also be disposed of as hazardous waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste or recycled, depending on local regulations[2].
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound indicator solution, from preparation to disposal.
References
- 1. This compound Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
